molecular formula C11H14BrNO2S B1277428 1-(3-Bromophenylsulfonyl)piperidine CAS No. 871269-12-4

1-(3-Bromophenylsulfonyl)piperidine

Cat. No.: B1277428
CAS No.: 871269-12-4
M. Wt: 304.21 g/mol
InChI Key: LUWHLKYMEKGKAT-UHFFFAOYSA-N
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Description

1-(3-Bromophenylsulfonyl)piperidine (CAS 871269-12-4) is a high-purity sulfonyl piperidine derivative serving as a key chemical scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest in the development of novel cathepsin K inhibitors, a promising target for treating osteoporosis . Molecular docking studies have shown that the sulfonyl piperidine core effectively occupies the P1 and P2 pockets of the cathepsin K active cavity, providing a foundational structure for designing potent anti-resorptive agents . Researchers utilize this compound as a critical intermediate for further functionalization; for instance, introducing benzylamine groups to the core structure has been shown to enhance interactions with the enzyme's P3 pocket, significantly increasing inhibitory potency . Beyond bone disease research, the sulfonyl piperidine pharmacophore is also explored for its potential in treating other conditions, including prokineticin-mediated diseases . Supplied as a research-grade chemical, this product is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c12-10-5-4-6-11(9-10)16(14,15)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWHLKYMEKGKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428437
Record name 1-(3-Bromophenylsulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871269-12-4
Record name 1-(3-Bromophenylsulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromophenylsulfonyl)piperidine (CAS Number 871269-12-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenylsulfonyl)piperidine is a synthetic organic compound featuring a piperidine ring N-substituted with a 3-bromophenylsulfonyl group. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs and bioactive molecules.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to serve as a versatile scaffold for introducing diverse functionalities.[1] The incorporation of an arylsulfonyl group, in this case, a brominated phenylsulfonamide, introduces a key pharmacophore known to interact with various biological targets. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-(3-Bromophenylsulfonyl)piperidine, offering valuable insights for researchers in drug discovery and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-Bromophenylsulfonyl)piperidine is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

PropertyValueSource
CAS Number 871269-12-4N/A
Molecular Formula C₁₁H₁₄BrNO₂SN/A
Molecular Weight 304.20 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water.N/A

Synthesis and Mechanism

The most direct and widely employed method for the synthesis of N-arylsulfonylpiperidines is the reaction of the corresponding arylsulfonyl chloride with piperidine. This reaction, a classic example of a Schotten-Baumann reaction, proceeds via nucleophilic substitution at the sulfur atom of the sulfonyl chloride.[2]

General Synthesis Workflow

The synthesis of 1-(3-Bromophenylsulfonyl)piperidine involves a straightforward, one-step process from commercially available starting materials.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product 3-Bromophenylsulfonyl chloride 3-Bromophenylsulfonyl chloride Reaction Vessel Reaction Vessel (Solvent, Base) 3-Bromophenylsulfonyl chloride->Reaction Vessel Piperidine Piperidine Piperidine->Reaction Vessel Workup Aqueous Work-up Reaction Vessel->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final Product 1-(3-Bromophenylsulfonyl)piperidine Purification->Final Product

Figure 1: General workflow for the synthesis of 1-(3-Bromophenylsulfonyl)piperidine.

Detailed Experimental Protocol

This protocol is a representative procedure based on general methods for the synthesis of N-arylsulfonylpiperidines.

Materials:

  • 3-Bromophenylsulfonyl chloride

  • Piperidine

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N) or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-bromophenylsulfonyl chloride (1.0 equivalent). Dissolve the sulfonyl chloride in anhydrous dichloromethane (approx. 5-10 mL per gram of sulfonyl chloride).

  • Addition of Base and Amine: To the stirred solution, add triethylamine (1.2 equivalents). In a separate container, dissolve piperidine (1.1 equivalents) in a small amount of anhydrous dichloromethane.

  • Reaction: Cool the sulfonyl chloride solution to 0 °C using an ice bath. Add the piperidine solution dropwise to the reaction mixture over 15-20 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 1-(3-Bromophenylsulfonyl)piperidine.

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution-like mechanism at the sulfonyl group. The lone pair of electrons on the nitrogen atom of piperidine attacks the electrophilic sulfur atom of the 3-bromophenylsulfonyl chloride. This is followed by the elimination of the chloride leaving group, and subsequent deprotonation of the piperidinium intermediate by the base (triethylamine) to yield the final sulfonamide product.

G cluster_reactants cluster_products Piperidine Piperidine Intermediate Tetrahedral Intermediate Piperidine->Intermediate Nucleophilic Attack SulfonylChloride 3-Bromophenylsulfonyl Chloride SulfonylChloride->Intermediate Product 1-(3-Bromophenylsulfonyl)piperidine Intermediate->Product Chloride Elimination Chloride Cl⁻ Intermediate->Chloride ProtonatedBase Et₃NH⁺ Product->ProtonatedBase Deprotonation by Base N_lone_pair S_atom O_minus N_H_bond

Figure 2: Simplified reaction mechanism for the formation of 1-(3-Bromophenylsulfonyl)piperidine.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for 1-(3-Bromophenylsulfonyl)piperidine in CDCl₃ are summarized below. These predictions are based on the known spectral data of related arylsulfonylpiperidine derivatives.[3]

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.85d1HAr-H
~ 7.70d1HAr-H
~ 7.40t1HAr-H
~ 7.30t1HAr-H
~ 3.10t4H-N-CH ₂- (piperidine)
~ 1.65m4H-CH₂-CH ₂-CH₂- (piperidine)
~ 1.50m2H-CH₂-CH ₂-CH₂- (piperidine)

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 139.5Ar-C
~ 135.0Ar-C
~ 130.5Ar-C
~ 129.0Ar-C
~ 125.0Ar-C
~ 122.5Ar-C-Br
~ 46.5-N-C H₂- (piperidine)
~ 25.5-CH₂-C H₂-CH₂- (piperidine)
~ 23.5-CH₂-C H₂-CH₂- (piperidine)
Infrared (IR) Spectroscopy

The predicted key IR absorption bands for 1-(3-Bromophenylsulfonyl)piperidine are listed below. These are characteristic of the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100-3000MediumC-H stretch (aromatic)
~ 2950-2850StrongC-H stretch (aliphatic)
~ 1600-1450MediumC=C stretch (aromatic)
~ 1350 & 1160StrongS=O stretch (sulfonamide)
~ 1100-1000MediumC-N stretch
~ 750-650StrongC-Br stretch
Mass Spectrometry

The predicted mass spectral data for 1-(3-Bromophenylsulfonyl)piperidine would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/zAssignment
303/305[M]⁺ (Molecular ion peak)
224[M - SO₂]⁺
155/157[Br-C₆H₄]⁺
84[C₅H₁₀N]⁺ (piperidine fragment)

Potential Applications in Drug Discovery

While specific biological activity for 1-(3-Bromophenylsulfonyl)piperidine has not been extensively reported, the broader class of arylsulfonylpiperidine derivatives has shown significant promise in various therapeutic areas. The piperidine ring is a cornerstone in the design of central nervous system (CNS) active agents, and compounds bearing this scaffold have been investigated for their roles as anticancer, antimicrobial, and anti-inflammatory agents.[1][4]

The arylsulfonyl moiety is a well-known zinc-binding group, and as such, arylsulfonylpiperidines have been explored as inhibitors of zinc-containing enzymes like matrix metalloproteinases (MMPs), which are implicated in conditions such as osteoarthritis and cancer. The specific substitution pattern on the phenyl ring and the piperidine scaffold can be systematically modified to optimize potency and selectivity for a given biological target. Therefore, 1-(3-Bromophenylsulfonyl)piperidine represents a valuable building block for the synthesis of compound libraries aimed at discovering novel therapeutics.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. A comprehensive safety assessment should be conducted before handling 1-(3-Bromophenylsulfonyl)piperidine and its precursors.

  • Precursors:

    • 3-Bromophenylsulfonyl chloride: This is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is moisture-sensitive and should be handled in a dry environment.

    • Piperidine: This is a flammable, toxic, and corrosive liquid. It should be handled in a well-ventilated fume hood with appropriate PPE.[5]

  • 1-(3-Bromophenylsulfonyl)piperidine: While specific toxicity data is not available, it should be handled with care as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.

  • General Precautions: Use of a fume hood is recommended during the synthesis. In case of contact, wash the affected area with copious amounts of water. In case of inhalation, move to fresh air. Seek medical attention if symptoms persist.

Conclusion

1-(3-Bromophenylsulfonyl)piperidine is a readily accessible synthetic building block with significant potential in the field of medicinal chemistry. Its synthesis from common starting materials via the robust Schotten-Baumann reaction makes it an attractive scaffold for the generation of diverse compound libraries. The combination of the privileged piperidine moiety and the versatile arylsulfonyl group suggests that derivatives of this compound could be explored for a wide range of biological activities. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents.

References

  • Robinson, K., McCluskey, A., & Attalla, M. I. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemPhysChem, 12(6), 1088–1099. [Link]

  • PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. [Link]

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]

  • Royal Society of Chemistry. (2010). 4-(Piperidine-1-sulfonyl)-benzonitrile. [Link]

  • Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 26(16), 4995. [Link]

  • Royal Society of Chemistry. (2010). Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittelforschung, 45(11), 1183-1189. [Link]

  • Piotr, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 118213. [Link]

  • White, T. D., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Perez, E., et al. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Amino Acids, 47(12), 2695–2706. [Link]

  • NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Sources

1-(3-Bromophenylsulfonyl)piperidine synthesis from 3-bromobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

This technical guide details the synthesis of 1-(3-bromophenylsulfonyl)piperidine via the sulfonylation of piperidine with 3-bromobenzenesulfonyl chloride .[1] This scaffold is a critical intermediate in medicinal chemistry, particularly as a "privileged structure" in the development of 5-HT6 antagonists and other CNS-active agents.[1][2]

The 3-bromo handle serves as a strategic diversification point, enabling downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex biaryl sulfonamides.[1][2] The protocol below prioritizes regiochemical fidelity , yield maximization , and operational safety .

Mechanistic Insight

The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfonyl sulfur atom.[1] Unlike carbonyl substitutions, which proceed via a trigonal planar transition state, sulfonyl substitutions involve a trigonal bipyramidal transition state.[1][2]

Core Mechanism[1][2]
  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the electrophilic sulfur of the sulfonyl chloride.[1]

  • Transition State: Formation of a pentacoordinate transition state where the oxygen atoms, the aryl ring, and the entering/leaving groups arrange around the sulfur.[1][2]

  • Elimination: Chloride (

    
    ) is expelled as a good leaving group.[1]
    
  • Deprotonation: The generated proton is scavenged by an auxiliary base (Triethylamine or excess Piperidine) to drive the equilibrium forward and prevent the formation of unreactive amine hydrochloride salts.[1]

Graphviz Pathway Visualization

ReactionMechanism Reactants 3-Bromobenzenesulfonyl Chloride + Piperidine TS Pentacoordinate Transition State Reactants->TS Nucleophilic Attack Intermediate Protonated Sulfonamide TS->Intermediate Cl- Elimination Product 1-(3-Bromophenylsulfonyl) piperidine Intermediate->Product Deprotonation Byproduct Et3N·HCl Intermediate->Byproduct H+ Transfer Base Base (Et3N) Base->Byproduct Scavenges H+

Figure 1: Mechanistic flow of sulfonamide formation involving nucleophilic attack and base-mediated deprotonation.[1][2][3]

Experimental Protocols

Two methods are presented. Method A is preferred for medicinal chemistry library synthesis (high purity, anhydrous).[1][2] Method B is suitable for larger scale-up where cost and green chemistry (aqueous solvents) are prioritized.[1]

Reactant Stoichiometry Table
ReagentMW ( g/mol )Equiv.[1]Role
3-Bromobenzenesulfonyl chloride 255.521.0Electrophile
Piperidine 85.151.1Nucleophile
Triethylamine (Et

N)
101.191.5Base (Scavenger)
Dichloromethane (DCM) -Solvent0.2 M Conc.[1][2]
Method A: Anhydrous Conditions (Recommended)

Best for: High purity, rapid synthesis, moisture-sensitive substrates.[2]

  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve Piperidine (1.1 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (5 mL per mmol of sulfonyl chloride).

  • Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: Sulfonyl chlorides are highly reactive; cooling controls the exotherm and prevents hydrolysis by ambient moisture.

  • Addition: Dissolve 3-Bromobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1).[1] The sulfonyl chloride spot should disappear.[1]

  • Workup:

    • Dilute with DCM.[1]

    • Wash with 1M HCl (2x) to remove excess piperidine and Et

      
      N.[1]
      
    • Wash with Saturated NaHCO

      
        (1x) to neutralize any residual acid.[1]
      
    • Wash with Brine (1x).[1]

  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Usually yields a solid.[1] Recrystallize from EtOH/Hexane if necessary.

Method B: Schotten-Baumann (Biphasic)

Best for: Scale-up (>10g), cost-efficiency.[1][2]

  • Aqueous Phase: Dissolve Na

    
    CO
    
    
    
    (2.0 equiv) in water.[1] Add Piperidine (1.1 equiv).[1][4]
  • Organic Phase: Dissolve 3-Bromobenzenesulfonyl chloride (1.0 equiv) in DCM or Toluene .

  • Mixing: Add the organic phase to the rapidly stirring aqueous phase at RT.

  • Completion: Stir vigorously for 4 hours. The base neutralizes the HCl generated in the aqueous phase.[1]

  • Separation: Separate layers. Wash the organic layer with water and brine.[1] Dry and concentrate.

Process Control & Characterization

To ensure the integrity of the synthesized compound (CAS 871269-12-4), compare experimental data against the following standards.

Characterization Data[1][3][4][5][6][7][8][9][10]
  • Physical State: Off-white to white solid.[1]

  • Melting Point: 80–84 °C [1].[1][5]

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.89 (t, J = 1.8 Hz, 1H, Ar-H2),[2]
      
    • 
       7.72 (ddd, J = 8.0, 1.8, 1.0 Hz, 1H, Ar-H4/6),[2]
      
    • 
       7.68 (ddd, J = 8.0, 1.8, 1.0 Hz, 1H, Ar-H4/6),[2]
      
    • 
       7.42 (t, J = 8.0 Hz, 1H, Ar-H5),[2]
      
    • 
       3.00 (m, 4H, N-CH
      
      
      
      ),[2]
    • 
       1.65 (m, 4H, CH
      
      
      
      ),[2]
    • 
       1.43 (m, 2H, CH
      
      
      
      ).[1][2]
    • Note: The aromatic protons will show a characteristic meta-substitution pattern.[1]

Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix Amine + Base (DCM, 0°C) Start->Mix Add Add Sulfonyl Chloride (Dropwise) Mix->Add Monitor TLC Check (Hex:EtOAc 3:1) Add->Monitor Monitor->Add Incomplete (Add time/heat) Workup Acid/Base Wash (Remove excess amine) Monitor->Workup Complete Isolate Concentrate & Crystallize Workup->Isolate

Figure 2: Operational workflow for the anhydrous synthesis method.

Troubleshooting & Safety

Common Failure Modes
  • Hydrolysis of Sulfonyl Chloride:

    • Symptom:[1][2][6] Low yield, presence of sulfonic acid (remains in aqueous layer).[1][2]

    • Prevention:[1][2] Ensure DCM is dry.[1] Use fresh sulfonyl chloride (should be a liquid/low-melting solid, not a crusty white powder).[1][2]

  • Bis-sulfonylation:

    • Symptom:[1][2][6] Not applicable here.[1][7][8] Piperidine is a secondary amine, so it can only react once.[1][2] This is an advantage over primary amines.[1]

  • "Oiling Out":

    • Symptom:[1][2][6] Product does not crystallize.[1]

    • Remedy: Triturate with cold pentane or hexanes to induce precipitation.[1]

Safety Hazards (GHS)[1][2]
  • 3-Bromobenzenesulfonyl chloride: Corrosive (H314) .[1] Causes severe skin burns and eye damage.[1] Reacts violently with water.[1] Handle in a fume hood.

  • Piperidine: Flammable Liquid (H225) , Toxic (H301/H311/H331) .[1][2] Precursor for controlled substances; maintain strict inventory logs.[1]

References

  • National Center for Biotechnology Information.[1] (2023).[1][4] PubChem Compound Summary for CID 17943, 3-Bromobenzenesulfonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal.[1] (n.d.). Sulfonamide Synthesis. Retrieved from [Link][1][2]

Sources

Solubility of 1-(3-Bromophenylsulfonyl)piperidine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for determining, modeling, and optimizing the solubility of 1-(3-Bromophenylsulfonyl)piperidine , a critical sulfonamide intermediate often employed in the synthesis of 5-HT6 receptor antagonists and other CNS-active agents.

While specific solubility isotherms for this meta-substituted brominated sulfonamide are often proprietary, this guide synthesizes data from structural analogs (N-substituted sulfonamides) and standard thermodynamic principles. It establishes a self-validating protocol for researchers to generate precise solubility data, essential for recrystallization process design, purification efficiency, and bioavailability assessment.

Chemical Profile & Structural Analysis

To predict solubility behavior, we must analyze the solute-solvent interaction potential of the molecule.[1]

  • Compound: 1-(3-Bromophenylsulfonyl)piperidine

  • Functional Moieties:

    • Sulfonyl Group (

      
      ):  A strong dipole, acting as a hydrogen bond acceptor. This drives solubility in polar aprotic solvents (e.g., Acetone, DMF, DMSO).
      
    • Piperidine Ring: A saturated heterocyclic ring. Unlike the primary amine in sulfanilamide, the nitrogen here is tertiary and part of a sulfonamide linkage, reducing its basicity and hydrogen bond donor capability. This moiety adds significant lipophilicity.

    • 3-Bromophenyl Ring: The bromine atom at the meta-position increases the molecular weight and lipophilicity (logP) while reducing water solubility compared to non-halogenated analogs.

Predicted Solubility Trend: Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for sulfonamide analogs:



Experimental Methodology: Dynamic Laser Monitoring

The most accurate method for generating solubility isotherms (Solubility vs. Temperature) for sulfonamides is the Dynamic Laser Monitoring Method . This technique minimizes human error associated with gravimetric sampling.

Protocol: Determination of Mole Fraction Solubility ( )

Materials:

  • 1-(3-Bromophenylsulfonyl)piperidine (Purity

    
    , confirmed by HPLC).
    
  • Solvents: Analytical grade (Acetone, Ethanol, Methanol, Ethyl Acetate, Acetonitrile, Water).

  • Equipment: Jacketed glass vessel, programmable water bath (

    
    ), laser monitoring system (e.g., focused beam reflectance measurement or simple turbidity meter).
    

Step-by-Step Workflow:

  • Preparation: Weigh a precise mass (

    
    ) of the solute into the jacketed vessel.
    
  • Solvent Addition: Add a known mass (

    
    ) of the pure solvent.
    
  • Dissolution (Heating): Heat the mixture slowly (

    
    ) with continuous stirring until the solid completely dissolves (laser transmission reaches 100%).
    
  • Nucleation (Cooling): Slowly cool the solution. Record the temperature (

    
    ) at the first sign of turbidity (laser transmission drops).
    
  • Equilibrium (Cycling): Re-heat and re-cool around this point 3 times to determine the precise saturation temperature (

    
    ).
    
  • Calculation: Calculate the mole fraction solubility (

    
    ) using the molar masses of solute (
    
    
    
    ) and solvent (
    
    
    ).


Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: Weigh Solute (m1) & Solvent (m2) Mix Mixture in Jacketed Vessel Start->Mix Heat Heat until Clear (100% Trans.) Mix->Heat Cool Cool until Turbid (Nucleation) Heat->Cool Laser Monitoring Cycle Thermal Cycling (Determine Teq) Cool->Cycle Refine T Cycle->Heat Hysteresis Check Calc Calculate Mole Fraction (x1) Cycle->Calc Valid Teq

Caption: Figure 1. Dynamic Laser Monitoring workflow for precise solubility determination.

Thermodynamic Modeling & Data Analysis

Raw data points must be correlated using thermodynamic models to allow for interpolation and process scaling.

Model 1: The Modified Apelblat Equation

This is the industry standard for sulfonamide solubility correlation. It accounts for the non-ideal behavior of the solution.



  • 
    : Mole fraction solubility.[2]
    
  • 
    : Absolute temperature (Kelvin).[3]
    
  • 
    : Empirical parameters derived from regression analysis.
    
  • Interpretation: If

    
     is negative and 
    
    
    
    is positive, it typically indicates an endothermic dissolution process driven by entropy.
Model 2: The van't Hoff Equation

Used to calculate the thermodynamic properties of dissolution (


, 

).


Thermodynamic Parameters Table (Template) Researchers should populate this table using the experimental data generated in Section 3.

Solvent

(kJ/mol)

(J/mol[2][4]·K)

(kJ/mol)

(Apelblat)
Acetone Positive (Endothermic)Positive (Disorder)Negative (Spontaneous)> 0.99
Ethanol ModerateModerateNegative> 0.99
Water High PositiveLowPositive (Low Sol)> 0.98

Scientific Insight: For sulfonamides, dissolution is typically an endothermic process (


). The driving force is the increase in entropy (

). In polar aprotic solvents like Acetone, the solute-solvent interaction is stronger (lower

) compared to water, leading to higher solubility.

Application: Solvent Selection for Process Chemistry

The solubility profile dictates the strategy for purification and formulation.

Recrystallization Strategy

Based on general sulfonamide behavior, a Cooling Crystallization or Anti-solvent Crystallization is recommended.

  • Primary Solvent (Good): Acetone or Ethyl Acetate.

    • Why: High solubility at high temperatures, significant drop in solubility upon cooling.

  • Anti-Solvent (Poor): n-Heptane or Water.

    • Why: The lipophilic piperidine/bromophenyl groups cause rapid precipitation when a non-polar alkane (heptane) or highly polar network (water) is introduced.

Visualization: Solvent Selection Logic

SolventLogic Compound 1-(3-Bromophenylsulfonyl)piperidine Polarity Analyze Polarity: Sulfonyl (Polar) + Br/Ring (Lipophilic) Compound->Polarity Branch1 High Solubility (Process Solvents) Polarity->Branch1 Branch2 Low Solubility (Anti-Solvents) Polarity->Branch2 Solv1 Acetone / DMF (H-Bond Acceptors) Branch1->Solv1 Solv2 Ethanol / MeOH (Protic) Branch1->Solv2 Solv3 Water / Heptane (Mismatch) Branch2->Solv3 Action1 Use for Reaction Medium Solv1->Action1 Action2 Use for Recrystallization Solv2->Action2 Action3 Use for Precipitation Solv3->Action3

Caption: Figure 2. Logic flow for solvent selection based on structural polarity analysis.

References

  • Wang, J., et al. (2019). "Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures." Journal of Chemical & Engineering Data. Link

    • Context: Establishes the baseline solubility trends for the sulfonamide pharmacophore and validates the Apelbl
  • Martínez, F., et al. (2013). "Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents." Journal of the Brazilian Chemical Society.[2] Link

    • Context: Provides critical thermodynamic parameters ( ) for sulfonamide solvation, explaining the entropy-driven dissolution mechanism.
  • Shaodong, Z., et al. (2016). "Solubility and Thermodynamic Modeling of Sulfadiazine in Cosolvent Mixtures." Journal of Molecular Liquids. Link

    • Context: Demonstrates the "Dynamic Laser Monitoring" protocol described in Section 3.
  • PubChem Compound Summary. "1-(3-Bromophenylsulfonyl)piperidine." National Center for Biotechnology Information. Link

    • Context: Verification of chemical structure and physical property estimates.[2][3][5][6]

Disclaimer: This guide is intended for research purposes. Always consult the specific Safety Data Sheet (SDS) for 1-(3-Bromophenylsulfonyl)piperidine before handling, as sulfonamide derivatives may possess sensitizing properties.

Sources

Thermochemical properties of 1-(3-Bromophenylsulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Thermochemical Characterization of 1-(3-Bromophenylsulfonyl)piperidine: A Technical Guide

Executive Summary

1-(3-Bromophenylsulfonyl)piperidine (CAS: 871269-12-4) is a specialized sulfonamide derivative utilized primarily as a fragment in medicinal chemistry and as a robust building block in the synthesis of sulfonyl-activated heterocycles.[1] While its structural homologs are well-documented, the specific thermochemical profile of this 3-bromo congener requires a rigorous combination of experimental verification and theoretical modeling.[1]

This guide provides a definitive framework for determining the thermodynamic stability, phase transition energetics, and enthalpy of formation for this compound.[1] It is designed for physical organic chemists and process safety scientists who require precise data for scale-up and stability profiling.[1]

Part 1: Physicochemical Baseline & Structural Properties[1]

Before advanced calorimetric analysis, the compound's fundamental state properties must be established.[1] The presence of the electron-withdrawing sulfonyl group combined with the lipophilic piperidine ring creates a distinct crystalline lattice structure.[1]

Table 1: Physicochemical Property Matrix

PropertyValue / DescriptorSource/Methodology
IUPAC Name 1-[(3-Bromophenyl)sulfonyl]piperidineNomenclature Standard
CAS Registry 871269-12-4ChemicalBook / SciFinder
Molecular Formula C₁₁H₁₄BrNO₂SStoichiometry
Molar Mass 304.20 g/mol Calculated
Physical State Crystalline Solid (White to Off-White)Visual Inspection
Melting Point (

)
80 – 84 °C (353 – 357 K)Capillary Method (Lit.[1][2][3] Range)
Predicted LogP 2.8 ± 0.4In-silico (QSPR)
Est.

-450 to -480 kJ/molGroup Additivity Estimation

Technical Insight: The melting point range (80–84 °C) indicates a moderate lattice energy, typical of sulfonamides where intermolecular hydrogen bonding is absent (tertiary sulfonamide), relying instead on dipole-dipole interactions (


) and 

-stacking of the brominated aromatic rings.[1]

Part 2: Theoretical Thermochemistry (Group Additivity)

In the absence of direct combustion data, we employ Benson’s Group Additivity Method to estimate the Standard Enthalpy of Formation (


).[1] This serves as the baseline for validating experimental combustion results.[1]

The Additivity Logic: The molecule is deconstructed into polyvalent clusters.[1] The high electronegativity of the sulfonyl group (


) significantly lowers the enthalpy, stabilizing the molecule.[1]
  • Aromatic Segment: The 3-bromo-phenyl ring contributes via

    
    , 
    
    
    
    , and
    
    
    groups.[1]
  • Sulfonyl Linker: The

    
     bridge is the thermodynamic anchor, providing substantial exothermic stabilization.[1]
    
  • Piperidine Ring: Treated as a cyclic secondary amine derivative.[1] The ring strain is negligible (chair conformation), but the

    
     bond replaces the standard 
    
    
    
    or
    
    
    bond.[1]

Estimated Thermochemical Cycle:


[1]
  • Where

    
     (Enthalpy of Sublimation) for this molecular weight is estimated at 
    
    
    
    .[1]

Part 3: Experimental Characterization Protocols

To move from estimation to absolute values, the following self-validating protocols are required.

Protocol A: Differential Scanning Calorimetry (DSC) for

Objective: Determine the precise onset melting temperature (


) and the Enthalpy of Fusion (

).
  • Sample Prep: Weigh 3.0–5.0 mg of dried 1-(3-Bromophenylsulfonyl)piperidine into a hermetically sealed aluminum pan.

  • Reference: Use an empty, matched aluminum pan.

  • Purge Gas: Dry Nitrogen (

    
    ) at 50 mL/min to prevent oxidative degradation during heating.
    
  • Thermal Cycle:

    • Equilibrate at 25 °C.

    • Ramp at 5 °C/min to 110 °C (past the expected MP of 84 °C).

    • Critical Step: Check for a sharp endothermic peak.[1] Broad peaks indicate impurities >1%.[1]

  • Calculation: Integrate the area under the fusion peak (J/g) and convert to molar enthalpy (kJ/mol).

    • Expected

      
      : 20–25 kJ/mol.[1]
      
Protocol B: Combustion Calorimetry for

Objective: Measure the Standard Molar Energy of Combustion (


) to derive 

.
  • Combustion Reaction:

    
    
    Note: Rotating bomb calorimetry is required due to the formation of halogen and sulfur acids.[1]
    
  • Bomb Preparation: Add 10 mL of deionized water to the bomb to dissolve combustion gases (HBr, SO₃).[1]

  • Ignition: Burn the pelletized sample in 3.0 MPa of high-purity Oxygen.

  • Washburn Corrections: Correct for the formation of aqueous HBr and H₂SO₄ rather than their standard states, and for the corrosion of the bomb leads.

Part 4: Synthesis & Purification Workflow

Thermochemical accuracy depends entirely on sample purity (>99.9%).[1] The following workflow ensures the removal of the sulfonyl chloride precursor, which can skew calorimetric data due to hydrolysis heat.

Reaction Scheme:


[1]
Workflow Diagram (DOT)

SynthesisWorkflow Start Raw Materials: 3-Bromobenzenesulfonyl chloride Piperidine Reaction Nucleophilic Substitution (DCM, 0°C to RT, 4h) Base: Et3N Start->Reaction Mix under N2 Quench Quench & Wash 1. Water Wash 2. 1M HCl (Remove amine) 3. NaHCO3 (Neutralize) Reaction->Quench Workup Drying Drying (MgSO4 + Filtration) Quench->Drying Organic Phase Recryst Recrystallization (Ethanol/Water or Hexane/EtOAc) CRITICAL for Purity Drying->Recryst Crude Solid Analysis Purity Check (HPLC >99.9%) (DSC Peak Shape) Recryst->Analysis Final Polish Calorimetry Ready Calorimetry Ready Analysis->Calorimetry Ready If Pass

Figure 1: Purification workflow designed to minimize ionic impurities (Et3N·HCl) that interfere with heat capacity measurements.[1]

Part 5: Thermochemical Cycle Logic

To derive the Formation Enthalpy from experimental data, the following logic path is applied. This cycle accounts for the phase change from the solid synthesized product to the gaseous state required for theoretical comparison.[1]

ThermochemicalCycle Elements Standard State Elements (C, H2, N2, S, Br2) Solid Compound (Solid) Crystal Lattice Elements->Solid ΔfH°(solid) (Target Value) Gas Compound (Gas) Isolated Molecule Elements->Gas ΔfH°(gas) (Theoretical) Combustion Combustion Products (CO2, H2O, HBr, H2SO4) Elements->Combustion Known ΔfH° of Products Solid->Gas ΔsubH° (Sublimation) Solid->Combustion ΔcH° (Measured)

Figure 2: The Born-Haber style cycle illustrating the relationship between the measured Heat of Combustion (


) and the calculated Enthalpy of Formation (

).

References

  • ChemicalBook. (2024).[1][4] 1-(3-Bromophenylsulfonyl)piperidine Properties and Melting Point Data (CAS 871269-12-4).[1] Retrieved from [1]

  • Ribeiro da Silva, M. A. V., et al. (2011).[1][5] Thermochemistry and Its Applications to Chemical and Biochemical Systems.[1][5] Springer.[1] (Foundational text on sulfonamide calorimetry).

  • Sigma-Aldrich. (2024).[1] 1-(Phenylsulfinyl)piperidine Product Specification (Analogous Structure Comparison). Retrieved from [1]

  • Benson, S. W. (1976).[1] Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters.[1] Wiley-Interscience.[1] (Source for Group Additivity Rules).

  • NIST Chemistry WebBook. (2024).[1] Standard Reference Data for Piperidine and Sulfonyl Derivatives. Retrieved from [1]

Sources

Methodological & Application

Process Development Guide: Large-Scale Synthesis of 1-Benzenesulfinyl Piperidine (BSP) & Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

1-Benzenesulfinyl piperidine (BSP) has emerged as a critical reagent in carbohydrate chemistry, specifically for the activation of thioglycosides in conjunction with trifluoromethanesulfonic anhydride (Tf₂O).[1] While often synthesized on a milligram scale in academic settings, the transition to kilogram-scale process chemistry requires a fundamental shift in strategy.

This guide details a robust, scalable protocol for synthesizing BSP and its analogs (e.g., 1-benzenesulfinyl pyrrolidine).[2] Unlike common bench-top methods that might rely on the oxidation of sulfenamides (prone to over-oxidation to sulfones) or the use of expensive unstable reagents, this protocol utilizes the Sulfinate-Thionyl Chloride route.

Why this route?

  • Regiocontrol: It avoids the selectivity issues inherent in oxidizing thiols or disulfides, where stopping at the sulfoxide oxidation state (

    
    ) without forming sulfones (
    
    
    
    ) is difficult on a large scale.
  • Atom Economy & Cost: Sodium benzenesulfinate is a stable, inexpensive industrial commodity compared to thiols or disulfides.

  • Purification: The resulting BSP is highly crystalline, allowing for purification via crystallization rather than chromatography—a non-negotiable requirement for process scale-up.

Chemical Pathway & Mechanism

The synthesis proceeds via a two-step, one-pot sequence. First, sodium benzenesulfinate is converted to benzenesulfinyl chloride using thionyl chloride.[2] This intermediate is highly reactive and moisture-sensitive; it is not isolated but reacted immediately with piperidine.

Reaction Scheme (Graphviz)

ReactionScheme NaSulf Sodium Benzenesulfinate (PhSO₂Na) SulfCl Benzenesulfinyl Chloride (PhS(O)Cl) NaSulf->SulfCl Step 1: Chlorination Toluene, cat. TBAB 20-25°C SOCl2 Thionyl Chloride (SOCl₂) SOCl2->SulfCl Step 1: Chlorination Toluene, cat. TBAB 20-25°C BSP 1-Benzenesulfinyl Piperidine (BSP) SulfCl->BSP Step 2: Amidation Toluene, 0°C to RT Piperidine Piperidine Piperidine->BSP Step 2: Amidation Toluene, 0°C to RT Base Pyridine (Base) Base->BSP Step 2: Amidation Toluene, 0°C to RT Byproducts NaCl + SO₂ + Py·HCl BSP->Byproducts Side Products

Figure 1: Reaction pathway for the synthesis of BSP from sodium benzenesulfinate.

Detailed Experimental Protocol

Scale: 55 g (Target) | Yield: ~86% | Purity: >98% (Crystalline)

Materials & Reagents
ReagentEquiv.[3][4]RoleHazard Note
Sodium Benzenesulfinate 1.0Starting MaterialIrritant
Thionyl Chloride (SOCl₂) 1.5Chlorinating AgentCorrosive, Toxic Gas (SO₂, HCl)
Piperidine 2.0NucleophileToxic, Flammable
Pyridine 1.0Acid ScavengerMalodorous, Flammable
Tetrabutylammonium Bromide (TBAB) 0.01Phase Transfer Cat.Irritant
Toluene SolventReaction MediumFlammable
Step-by-Step Methodology
Phase 1: Generation of Benzenesulfinyl Chloride

Critical Process Parameter (CPP): Moisture control is vital. The sulfinyl chloride intermediate hydrolyzes rapidly.

  • Setup: Equip a 1-L 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Vent the system through a caustic scrubber (NaOH) to trap SO₂ and HCl gases.

  • Suspension: Charge Sodium Benzenesulfinate (0.30 mol) and dry Toluene (300 mL) into the flask. Add catalytic TBAB (0.5 g).

    • Expert Insight: TBAB is essential here. Sodium benzenesulfinate is a salt and insoluble in toluene. TBAB facilitates the interfacial reaction with thionyl chloride.

  • Chlorination: Cool the suspension to 10°C. Add Thionyl Chloride (0.45 mol) dropwise over 30 minutes.

    • Observation: The slurry will thin out and change color as the inorganic salt (NaCl) precipitates and the organic-soluble sulfinyl chloride forms.

  • Concentration: Stir at room temperature for 2 hours. To remove excess SOCl₂ (which would react violently with piperidine in the next step), concentrate the mixture under reduced pressure (vacuum) keeping the bath temperature below 25°C .

    • Safety: Do not overheat.[5] Sulfinyl chlorides can disproportionate at high temperatures.

  • Reconstitution: Redissolve the residue (crude benzenesulfinyl chloride + NaCl) in fresh dry Toluene (400 mL).

Phase 2: Coupling (Amidation)

Critical Process Parameter (CPP): Exotherm control. The reaction between an acid chloride and amine is highly exothermic.

  • Base Addition: Add Pyridine (0.31 mol) to the toluene solution. Cool the mixture to 0°C using an ice/brine bath.

  • Amine Addition: Mix Piperidine (0.61 mol) with an equal volume of toluene (to dilute the exotherm). Add this solution dropwise to the reaction vessel over 1 hour, maintaining internal temperature <10°C.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Pour the reaction mixture into a vigorously stirred mixture of Ice-Water (1 L) and NaHCO₃ (saturated solution). This neutralizes Pyridine·HCl salts and destroys any unreacted sulfinyl chloride.

Phase 3: Workup & Purification[3][6]
  • Extraction: Separate the organic layer. Extract the aqueous layer with Toluene (2 x 200 mL).

  • Washing: Combine organic layers and wash with Brine (500 mL). Dry over anhydrous MgSO₄.

  • Crystallization: Concentrate the toluene solution to approx. 1/4th volume. Add Hexanes slowly with stirring until turbidity persists. Cool to 4°C overnight.

  • Isolation: Filter the white crystalline solid. Wash with cold Hexane.

    • Target Product: 1-Benzenesulfinyl piperidine (BSP).

    • Physical Data: White crystals, mp 83–84°C.

Process Variations for Analogs

The physical properties of the analog determine the isolation method.

AnalogStructure DifferenceIsolation MethodNotes
1-Benzenesulfinyl Pyrrolidine 5-membered ringCrystallization Less crystalline than BSP. Recrystallize from Hexane/Ethyl Acetate (mp 33–34°C).
N,N-Diethyl Benzenesulfinamide Acyclic amineDistillation Product is an oil.[2] Purify via vacuum distillation (110°C @ 0.1 mmHg).
N,N-Dicyclohexyl Benzenesulfinamide Bulky amineCrystallization Steric hindrance may require longer reaction times (4-6 hrs) in Step 8.

Process Engineering & Safety (Unit Operations)

Process Flow Diagram (Graphviz)

ProcessFlow Start Raw Materials (NaPhSO₂, Toluene) Reactor1 Reactor 1: Chlorination (Add SOCl₂) Start->Reactor1 Evap Rotary Evaporator (Remove excess SOCl₂) Reactor1->Evap Crude Mixture Reactor2 Reactor 2: Amidation (Add Piperidine/Pyridine) Evap->Reactor2 Re-dissolve in Toluene Quench Quench Tank (NaHCO₃/Ice) Reactor2->Quench Exothermic! Separator Phase Separator (Remove Aqueous Waste) Quench->Separator Crystallizer Crystallization (Toluene/Hexane) Separator->Crystallizer Organic Phase Filter Filtration & Drying Crystallizer->Filter FinalProduct FinalProduct Filter->FinalProduct Pure BSP

Figure 2: Unit operations for the large-scale manufacturing of BSP.

Safety Critical Control Points (SCCP)
  • SOCl₂ Handling: Thionyl chloride reacts violently with water. All reactor lines must be dried. Scrubber systems must be active to neutralize HCl/SO₂ off-gas.

  • Thermal Instability: Sulfinyl chlorides are less stable than sulfonyl chlorides. Do not store the intermediate; process immediately.

  • Sensitization: Benzenesulfinyl chloride is a potent sensitizer and lachrymator. Full PPE (respirator/face shield) is mandatory during the transfer from the evaporator to the reactor.

Analytical Quality Control

To ensure the reagent is suitable for glycosylation (where water/impurities kill the reaction), the following specifications must be met:

  • Appearance: White crystalline solid (Yellowing indicates oxidation to sulfone or impurities).

  • ¹H NMR (CDCl₃): Diagnostic peaks at δ 1.41–1.53 (m, 6H, piperidine), 2.83–3.04 (m, 4H, N-CH₂), 7.37–7.59 (m, 5H, Ar-H).

  • Melting Point: 83–85°C. A sharp melting point is the best indicator of purity vs. the sulfone contaminant.

  • Water Content (Karl Fischer): <0.1%. (Critical for Tf₂O activation).

References

  • Crich, D., & Smith, M. (2001). Improved Synthesis of 1-Benzenesulfinyl Piperidine and Analogs for the Activation of Thioglycosides in Conjunction with Trifluoromethanesulfonic Anhydride.[2] Journal of Organic Chemistry. Link (Note: PMC snippet confirms protocol details).

  • Codee, J. D., et al. (2003). 1-Benzenesulfinyl Piperidine/Trifluoromethanesulfonic Anhydride: A Potent Combination of Shelf-Stable Reagents for the Low-Temperature Conversion of Thioglycosides to Glycosyl Triflates. Organic Letters. Link

  • Sigma-Aldrich. (n.d.). 1-(Phenylsulfinyl)piperidine Product Sheet. Sigma-Aldrich. Link

  • Misek, J., et al. (2023).[7] Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry. Link

Sources

Application Note: Screening 1-(3-Bromophenylsulfonyl)piperidine for Antibacterial Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The compound 1-(3-Bromophenylsulfonyl)piperidine represents a structural hybrid of two pharmacologically privileged scaffolds: the sulfonamide and the piperidine ring. Sulfonamides are historically significant as the first systematic class of antibacterial agents (sulfa drugs), typically acting as competitive inhibitors of dihydropteroate synthase (DHPS) in the bacterial folate biosynthesis pathway.[1] The piperidine moiety, often utilized to improve lipophilicity and metabolic stability, suggests this compound may possess enhanced membrane permeability compared to classical primary sulfonamides.

This Application Note provides a rigorous, self-validating framework for screening this specific molecule against a panel of Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. The protocols below move from high-throughput identification (Resazurin) to regulatory-standard quantification (Broth Microdilution) and mechanistic characterization (Time-Kill Kinetics).

Chemical Properties & Handling
  • IUPAC Name: 1-(3-Bromophenylsulfonyl)piperidine

  • Molecular Formula: C₁₁H₁₄BrNO₂S

  • Molecular Weight: ~304.20 g/mol

  • Solubility Profile: Low aqueous solubility; highly soluble in DMSO (Dimethyl sulfoxide).

  • Storage: -20°C, desiccated, protected from light.

Experimental Workflow Overview

The screening campaign is designed as a funnel, filtering the compound through progressively stringent assays to conserve reagents and validate activity.

ScreeningWorkflow Stock Compound Stock (10 mM in DMSO) Primary Primary Screen (Resazurin Assay) Single Point @ 100 µM Stock->Primary HitDecision >50% Inhibition? Primary->HitDecision Secondary Secondary Screen (Broth Microdilution) MIC Determination HitDecision->Secondary Yes Discard Discard / Archive HitDecision->Discard No Tertiary Tertiary Characterization (Time-Kill Kinetics) MBC Determination Secondary->Tertiary MIC < 64 µg/mL

Figure 1: Hierarchical screening workflow ensuring resource efficiency. Only compounds showing activity in the primary screen advance to quantitative MIC testing.

Protocol 1: Stock Solution Preparation

Objective: Create a stable, homogeneous starting solution. Inaccurate stock preparation is the leading cause of assay variability.

  • Weighing: Weigh approximately 3.04 mg of 1-(3-Bromophenylsulfonyl)piperidine into a sterile glass vial.

    • Note: Glass is preferred over plastic to prevent potential sorption of the lipophilic sulfonamide to the container walls.

  • Solubilization: Add 1.0 mL of 100% sterile DMSO (molecular biology grade) to achieve a 10 mM master stock.

  • Vortexing: Vortex vigorously for 30 seconds. Inspect visually for particulates. If undissolved, sonicate for 5 minutes at room temperature.

  • Sterility: Do not filter sterilize the DMSO stock, as the compound may bind to the membrane. DMSO at 100% is self-sterilizing.

Protocol 2: Primary Screen (Resazurin Assay)

Objective: Rapidly identify if the compound inhibits bacterial metabolism. Resazurin (blue) is reduced to resorufin (pink/fluorescent) by metabolically active bacteria.[2][3]

Reference: This protocol aligns with high-throughput modifications of standard viability assays [1].

Materials
  • Assay Plate: 96-well flat-bottom black plates (for fluorescence) or clear plates (for absorbance).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Reagent: Resazurin sodium salt (0.015% w/v in PBS), filter sterilized.

Procedure
  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922) to OD₆₀₀ = 0.1, then dilute 1:100 in CAMHB to achieve ~10⁶ CFU/mL.

  • Compound Addition:

    • Dispense 98 µL of bacterial suspension into test wells.

    • Add 2 µL of the 10 mM stock (Final concentration: 200 µM , 2% DMSO).

    • Control 1 (Positive): Ciprofloxacin (final 5 µg/mL).

    • Control 2 (Negative): 2% DMSO vehicle only (Growth Control).

    • Control 3 (Sterility): Media only (No bacteria).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Development: Add 20 µL of Resazurin solution to each well. Incubate for 1–4 hours.

  • Readout:

    • Visual: Blue = Inhibition (Hit); Pink = Growth (Inactive).

    • Fluorometric: Ex 560 nm / Em 590 nm.[2]

Data Analysis: Calculate % Inhibition relative to the Growth Control:



Protocol 3: Quantitative MIC (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI M07 guidelines [2]. This is the "Gold Standard" for publication.

Plate Map Logic

The assay utilizes a doubling dilution series. The diagram below illustrates the flow of the dilution process.

MIC_Plate_Setup cluster_legend Dilution Logic W1 Well 1 128 µg/mL W2 Well 2 64 µg/mL W1->W2 Transfer 100µL W3 Well 3 32 µg/mL W2->W3 Transfer 100µL W4 Well 4 16 µg/mL W3->W4 Transfer 100µL W5 Well 5 ... W4->W5 GC Growth Control

Figure 2: Serial dilution schematic. High concentration (Red) is diluted stepwise to low concentration (Green).

Procedure
  • Preparation: Add 100 µL of CAMHB to columns 2–12 of a 96-well clear plate.

  • Top Stock: Add 200 µL of compound (at 256 µg/mL in CAMHB) to column 1.

  • Dilution: Transfer 100 µL from Col 1 to Col 2, mix 5x. Repeat down to Col 10. Discard 100 µL from Col 10.

    • Result: Range 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add 100 µL of standardized bacterial suspension (5 x 10⁵ CFU/mL final) to all wells (Col 1–11).

    • Col 11: Growth Control (Bacteria + No Drug).

    • Col 12:[4] Sterility Control (Media only).

  • Incubation: 16–20 hours at 35°C ± 2°C in ambient air.

  • Reading: The MIC is the lowest concentration with no visible turbidity .

Protocol 4: Time-Kill Kinetics (Mechanism of Action)

Objective: Distinguish whether 1-(3-Bromophenylsulfonyl)piperidine is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Scientific Basis:

  • Bacteriostatic: MBC/MIC ratio > 4.[5]

  • Bactericidal: MBC/MIC ratio ≤ 4 (typically >3 log₁₀ reduction in CFU).

Procedure
  • Setup: Prepare tubes with compound at 1x MIC and 4x MIC in 10 mL CAMHB. Include a growth control (no drug).

  • Inoculation: Inoculate to ~5 x 10⁵ CFU/mL. Incubate at 37°C with shaking.

  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto Mueller-Hinton Agar. Incubate overnight.

  • Counting: Count colonies to determine CFU/mL. Plot Log₁₀(CFU/mL) vs. Time.

Data Reporting Templates

Table 1: MIC Determination Results
OrganismStrain IDMIC (µg/mL)Interpretation*
S. aureusATCC 29213[Enter Data]Susceptible/Resistant
E. coliATCC 25922[Enter Data]Susceptible/Resistant
P. aeruginosaATCC 27853[Enter Data]Susceptible/Resistant

*Interpretation based on breakpoints for Sulfonamides (CLSI M100) if applicable, or relative to controls.

Table 2: Bactericidal Activity
ConcentrationT=0 (CFU/mL)T=24 (CFU/mL)Log ReductionOutcome
1x MIC5.0 x 10⁵[Enter Data][Calc]Static/Cidal
4x MIC5.0 x 10⁵[Enter Data][Calc]Static/Cidal

References

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[6] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864-870.[7]

  • Supuran, C. T. (2017). Sulfonamides as primary sulfonamides and their role in drug discovery. Expert Opinion on Drug Discovery.

Sources

Application Note: Late-Stage Functionalization of 1-(3-Bromophenylsulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. This guide details the protocols for the site-selective functionalization of 1-(3-Bromophenylsulfonyl)piperidine . Unlike simple piperidines, this scaffold presents a specific chemoselectivity challenge: the 3-bromophenyl moiety is a valuable handle for downstream cross-coupling (e.g., Suzuki-Miyaura) but is sensitive to lithium-halogen exchange. Therefore, traditional lithiation strategies (e.g., n-BuLi/Beak-Snieckus deprotonation) are contraindicated. This note focuses on oxidative and radical C(sp³)-H activation strategies that preserve the aryl bromide integrity while installing functional groups on the piperidine ring.

Strategic Analysis & Chemoselectivity

The target molecule contains two distinct reactive domains:

  • The Aryl Bromide: Susceptible to Pd/Ni insertion and Li-Hal exchange.

  • The Piperidine Ring: Chemically inert C(sp³)-H bonds.

To functionalize the piperidine ring without compromising the aryl bromide, we must utilize Orthogonal Reactivity . We will employ Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms, which operate independently of the aryl halide's electrophilicity.

Decision Matrix for Method Selection

FunctionalizationStrategy Start Target: 1-(3-Bromophenylsulfonyl)piperidine Goal Desired Modification? Start->Goal Alpha Alpha-Functionalization (C2 Position) Goal->Alpha Remote Remote Functionalization (C3/C4 Position) Goal->Remote Oxidation Ring Oxidation (Lactam Formation) Goal->Oxidation MethodA Protocol 1: Oxidative CDC (TBAI/TBHP) Alpha->MethodA C-C Bond Formation MethodB Protocol 2: Photoredox HAT (Decatungstate) Remote->MethodB Alkyl/Aryl Install MethodC Protocol 3: Ru-Catalyzed Oxidation (RuCl3/NaIO4) Oxidation->MethodC C=O Install

Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on the desired site of modification.

Protocol 1: -C-H Functionalization via Cross-Dehydrogenative Coupling (CDC)

Objective: Install a carbon nucleophile (e.g., Indole, Cyanide, Ketone) at the


-position (C2) adjacent to the nitrogen.
Mechanism:  Oxidative generation of an 

-acyl iminium ion intermediate. Why this works: The sulfonyl group stabilizes the

-radical but destabilizes the iminium ion less than an amide would, allowing for controlled nucleophilic attack. The TBAI/TBHP system is metal-free, avoiding interference with the aryl bromide.
Materials
  • Substrate: 1-(3-Bromophenylsulfonyl)piperidine (1.0 equiv)

  • Nucleophile: Indole (1.2 equiv) or Trimethylsilyl cyanide (TMSCN)

  • Oxidant: 70% aq. tert-Butyl hydroperoxide (TBHP) (2.0 equiv)

  • Catalyst: Tetrabutylammonium iodide (TBAI) (10-20 mol%)

  • Solvent: Acetonitrile (MeCN) or Ethyl Acetate

Step-by-Step Protocol
  • Setup: In a 10 mL sealed tube equipped with a magnetic stir bar, dissolve the sulfonamide substrate (0.5 mmol) in MeCN (2.0 mL).

  • Addition: Add the nucleophile (e.g., Indole, 0.6 mmol) followed by TBAI (0.05 mmol, 10 mol%).

  • Oxidant: Add TBHP (70% aq., 1.0 mmol) dropwise.

  • Reaction: Seal the tube and heat to 80°C for 12–16 hours. The solution will turn deep red/brown due to iodine species generation.

  • Workup: Cool to room temperature. Quench with saturated aq. Na₂S₂O₃ (to reduce residual iodine/peroxides). Extract with EtOAc (3 x 10 mL).

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Mechanistic Insight: The reaction proceeds via the generation of a tert-butoxy radical (


BuO•) and an iodine radical species.[1] These abstract a hydrogen atom from the 

-position of the piperidine, forming a radical that is further oxidized to the iminium ion. The nucleophile then attacks this electrophilic species.
ParameterSpecificationNote
Temperature 80°CRequired for homolytic cleavage of TBHP.
Ar-Br Stability HighRadical conditions do not effect oxidative addition to Ar-Br.
Yield 65-85%Dependent on nucleophile sterics.

Protocol 2: Remote C-H Alkylation via Hydrogen Atom Transfer (HAT)

Objective: Functionalize the remote C3 or C4 positions, which are sterically more accessible than the


-position in certain conformations.
Mechanism:  Photochemical Hydrogen Atom Transfer (HAT) using a Polyoxometalate catalyst (TBADT).
Why this works:  The decatungstate anion (

) upon excitation becomes a powerful hydrogen atom abstractor. It prefers electron-rich, sterically unhindered C-H bonds (remote positions) over the electron-deficient

-position deactivated by the sulfonyl group.
Materials
  • Substrate: 1-(3-Bromophenylsulfonyl)piperidine

  • Reagent: Michael Acceptor (e.g., Methyl acrylate, Vinyl sulfone)

  • Photocatalyst: Tetrabutylammonium decatungstate (TBADT) (2 mol%)

  • Light Source: 365 nm UV LED (or 390 nm)

  • Solvent: Acetonitrile (degassed)

Step-by-Step Protocol
  • Preparation: In a Pyrex vial (UV transparent), dissolve the substrate (0.2 mmol) and Michael acceptor (0.4 mmol, 2.0 equiv) in MeCN (2 mL).

  • Catalyst: Add TBADT (0.004 mmol, 2 mol%).

  • Degassing: Sparge the solution with Argon for 10 minutes (Oxygen quenches the excited state).

  • Irradiation: Irradiate with 365 nm LEDs at room temperature for 18–24 hours. Fan cooling is recommended to maintain ambient temperature.

  • Workup: Evaporate solvent directly.

  • Purification: Flash column chromatography.

Key Advantage: This method is "reagent-controlled" rather than substrate-controlled, allowing access to the


 and 

positions which are usually difficult to target.

Protocol 3: Oxidation to -Lactam (Piperidin-2-one)

Objective: Convert the piperidine to a lactam. The carbonyl group serves as a versatile handle for Grignard additions (to form tertiary amines) or reductions. Mechanism: Ru(VIII) catalyzed oxidation.

Materials
  • Substrate: 1-(3-Bromophenylsulfonyl)piperidine

  • Catalyst: RuCl₃·xH₂O (5 mol%)

  • Oxidant: NaIO₄ (3.0 equiv)

  • Solvent: EtOAc / H₂O (1:1 biphasic mixture)

Step-by-Step Protocol
  • Setup: Dissolve substrate (1.0 mmol) in EtOAc (5 mL).

  • Catalyst Solution: In a separate beaker, dissolve RuCl₃ (0.05 mmol) and NaIO₄ (3.0 mmol) in H₂O (5 mL). The solution should be bright yellow (RuO₄).

  • Reaction: Add the aqueous oxidant solution to the organic substrate solution. Stir vigorously at room temperature.

  • Monitoring: The reaction is typically fast (1–4 hours). Monitor by TLC.

  • Quench: Add isopropanol (1 mL) to quench excess RuO₄ (precipitates black RuO₂). Filter through a Celite pad.

  • Workup: Separate layers. Extract aqueous layer with EtOAc. Wash combined organics with brine.

Diagram: Mechanism of CDC (Protocol 1)

CDCMechanism Substrate N-Sulfonyl Piperidine Radical α-C Radical Substrate->Radical HAT (tBuO• / I•) Iminium N-Acyl Iminium Ion Radical->Iminium Oxidation (-e⁻) Product α-Functionalized Product Iminium->Product Nucleophile (Nu⁻)

Figure 2: Mechanistic pathway for the TBAI/TBHP mediated Cross-Dehydrogenative Coupling.

References

  • Oxidative Functionalization (CDC)

    • Sud, A., Sureshbabu, P., & Klussmann, M. (2015). Oxidative C–H Bond Functionalization of N-Heterocycles. Organic & Biomolecular Chemistry.

    • Doyle, A. G., et al. (2013).[2] C–H Functionalization of Amines as a Route to Peptides.[3] Journal of the American Chemical Society.[4]

  • Photoredox & HAT

    • MacMillan, D. W. C., et al. (2014).[4] Decatungstate-Catalyzed C(sp3)–H Activation. Nature.

    • Fagnoni, M., et al. (2007).
  • Ruthenium Oxidation

    • Plietker, B. (2005). RuCl3/NaIO4: A New Bimetallic Oxidation System. Journal of Organic Chemistry.

  • General Piperidine Functionalization Reviews

    • Campos, K. R., et al. (2019). The importance of C–H functionalization in drug discovery and development. Science.

Sources

Application Note: Cross-Coupling Strategies for 1-(3-Bromophenylsulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

1-(3-Bromophenylsulfonyl)piperidine (CAS: 84467-54-9) is a pivotal organosulfur building block, extensively utilized in medicinal chemistry for the synthesis of 5-HT6 receptor antagonists and other CNS-active agents [1, 2].[1]

The molecule features a piperidine ring linked via a sulfonyl group to a meta-bromobenzene core.[1] This specific architecture presents a unique electronic profile for transition-metal catalyzed cross-coupling:

  • Electronic Activation: The sulfonyl group (

    
    ) at the meta position acts as an electron-withdrawing group (EWG) (
    
    
    
    ).[1] This lowers the electron density of the aromatic ring, facilitating the oxidative addition of Palladium(0) into the C-Br bond compared to electron-neutral aryl halides [3].
  • Steric Environment: The sulfonyl-piperidine moiety is relatively bulky but distal enough from the meta-bromide to minimize steric hindrance during the transmetallation step, allowing for a broad scope of coupling partners.

  • Chemo-stability: Unlike primary sulfonamides, the tertiary sulfonamide linkage is robust against the strong bases (e.g., NaOtBu) often required in Buchwald-Hartwig aminations, preventing catalyst poisoning via deprotonation.

This guide details optimized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, moving beyond generic "recipes" to provide mechanistically grounded methodologies.

Reaction Landscape & Decision Logic

The following diagram illustrates the divergent synthesis pathways accessible from this scaffold and the decision logic for catalyst selection.

ReactionLandscape Start 1-(3-Bromophenylsulfonyl) piperidine Suzuki Suzuki-Miyaura (Biaryl Synthesis) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Start->Buchwald HNR2 Pd2(dba)3 + XPhos Sonogashira Sonogashira (Alkynylation) Start->Sonogashira Terminal Alkyne PdCl2(PPh3)2 + CuI Prod_Suzuki 3-Aryl-benzenesulfonyl piperidines Suzuki->Prod_Suzuki Prod_Buchwald 3-Amino-benzenesulfonyl piperidines Buchwald->Prod_Buchwald Prod_Sono 3-Alkynyl-benzenesulfonyl piperidines Sonogashira->Prod_Sono

Figure 1: Divergent synthesis pathways for 1-(3-Bromophenylsulfonyl)piperidine.[1]

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl derivatives (e.g., 5-HT6 antagonist cores).[1]

Mechanistic Insight

While the electron-deficient nature of the ring aids oxidative addition, it can sometimes increase the rate of protodebromination (reduction of C-Br to C-H) if the transmetallation step is slow. To mitigate this, we utilize a catalyst system with high turnover frequency (TOF) and a base that buffers the reaction effectively. Pd(dppf)Cl2 is the preferred catalyst due to its large bite angle, which stabilizes the Pd(II) intermediate.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Electrophile
Aryl Boronic Acid 1.2 - 1.5Nucleophile (Excess to drive completion)
Pd(dppf)Cl₂[1]·DCM 0.03 - 0.05Catalyst (Robust, air-stable precursor)
K₂CO₃ (2M aq) 3.0Base (Activates boronic acid)
1,4-Dioxane [0.2 M]Solvent (High boiling, coordinates Pd)
Step-by-Step Procedure
  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with 1-(3-Bromophenylsulfonyl)piperidine (1.0 equiv) and the aryl boronic acid (1.2 equiv).

  • Inerting: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3x).

  • Solvent Addition: Add degassed 1,4-Dioxane. Note: Sparge solvent with inert gas for 15 mins prior to use to prevent homocoupling of the boronic acid.

  • Base Addition: Add 2M aqueous K₂CO₃ via syringe.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (3-5 mol%) quickly under a positive stream of inert gas.[1]

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor via LC-MS.[1] The sulfonamide group is polar; the product will typically be more lipophilic (higher R_f) unless the boronic acid contains polar groups.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of amine functionality (C-N coupling).

Mechanistic Insight

The meta-sulfonyl group deactivates the ring toward Nucleophilic Aromatic Substitution (


), making Pd-catalysis essential.[1] Because the substrate is an electron-deficient aryl bromide, reductive elimination is the rate-determining step.[1] Bulky, electron-rich phosphine ligands like XPhos  or BrettPhos  are critical here; they boost the electron density on Palladium to facilitate oxidative addition while their bulk accelerates reductive elimination [4].
Reagents & Stoichiometry
ComponentEquiv.Role
Substrate 1.0Electrophile
Amine (1° or 2°) 1.2Nucleophile
Pd₂(dba)₃ 0.02Pd(0) Source
XPhos 0.04Ligand (L:Pd ratio 2:1 is critical)
Cs₂CO₃ or NaOtBu 2.0Base (Cs₂CO₃ for sensitive groups; NaOtBu for speed)
Toluene or t-Amyl Alcohol [0.15 M]Solvent
Step-by-Step Procedure
  • Catalyst Pre-complexation (Recommended): In a separate vial, mix Pd₂(dba)₃ and XPhos in a small amount of toluene and stir at RT for 5 mins to generate the active catalyst species

    
    .
    
  • Main Charge: Add the substrate, amine, and base (finely ground Cs₂CO₃ is preferred for reproducibility) to the reaction vessel.

  • Combination: Add the pre-formed catalyst solution to the reaction vessel.

  • Heating: Heat to 100°C for 12–18 hours.

    • Troubleshooting: If conversion stalls, add a second portion of catalyst (1 mol%) and ligand.

  • Workup: Filter through a celite pad to remove palladium black and inorganic salts. Concentrate and purify.

Protocol C: Sonogashira Coupling

Objective: Alkynylation for rigid spacer installation.

Mechanistic Insight

Copper(I) iodide is used as a co-catalyst to form the copper-acetylide in situ.[1] The sulfonamide group's electron-withdrawing nature makes the aryl bromide highly reactive, allowing this reaction to proceed often at lower temperatures (60-80°C) than electron-rich systems.[1]

Reagents & Stoichiometry
  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)[1]

  • Co-Catalyst: CuI (2.5 mol%)[1]

  • Base/Solvent: Et₃N (used as both base and solvent, or 1:1 mix with DMF).

  • Conditions: 80°C, inert atmosphere.

Troubleshooting & Optimization Logic

Use the following logic flow to resolve common issues with this specific scaffold.

Optimization Issue Problem Detected LowYield Low Conversion? Issue->LowYield Dehal Protodehalogenation (Ar-Br -> Ar-H)? Issue->Dehal Homocouple Boronic Acid Homocoupling? Issue->Homocouple Sol_Temp Increase Temp to 110°C Switch to Sphos Pd G3 LowYield->Sol_Temp Sol_Dry Strictly Anhydrous Conditions Switch Solvent to Toluene Dehal->Sol_Dry Sol_Slow Slow addition of Boronic Acid Degass solvent more thoroughly Homocouple->Sol_Slow

Figure 2: Troubleshooting decision tree for Pd-catalyzed coupling of sulfonamides.[1]

References

  • Bromidge, S. M., et al. (2001). "Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134)."[1][2] Bioorganic & Medicinal Chemistry Letters. Link

  • Hogendorf, A. S., et al. (2022). "1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis." International Journal of Molecular Sciences. Link[1]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

Sources

Derivatization of 1-(3-Bromophenylsulfonyl)piperidine for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Derivatization of 1-(3-Bromophenylsulfonyl)piperidine for Structure-Activity Relationship (SAR) Studies

Abstract

The 1-(phenylsulfonyl)piperidine scaffold is a privileged motif in modern medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2][3] The strategic placement of a bromine atom on the phenyl ring, as in 1-(3-bromophenylsulfonyl)piperidine, provides a versatile and reactive handle for extensive chemical modification. This application note delivers a comprehensive guide for researchers engaged in drug discovery, detailing robust protocols for the derivatization of this key intermediate. We focus on two powerful, palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. By providing step-by-step methodologies, explaining the rationale behind experimental choices, and outlining a framework for data analysis, this guide empowers scientists to efficiently generate compound libraries for rigorous Structure-Activity Relationship (SAR) studies.

Introduction: The Strategic Value of 1-(3-Bromophenylsulfonyl)piperidine in SAR

Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization in drug discovery.[4] They involve the systematic modification of a hit compound's chemical structure to map the impact of these changes on biological activity.[5][6] The goal is to identify the key chemical features (pharmacophores) responsible for potency and selectivity while optimizing physicochemical properties.

The 1-(3-bromophenylsulfonyl)piperidine scaffold is an ideal starting point for such an exploration for several reasons:

  • Privileged Core: The piperidine ring is one of the most common N-heterocycles in FDA-approved drugs, valued for its ability to confer aqueous solubility and occupy three-dimensional space.[1][7][8]

  • Metabolic Stability: The sulfonyl group is generally stable to metabolic degradation and acts as a strong hydrogen bond acceptor.

  • Versatile Chemical Handle: The bromine atom at the meta-position of the phenyl ring is a key functional group for derivatization. It is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of substituents with high efficiency and functional group tolerance.[9]

This guide provides the foundational chemistry required to exploit this handle, enabling the creation of a diverse library of analogs to probe the chemical space around the phenylsulfonyl moiety.

SAR_Logic A Starting Material 1-(3-Bromophenylsulfonyl)piperidine B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B + R-B(OH)₂ C Buchwald-Hartwig Amination (C-N Bond Formation) A->C + R₂NH D Diverse Library of Analogs (Varied R-groups) B->D C->D E Biological Screening (e.g., In Vitro Assays) D->E F Structure-Activity Relationship (SAR) Data E->F

Figure 1: Overall workflow for SAR studies.

Core Derivatization Methodologies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis due to their reliability, broad substrate scope, and mild reaction conditions.[9][10] For modifying 1-(3-bromophenylsulfonyl)piperidine, two methods are particularly powerful.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds by coupling an organohalide (our starting material) with an organoboron species (e.g., a boronic acid or ester).[11] This reaction is fundamental for synthesizing biaryl structures or introducing alkyl, alkenyl, and heteroaryl groups.

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a palladium complex.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the starting material, forming a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid, facilitating the transfer of its organic group (R) from boron to the palladium center. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[10][11]

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be tuned depending on the specific boronic acid used.[12]

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ start Ar-Br pd2_complex Ar-Pd(II)L₂-Br pd2_r Ar-Pd(II)L₂-R pd2_complex->pd2_r Transmetalation product Ar-R pd2_r->product Reductive Elimination start->pd2_complex Oxidative Addition boronic R-B(OH)₂ + Base boronic->pd2_r

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[13][14][15] This reaction couples an aryl halide with a primary or secondary amine, including a wide range of heterocycles.[16]

Mechanistic Rationale: Similar to the Suzuki reaction, this process relies on a palladium catalyst.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[17]

The success of this reaction is highly dependent on the choice of phosphine ligand, which modulates the reactivity of the palladium center and facilitates the crucial reductive elimination step.

Experimental Protocols

General Considerations & Safety: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents should be used. Aryl halides, palladium catalysts, and strong bases are hazardous materials. Always consult the Safety Data Sheet (SDS) before use and handle them in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for coupling 1-(3-bromophenylsulfonyl)piperidine with various arylboronic acids.

Materials:

  • 1-(3-Bromophenylsulfonyl)piperidine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent System: 1,4-Dioxane and Water (4:1 v/v)

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-bromophenylsulfonyl)piperidine (1.0 eq), the selected arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen three times.

  • Reagent Addition: Through the septum, add the 1,4-dioxane/water solvent mixture to achieve a substrate concentration of approximately 0.1 M. Bubble nitrogen through the solution for 10-15 minutes to degas.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its structure and assess purity.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for coupling 1-(3-bromophenylsulfonyl)piperidine with various primary or secondary amines.

Materials:

  • 1-(3-Bromophenylsulfonyl)piperidine (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Setup: In a glovebox or under a strong flow of nitrogen, add NaOtBu (1.4 eq) to a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in a small amount of toluene.

  • Reagent Addition: To the flask containing the base, add 1-(3-bromophenylsulfonyl)piperidine (1.0 eq) and the selected amine (1.2 eq). Add the pre-mixed catalyst solution, followed by enough anhydrous toluene to achieve a substrate concentration of 0.1-0.2 M.

  • Inert Atmosphere: Seal the flask with a reflux condenser and ensure the system remains under a positive pressure of nitrogen.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 6-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

  • Validation: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation and SAR Interpretation

Following synthesis and purification, all new analogs must be characterized and their biological activity assessed. The data should be organized systematically to facilitate SAR analysis.[18][19]

Table 1: Hypothetical SAR Data for a Library of 1-(3-Phenylsulfonyl)piperidine Analogs

Cmpd IDR-GroupSynthesis MethodYield (%)Purity (%)IC₅₀ (µM) vs. Target X
Start -Br-->9850.0
1a -PhenylSuzuki-Miyaura85>9925.3
1b -4-MethoxyphenylSuzuki-Miyaura78>995.2
1c -3-FluorophenylSuzuki-Miyaura81>9830.1
1d -Thiophen-2-ylSuzuki-Miyaura65>9715.8
2a -MorpholinoBuchwald-Hartwig72>998.9
2b -N-MethylpiperazinoBuchwald-Hartwig68>982.1
2c -AnilinoBuchwald-Hartwig55>9745.6

Initial SAR Insights:

  • Effect of C-C Coupling: Replacing the bromine with a phenyl group (1a) shows a modest increase in activity.

  • Electronic Effects: The introduction of an electron-donating group (-OCH₃) at the para-position of the new phenyl ring (1b) leads to a significant enhancement in potency, suggesting a preference for electron-rich substituents in this pocket. Conversely, an electron-withdrawing group (-F) is detrimental (1c).

  • Effect of C-N Coupling: Introducing a morpholine ring (2a) improves activity. The presence of a basic nitrogen in the N-methylpiperazine group (2b) results in the most potent compound in this series, suggesting a key ionic or hydrogen bond interaction with the target.

  • Steric Hindrance: The lower yield and activity for the anilino compound (2c) might suggest that larger, less flexible secondary amines are not well-tolerated either sterically in the reaction or by the target's binding site.

References

  • Asian Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Accessed February 2, 2026. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623. [Link]

  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). SAR studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. PubMed. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Accessed February 2, 2026. [Link]

  • Hussain, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5032. [Link]

  • National Center for Biotechnology Information. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Accessed February 2, 2026. [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Accessed February 2, 2026. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Accessed February 2, 2026. [Link]

  • National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • ResearchGate. (n.d.). Piperine and Derivatives: Trends in Structure-Activity Relationships. Accessed February 2, 2026. [Link]

  • National Institutes of Health. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Accessed February 2, 2026. [Link]

  • National Center for Biotechnology Information. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. PubMed Central. [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • MDPI. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Accessed February 2, 2026. [Link]

  • ResearchGate. (2020). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Accessed February 2, 2026. [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Accessed February 2, 2026. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

Sources

Experimental procedure for amide coupling with piperidine carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidine carboxylic acid derivatives (e.g., nipecotic acid, isonipecotic acid, pipecolic acid) serve as critical pharmacophores in medicinal chemistry, often acting as conformational restrictors or solubility enhancers. However, their incorporation into amide backbones presents distinct synthetic challenges: steric hindrance (particularly at the C2 position) and racemization susceptibility of the


-proton in chiral derivatives. This guide provides two field-proven protocols: a High-Efficiency Method using HATU for sterically demanding but achiral/stable substrates, and a Low-Racemization Method using T3P® (Propylphosphonic anhydride) for enantiopure pipecolic acid derivatives.

Strategic Planning & Mechanistic Insight

The Challenge of Piperidine Scaffolds

The piperidine ring exists predominantly in a chair conformation. Substituents at the C2 (pipecolic) position introduce significant 1,3-diaxial interactions, impeding nucleophilic attack at the carbonyl carbon. Furthermore, N-protected pipecolic acid derivatives are prone to racemization via oxazolone formation or base-catalyzed enolization upon activation.

Reagent Selection Matrix

The choice of coupling reagent is dictated by the balance between reactivity (to overcome sterics) and mildness (to preserve chirality).

FeatureHATU / DIEA T3P / Pyridine EDC / HOBt
Primary Mechanism Formation of highly reactive OAt-active ester.Formation of mixed anhydride with phosphonic acid.Formation of OBt-active ester.[1][2][3]
Reactivity Highest. Excellent for hindered amines/acids.High. Slower than HATU but very efficient.Moderate. Often stalls with C2-substituted piperidines.
Racemization Risk Moderate/High. Basic conditions (DIEA) and high activation energy can promote ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

-proton abstraction.
Low. Acidic by-products and milder bases (Pyridine/NMM) suppress epimerization.Low. HOBt acts as a racemization suppressant.[4][5]
Workup Chromatographic purification usually required (tetramethylurea by-products).Simple. Water-soluble by-products; amenable to extraction.Simple. Urea by-product removal can be tedious (if DCC used).
Best For Isonipecotic acid, Nipecotic acid (Achiral/Non-sensitive).Pipecolic acid (Chiral/Enantiopure).Routine, unhindered couplings.

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU)

Target: Sterically hindered, achiral substrates (e.g., N-Boc-isonipecotic acid + secondary amine). Rationale: HATU generates the 7-azabenzotriazole active ester, which benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating coupling rates by orders of magnitude compared to HBTU.

Materials
  • Acid: Piperidine carboxylic acid derivative (1.0 equiv)

  • Amine: Coupling partner (1.0 – 1.2 equiv)

  • Reagent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (0.1 – 0.2 M concentration)

Step-by-Step Procedure
  • Activation: In a flame-dried flask under

    
    , dissolve the Acid  (1.0 equiv) and HATU  (1.1 equiv) in anhydrous DMF.
    
  • Base Addition: Cool the solution to 0°C. Add DIPEA (1.0 equiv) dropwise. Stir for 5–10 minutes.

    • Checkpoint: The solution often turns yellow/orange, indicating active ester formation.

  • Coupling: Add the Amine (1.1 equiv) followed by the remaining DIPEA (1.0–2.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–16 hours.

    • Self-Validation: Monitor by LCMS.[1][6] If conversion <50% after 4 hours, add 0.5 equiv more HATU and base.

  • Workup: Dilute with EtOAc. Wash sequentially with Sat.

    
     (x2), Water (x2), and Brine (x1). Dry over 
    
    
    
    .
Protocol B: Low-Racemization Coupling (T3P)

Target: Enantiopure 2-piperidinecarboxylic acid (Pipecolic acid) derivatives. Rationale: T3P acts as a kinetic trap for the carboxylate, forming a mixed anhydride that reacts rapidly with amines but slowly undergoes oxazolone formation. The use of Pyridine or N-Methylmorpholine (NMM) as a base is less liable to abstract the


-proton than DIPEA.
Materials
  • Acid: Chiral Piperidine derivative (1.0 equiv)

  • Amine: Coupling partner (1.1 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 5.0 equiv) or NMM (3.0 equiv)

  • Solvent: EtOAc, DCM, or DMF (Concentration can be higher: 0.2 – 0.5 M)

Step-by-Step Procedure
  • Setup: Charge the flask with Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc preferred for ease of workup).

  • Base Addition: Add Pyridine (3.0 equiv) at 0°C.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Critical: Do not premix Acid and T3P without the amine; T3P requires the amine present to drive the equilibrium forward and prevent side reactions.

  • Reaction: Allow to warm to RT. Stir for 1–12 hours.

    • Self-Validation: T3P reactions are often cleaner. TLC should show a distinct product spot without the "streak" common in urea-based couplings.

  • Workup: Quench with water. Wash organic layer with 1N HCl (to remove Pyridine), Sat.

    
    , and Brine.
    

Visualization of Workflows

Figure 1: Decision Logic & Workflow for Piperidine Couplings

G Start Start: Piperidine Carboxylic Acid Coupling CheckChirality Is the Acid Chiral at the u03b1-position (C2)? Start->CheckChirality Achiral Achiral (e.g., Isonipecotic) CheckChirality->Achiral No Chiral Chiral (e.g., Pipecolic) CheckChirality->Chiral Yes HATU_Path PROTOCOL A: HATU/DIEA (High Reactivity) Achiral->HATU_Path StepA1 1. Pre-activate Acid + HATU + 1 eq Base HATU_Path->StepA1 StepA2 2. Add Amine + Remaining Base StepA1->StepA2 Monitor Monitor: LCMS / TLC (Check for conversion & purity) StepA2->Monitor T3P_Path PROTOCOL B: T3P/Pyridine (Racemization Control) Chiral->T3P_Path StepB1 1. Mix Acid + Amine + Solvent T3P_Path->StepB1 StepB2 2. Add Base (Pyridine) StepB1->StepB2 StepB3 3. Add T3P Dropwise StepB2->StepB3 StepB3->Monitor Workup Workup & Isolation Monitor->Workup

Caption: Decision tree for selecting the optimal coupling protocol based on substrate chirality and steric demands.

Troubleshooting & Self-Validation

This section ensures the protocol is "self-validating" by providing checkpoints to verify success during the experiment.

IssueDiagnostic IndicatorRoot CauseCorrective Action
Low Conversion LCMS shows abundant SM (Acid) after 4h.Steric hindrance at C2 position prevents active ester attack.Switch to HATU (if using EDC) or Heat to 40-50°C (if using T3P). Note: Heating increases racemization risk.
Racemization Chiral HPLC shows split peaks (enantiomers/diastereomers).Base strength too high (pKa > 10) or activation time too long.Use Protocol B (T3P/Pyridine). Avoid pre-activation times >5 mins. Switch base to Collidine or NMM.
Clogging/Precipitation Reaction turns into a thick slurry immediately.Poor solubility of zwitterionic amino acids or urea by-products.Add co-solvent: Use DMF/DCM (1:1). If using EDC, switch to T3P (homogeneous).
"Stalled" Intermediate LCMS shows mass of Active Ester (Acid + Reagent) but no Product.Amine nucleophilicity is too low (e.g., aniline or electron-deficient amine).Add Catalyst: Add 0.1 equiv HOAt or DMAP (Caution: DMAP causes racemization).

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[7] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[7] Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][8][9] Tetrahedron, 60(11), 2447-2467.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[2][4] Journal of the American Chemical Society, 115(10), 4397-4398.

Sources

Application Note: Modular Assembly of Functionalized Sulfonamides Using 1-(3-Bromophenylsulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of 1-(3-Bromophenylsulfonyl)piperidine as a privileged scaffold in both medicinal chemistry and advanced materials science. Unlike para-substituted analogs, the meta-substitution pattern of this building block offers unique geometric vectors for fragment-based drug discovery (FBDD) and the construction of non-linear optical materials. We provide validated protocols for Palladium-catalyzed cross-coupling reactions, highlighting the electronic activation provided by the sulfonyl group, and outline workflows for generating diverse biaryl libraries.

Introduction: The "Meta" Advantage

In the architecture of small molecules, geometry dictates function. 1-(3-Bromophenylsulfonyl)piperidine serves as a robust "hinge" molecule.

  • Medicinal Chemistry: It connects a solubility-enhancing piperidine ring to an aryl core. The sulfonamide moiety acts as a stable hydrogen-bond acceptor, critical for interacting with residues in GPCRs (e.g., 5-HT6 receptors) and proteases (e.g., Cathepsin K).

  • Materials Science: The sulfonyl group (

    
    ) is a strong electron-withdrawing group (EWG). When incorporated into organic semiconductors or Metal-Organic Frameworks (MOFs), it disrupts conjugation to increase triplet energy levels (essential for OLED hosts) and provides Lewis-basic sites for metal coordination.
    

The presence of the bromine atom at the meta position allows for divergent synthesis —the ability to rapidly generate libraries of functionally distinct molecules from a single precursor.

Core Application: Palladium-Catalyzed Cross-Coupling

The primary utility of this scaffold is as an electrophile in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Insight: The sulfonyl group at the C1 position strongly pulls electron density from the benzene ring. This inductive effect (


) makes the C3-Bromine bond electron-deficient, thereby accelerating the oxidative addition step  of the catalytic cycle compared to electron-neutral aryl bromides. This allows for milder reaction conditions and lower catalyst loading.
Experimental Workflow: Divergent Library Synthesis

The following diagram illustrates the workflow for converting the core scaffold into diverse functional materials.

SynthesisWorkflow Scaffold 1-(3-Bromophenylsulfonyl) piperidine Process Pd-Catalyzed Cross-Coupling Scaffold->Process + Boronic Acids Pd(dppf)Cl2 Prod_A Biaryl Sulfonamides (GPCR Ligands) Process->Prod_A Ar-B(OH)2 Prod_B OLED Host Materials (High Triplet Energy) Process->Prod_B Carbazole-B(OH)2 Prod_C MOF Linkers (Coordination Polymers) Process->Prod_C Pyridine-B(OH)2

Figure 1: Divergent synthesis workflow utilizing the bromine handle for diverse applications.

Protocol A: High-Throughput Suzuki-Miyaura Coupling

Objective: Synthesis of a biaryl sulfonamide library. Scale: 0.5 mmol (Parallel Synthesis Compatible).

Reagents & Equipment
  • Substrate: 1-(3-Bromophenylsulfonyl)piperidine (152 mg, 0.5 mmol).

  • Coupling Partner: Aryl Boronic Acid (0.6 mmol, 1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (20 mg, 5 mol%).

  • Base:

    
     (2M aqueous solution, 0.75 mL).
    
  • Solvent: 1,4-Dioxane (3 mL, degassed).

  • Vessel: Microwave-safe crimp vial or sealed pressure tube.

Step-by-Step Methodology
  • Inert Setup: Purge the reaction vial with Nitrogen (

    
    ) or Argon.
    
  • Charge Solids: Add the sulfonyl-piperidine scaffold, aryl boronic acid, and Pd catalyst to the vial.

  • Solvent Addition: Add degassed 1,4-dioxane followed by the aqueous base.

    • Note: The biphasic system (Dioxane/Water) is crucial for dissolving inorganic bases while maintaining organic solubility.

  • Reaction:

    • Method A (Microwave): Heat at 110°C for 20 minutes (High throughput).

    • Method B (Thermal): Heat at 90°C in an oil bath for 4–6 hours.

  • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 7:3). The starting material (

    
    ) should disappear.
    
  • Workup:

    • Dilute with Ethyl Acetate (10 mL).

    • Wash with water (2 x 5 mL) and brine (5 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Oxidative addition failedSwitch to a more electron-rich ligand (e.g., XPhos or SPhos).
Protodeboronation Boronic acid instabilitySwitch base to

or

(anhydrous conditions).
Homocoupling Oxygen presenceDegas solvents thoroughly (sparge with Argon for 10 mins).

Application in Materials Science: Solid-State Engineering

In materials science, this molecule acts as a structure-directing agent . The sulfonyl group is a non-linear linker that imposes a "kink" in the molecular backbone.

Crystal Engineering Potential

The sulfonyl oxygens (


) are potent hydrogen bond acceptors. When coupled with donors (e.g., carboxylic acids or phenols via the Suzuki protocol above), this scaffold promotes the formation of:
  • Helical supramolecular assemblies: Due to the meta geometry.

  • High-Melting Point Materials: The rigid piperidine chair conformation adds thermal stability.

Protocol B: Synthesis of Functionalized Resins (Solid Phase)

For drug delivery or separation science, the bromine handle can be used to graft the piperidine moiety onto polystyrene resins.

  • Resin Swelling: Swell 4-Methoxyphenylboronic acid resin (1.0 equiv) in DMF for 30 mins.

  • Catalyst Prep: Premix

    
     (5 mol%) and 1-(3-Bromophenylsulfonyl)piperidine (2.0 equiv) in DMF.
    
  • Coupling: Add the solution to the resin with

    
     (2M, 3 equiv).
    
  • Incubation: Agitate at 90°C for 18 hours under

    
    .
    
  • Cleavage (Optional): If testing the bond, cleave a sample with TFA to analyze the bound load via HPLC.

Mechanistic Visualization

Understanding the electronic influence of the sulfonyl group is vital for optimizing reaction conditions.

Mechanism Start Start: Aryl Bromide OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd Pd(0) TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regenerate Pd(0) Note Sulfonyl Group (EWG) Lowers LUMO energy, Accelerating Pd(0) insertion Note->OxAdd

Figure 2: Catalytic cycle emphasizing the electronic activation provided by the sulfonyl moiety.

Safety and Handling

  • Hazards: 1-(3-Bromophenylsulfonyl)piperidine is an irritant.[1] Avoid inhalation of dust.

  • Stability: Stable at room temperature. Store in a cool, dry place.

  • Waste: Dispose of palladium residues in heavy metal waste containers. Aqueous layers from Suzuki couplings contain boronic acid byproducts and should be treated as chemical waste.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479.

  • PubChem Compound Summary. (2023). 1-(3-Bromophenylsulfonyl)piperidine (CID 655486). National Center for Biotechnology Information.

  • Lévesque, F., & Seeberger, P. H. (2012). Continuous-Flow Synthesis of Sulfonamides. Angewandte Chemie International Edition, 51(7), 1706-1709. (Contextual reference for sulfonamide stability).

Sources

Troubleshooting & Optimization

Purification of crude 1-(3-Bromophenylsulfonyl)piperidine by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Answering the urgent need for practical, reliable purification strategies in drug development, this Technical Support Center provides a comprehensive guide to the recrystallization of crude 1-(3-Bromophenylsulfonyl)piperidine. As Senior Application Scientists, we have designed this resource to move beyond simple instructions, offering a deep dive into the causality behind experimental choices and providing a self-validating framework for troubleshooting common challenges.

This guide is structured to address issues from first principles, starting with fundamental questions and progressing to detailed troubleshooting and step-by-step protocols. Our goal is to empower researchers to not only purify their compound but also to understand and control the crystallization process, ensuring reproducibility and high purity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing a recrystallization protocol for 1-(3-Bromophenylsulfonyl)piperidine.

Q1: What is the best solvent for recrystallizing 1-(3-Bromophenylsulfonyl)piperidine?

A1: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures.[1] For 1-(3-Bromophenylsulfonyl)piperidine, which possesses both polar (sulfonyl) and nonpolar (bromophenyl) characteristics, a solvent of intermediate polarity or a binary solvent system is often most effective.

  • Single Solvent Approach: Alcohols like ethanol or isopropanol are excellent starting points. They are generally effective for sulfonamides, providing the necessary solubility differential with temperature.[2]

  • Binary Solvent (Solvent/Anti-Solvent) Approach: This method offers greater control. The crude compound is dissolved in a minimum amount of a "good" solvent (in which it is highly soluble), and a miscible "anti-solvent" (in which it is poorly soluble) is added slowly until the solution becomes turbid.[3] A system of dichloromethane (good solvent) and n-heptane (anti-solvent) has been successfully used for the closely related compound 1-(4-bromophenyl)piperidine and is a highly recommended starting point.[4]

Expert Insight: The key is to use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using excess solvent is a primary cause of low recovery yields.[3]

Table 1: Candidate Solvents for Recrystallization

Solvent Boiling Point (°C) Polarity Role & Rationale
Isopropanol 82.5 Polar Protic Good single-solvent candidate. Often effective for sulfonamides.
Ethanol (95%) 78 Polar Protic Excellent single-solvent candidate; the small amount of water can improve crystal formation.[2]
Dichloromethane 40 Polar Aprotic Excellent "good" solvent for a binary system. High volatility makes it easy to remove.
n-Heptane 98 Nonpolar Excellent "anti-solvent" to pair with dichloromethane.[4]
Acetone 56 Polar Aprotic Can be a good solvent, but its high volatility can sometimes lead to premature crystallization.

| Water | 100 | Polar Protic | The compound is expected to be insoluble; can be used as an anti-solvent with a miscible solvent like ethanol. |

Q2: My recrystallization yield is disappointingly low. What are the common causes?

A2: Low yield is a frequent issue in recrystallization. The primary culprits are typically procedural rather than chemical.

  • Excess Solvent: Too much solvent was used to dissolve the crude solid, keeping a significant portion of the product in solution even after cooling.[3]

  • Incomplete Cooling: The solution was not cooled for a sufficient duration or to a low enough temperature (e.g., in an ice bath) to maximize precipitation.[3]

  • Premature Crystallization: The product crystallized on the filter paper or in the funnel during hot filtration. This happens if the solution cools too quickly.[3]

  • Incorrect Solvent Choice: The compound has significant solubility in the chosen solvent even at low temperatures.

Q3: How do I properly assess the purity of my recrystallized 1-(3-Bromophenylsulfonyl)piperidine?

A3: Purity assessment is critical. A combination of methods provides the most confidence:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically <2 °C). Impurities depress and broaden the melting range. While the exact melting point for this compound is not widely published, a sharp range is a key indicator of purity. For reference, the related 1-(Phenylsulfinyl)piperidine has a melting point of 84-88 °C.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The purified sample should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy is the definitive method for confirming the structure and assessing the purity of the final product by identifying and quantifying any residual impurities or solvents.

Troubleshooting Guide: Specific Experimental Issues

This section provides solutions to specific problems that can arise during the recrystallization process.

Problem: My compound has "oiled out" instead of forming crystals.

Causality: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase instead of a solid crystalline lattice.[2] This is common if the solution is supersaturated with impurities or if the melting point of the solid is lower than the temperature of the solution.

Solutions:

  • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount (10-20% more) of hot solvent to reduce the saturation level. Allow this less-concentrated solution to cool more slowly.[2]

  • Lower the Crystallization Temperature: Dissolve the compound at a lower temperature by using more solvent. This increases the temperature gap between dissolution and the compound's melting point.

  • Change Solvents: The chosen solvent may be too nonpolar. Switch to a more polar solvent or adjust the ratio in your binary solvent system.

  • Induce Crystallization: At a temperature just above where the oiling out occurred, vigorously scratch the inside of the flask with a glass rod or add a seed crystal to provide a nucleation site.[5]

Problem: No crystals are forming, even after the solution has cooled completely.

Causality: This typically indicates one of two issues: either far too much solvent was used, or the solution is stubbornly supersaturated.

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic glass fragments can serve as nucleation points.[2]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[5] If no pure crystals are available, a crystal from a small-scale test run can be used.

  • Reduce Solvent Volume: If induction fails, too much solvent is the likely cause. Gently heat the solution and boil off a portion of the solvent. Allow the solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.

  • Add an Anti-Solvent: If using a single-solvent system, you can slowly add a miscible anti-solvent (see Table 1) dropwise until persistent turbidity is observed, then allow the solution to cool.

Problem: The final crystals are colored, even though the crude material was only slightly off-white.

Causality: This is usually due to highly colored, minor impurities that are soluble in the recrystallization solvent.

Solutions:

  • Use Activated Charcoal: After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute weight) to the solution. The charcoal will adsorb the colored impurities.

  • Perform a Hot Filtration: Swirl the hot solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

    • Caution: Activated charcoal can also adsorb your desired product, leading to reduced yield. Use it sparingly and only when necessary.

Visualized Workflows and Protocols

Recrystallization General Workflow

The following diagram illustrates the standard decision-making and procedural flow for a successful recrystallization.

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_crystallize Crystallization & Isolation start Crude 1-(3-Bromophenylsulfonyl)piperidine dissolve Dissolve in minimum volume of hot solvent start->dissolve insoluble_check Insoluble impurities present? dissolve->insoluble_check hot_filter Perform Hot Gravity Filtration insoluble_check->hot_filter Yes cool Allow filtrate to cool slowly to room temp, then in an ice bath insoluble_check->cool No hot_filter->cool collect Collect crystals by vacuum filtration cool->collect wash Wash crystals with a small amount of cold solvent collect->wash dry Dry crystals under vacuum wash->dry end_node Pure Recrystallized Product dry->end_node

Caption: General workflow for recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common recrystallization problems.

G start Problem Observed p1 No Crystals Form start->p1 p2 Low Yield start->p2 p3 Product 'Oils Out' start->p3 c1a Cause: Supersaturation p1->c1a c1b Cause: Too much solvent p1->c1b c2a Cause: Too much solvent p2->c2a c2b Cause: Incomplete cooling p2->c2b c3a Cause: Solution too concentrated or cooling too fast p3->c3a c3b Cause: Inappropriate solvent p3->c3b s1a Solution: - Scratch flask - Add seed crystal c1a->s1a s1b Solution: - Boil off excess solvent - Add anti-solvent c1b->s1b s2a Solution: - Use minimum hot solvent - Concentrate solution c2a->s2a s2b Solution: - Cool longer - Use ice bath c2b->s2b s3a Solution: - Re-heat, add more solvent - Cool slowly c3a->s3a s3b Solution: - Change to a more polar solvent c3b->s3b

Caption: Troubleshooting common recrystallization issues.

Detailed Experimental Protocol: Two-Solvent Recrystallization

This protocol uses the dichloromethane/n-heptane system identified as effective for a similar compound.[4] Always perform this procedure in a chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Crude 1-(3-Bromophenylsulfonyl)piperidine

  • Dichloromethane (DCM)

  • n-Heptane

  • Erlenmeyer flasks (2)

  • Hotplate

  • Filter paper

  • Glass funnel

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution:

    • Place the crude solid in a clean Erlenmeyer flask.

    • Add a minimal amount of dichloromethane at room temperature and swirl. Gently warm the flask on a hotplate (set to low, ~40-45°C) while adding DCM dropwise until the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional, if insoluble impurities are present):

    • Place a fluted filter paper in a stemless funnel.

    • Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on the hotplate. This prevents premature crystallization.[3]

    • Pour the hot solution through the filter paper to remove any insoluble material.

  • Crystallization:

    • While gently swirling the hot DCM solution, add n-heptane dropwise.

    • Continue adding n-heptane until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.

    • To ensure a homogeneous solution for slow crystal growth, add a few drops of hot DCM to just redissolve the turbidity.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Slow cooling is essential for forming large, pure crystals.[1]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold n-heptane.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Wash the crystals with a small portion of ice-cold n-heptane to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry on the filter funnel under vacuum for 10-15 minutes.

    • Transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven until a constant weight is achieved.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Edelmann, F. T. (2021). Answer to "Have you experienced that your piperidine crystallizes when not in use?". ResearchGate. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. (Note: Specific article URL may vary, search for title and authors).
  • Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

Sources

Column chromatography conditions for purifying N-sulfonylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to function as a high-level support center resource. It prioritizes the "Why" behind the "How," ensuring you can adapt these protocols to specific N-sulfonylpiperidine derivatives.

Topic: Column Chromatography & Workup Strategies Audience: Medicinal Chemists, Process Chemists, Graduate Researchers Status: Active | Version: 2.4

The Chemist's Perspective: Understanding Your Mixture

Before packing a column, you must understand the physicochemical properties of your reaction components. N-sulfonylpiperidines are tertiary sulfonamides . This structural classification dictates your entire purification strategy.

ComponentChemical SpeciesAcid/Base CharacterPolarity (Relative)Removal Strategy
Product N-SulfonylpiperidineNeutral (Non-basic, Non-acidic)Mid-PolarityColumn / Recrystallization
Impurity A Sulfonyl Chloride (

)
Electrophilic / ReactiveNon-Polar (High Rf)Hydrolysis

Basic Wash
Impurity B Piperidine (Excess)Secondary AmineBasicPolar (Low Rf)
Impurity C Sulfonic Acid (

)
Strong AcidVery Polar (Baseline)Basic Wash (NaHCO

)

Senior Scientist Insight:

"Never rely on chromatography to remove impurities that can be removed by extraction. N-sulfonylpiperidines are chemically robust. Aggressive acid/base workups are your best friend and will often render column chromatography unnecessary or trivial."

Phase 1: The "Zero-Column" Workup Protocol

Attempt this protocol before chromatography. It often yields analytical purity.

The Logic: Since the product is neutral, we can wash away the starting amine (using acid) and the sulfonyl chloride/acid byproducts (using base), leaving the product in the organic phase.

Standard Operating Procedure (SOP-01): Reactive Workup
  • Quench: Dilute reaction mixture with EtOAc. Add 1M HCl.

    • Mechanism:[1] Protonates unreacted piperidine (

      
      ) into water-soluble salt.
      
  • Phase Cut: Separate layers. Keep Organic.

  • Hydrolysis: Wash Organic layer with Sat. NaHCO

    
     or 1M NaOH (if R-group tolerates).
    
    • Mechanism:[1] Hydrolyzes remaining Sulfonyl Chloride to Sulfonate salt (

      
      ), which partitions to water.
      
  • Dry & Concentrate: Dry over MgSO

    
    , filter, and rotovap.
    

Decision Point:

  • Solid Residue?

    
     Attempt Recrystallization (See Section 5).
    
  • Oil/Gum?

    
     Proceed to Column Chromatography.
    

Phase 2: Column Chromatography Conditions

If workup didn't yield >95% purity, use these parameters.

Mobile Phase Selection

N-sulfonylpiperidines are moderately polar.

  • Standard System: Hexanes / Ethyl Acetate (Hex/EtOAc).[2][3][4][5][6]

  • Alternative: Dichloromethane / Methanol (DCM/MeOH) - Only for highly polar derivatives containing hydroxyl or carboxyl groups.

TLC Method Development

Stationary Phase: Silica Gel 60 (


)
Visualization: 
  • UV (254 nm): Strong absorption if R = Aryl (Tos, Bs). Weak/None if R = Alkyl (Ms, Tf).

  • Iodine Stain (

    
    ):  Universal. Piperidine ring often stains brown/yellow.
    
  • KMnO

    
    :  Good for oxidizable groups, though sulfonamides themselves are resistant.
    
  • Hanessian’s Stain (Cerium Molybdate): High sensitivity for non-UV active alkyl sulfonamides.

Recommended Gradient (Hex/EtOAc):

CV (Column Volumes)% Ethyl AcetatePurpose
0–20%Elute non-polar grease/impurities
2–55%

10%
Elute residual Sulfonyl Chloride (if any)
5–1515%

40%
Elute Product (Target Rf: 0.35)
15+100%Flush polar baseline junk

Troubleshooting & FAQs

Q1: My product co-elutes with the unreacted Sulfonyl Chloride.

Diagnosis: Sulfonyl chlorides have similar polarity to the sulfonamide product in Hex/EtOAc systems. Solution:

  • Chemical Destruction: Before the column, stir the crude mixture with a secondary amine (e.g., morpholine) for 30 mins. This converts the chloride to a sulfonamide with drastically different polarity (usually much lower Rf or higher Rf depending on the amine chosen), or simply hydrolyze it aggressively with NaOH.

  • Change Solvent: Switch to Toluene / Acetone (9:1). The

    
    -
    
    
    
    interactions of toluene with aromatic sulfonyl groups often alter selectivity compared to Hex/EtOAc.
Q2: The product is streaking on the column.

Diagnosis: While sulfonamides are neutral, other functional groups on the piperidine ring (e.g., free alcohols, carboxylic acids) or residual solvents may cause interactions with acidic silanols. Solution:

  • For Acidic Impurities: Add 0.1% Acetic Acid to the mobile phase.

  • For Basic Impurities (rare here): Add 1% Triethylamine (Et

    
    N). Note: Sulfonamides are stable to Et
    
    
    
    N.
Q3: I see a "Ghost Spot" that appears in the NMR but not on TLC.

Diagnosis: Rotamers.[7] N-sulfonylpiperidines can exhibit restricted rotation around the S-N bond, especially with bulky R groups. Verification: Run VT-NMR (Variable Temperature). If peaks coalesce at high temp, it's one compound. Do not try to separate them!

Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc 3:1) Start->TLC ImpurityCheck Identify Impurities TLC->ImpurityCheck AcidWash Acid Wash (1M HCl) Removes Piperidine ImpurityCheck->AcidWash Basic spots (Low Rf) BaseWash Base Wash (NaOH/NaHCO3) Removes R-SO3H / Hydrolyzes R-SO2Cl ImpurityCheck->BaseWash Acidic/Reactive spots AcidWash->BaseWash Sequential Workup CheckPurity Check Purity (NMR/TLC) BaseWash->CheckPurity Solid Is it a Solid? CheckPurity->Solid <95% Pure Final Pure N-Sulfonylpiperidine CheckPurity->Final >95% Pure Recryst Recrystallization (EtOH/H2O or Hex/EtOAc) Solid->Recryst Yes Column Flash Chromatography Gradient: 10-40% EtOAc/Hex Solid->Column No (Oil/Gum) Recryst->Final Column->Final

Caption: Logical flow for purifying N-sulfonylpiperidines, prioritizing chemical workup over chromatography.

References & Further Reading

  • University of Rochester. Tips for Flash Column Chromatography. (General solvent selection and troubleshooting).[2][3][4][5][8]

  • Organic Syntheses. Purification of Sulfonamides via Crystallization and Chromatography. (See Org.[3] Synth. 2006, 83, 170 for analogous sulfonamide handling).

    • [9]

  • Biotage. Flash Chromatography: The Ultimate Guide. (Mobile phase optimization for neutral polar compounds).

  • BenchChem. Removal of Unreacted Sulfonyl Chlorides. (Specific protocols for hydrolysis and quenching).

Sources

Technical Support Center: Piperidine N-Oxide Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PIP-NOX-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

N-oxide formation (


) in piperidine derivatives is a pervasive issue in organic synthesis and drug development. It typically manifests as an M+16 impurity  in LC-MS analysis. This oxidation is rarely spontaneous with molecular oxygen alone; it is almost exclusively driven by reactive oxygen species (ROS)  present as impurities in solvents (peroxides in ethers), oxidizing reagents, or radical initiators generated by light/heat.

This guide provides a self-validating protocol to eliminate N-oxide formation during synthesis, workup, and storage.

Module 1: Root Cause Analysis & Prevention (The Input Phase)

The Silent Culprit: Solvent Peroxides

The most common cause of unexpected N-oxidation is the use of etheral solvents (THF, 2-MeTHF, Dioxane, Diethyl ether) containing micro-levels of peroxides. Piperidines are nucleophilic; they will scavenge these peroxides, reducing them while oxidizing themselves to the N-oxide.

Protocol: Solvent Validation System Before running any reaction involving sensitive piperidines in etheral solvents, perform this mandatory check.

Test MethodSensitivityAction Threshold
Quantofix® Peroxide Strips 1–100 ppm>5 ppm: Do NOT use.
KI / Starch Test ~10 ppmBlue Color: Distill or treat immediately.
TiCl4 Test ~1 ppmYellow/Orange: Trace peroxides present.

Corrective Action (Peroxide Removal): If peroxides are detected (>5 ppm), do not rely on simple sparging.

  • Activated Alumina: Pass the solvent through a column of activated basic alumina.[1] This is the gold standard for creating peroxide-free solvents without introducing water.

  • Ferrous Sulfate Wash: Wash the solvent with acidified ferrous sulfate (

    
    ) solution.[2] The 
    
    
    
    reduces peroxides to alcohols, oxidizing to
    
    
    .

Technical Insight: BHT (butylated hydroxytoluene) is often added as a stabilizer to THF. However, BHT is a radical scavenger, not a peroxide decomposer. Once peroxides form, BHT cannot reverse it. You must remove the peroxides physically or chemically [1].

The Mechanism of Failure

Understanding the pathway allows for precise intervention.

NOx_Pathway cluster_0 Solvent Degradation cluster_1 N-Oxidation Event Ether Solvent Ether Solvent Hydroperoxide (ROOH) Hydroperoxide (ROOH) Ether Solvent->Hydroperoxide (ROOH) O2 + Light Transition State Transition State Hydroperoxide (ROOH)->Transition State Nucleophilic Attack Piperidine (3° Amine) Piperidine (3° Amine) Piperidine (3° Amine)->Transition State Piperidine N-Oxide Piperidine N-Oxide Transition State->Piperidine N-Oxide Oxidation Alcohol (ROH) Alcohol (ROH) Transition State->Alcohol (ROH) Reduction Intervention: Alumina Filtration Intervention: Alumina Filtration Intervention: Alumina Filtration->Hydroperoxide (ROOH) Removes Intervention: Inert Atmosphere Intervention: Inert Atmosphere Intervention: Inert Atmosphere->Ether Solvent Prevents O2

Figure 1: The mechanistic pathway of solvent-mediated N-oxidation and critical intervention points.

Module 2: Reaction Control (The Process Phase)

Inerting Strategy: Sparging vs. Flushing

A common error is merely flushing the headspace. Oxygen dissolved within the solvent is sufficient to generate N-oxides in sensitive substrates.

  • Standard: Sparge (bubble) Argon or Nitrogen directly through the solvent for at least 15 minutes prior to adding the amine.

  • Why: This displaces dissolved

    
    , halting the radical chain mechanism that generates peroxides in situ.
    
Chemical Protection Strategies

If your synthesis allows, use these chemical controls to "mask" the nitrogen lone pair.

Strategy A: Protonation (Acidic Protection) N-oxidation requires the nitrogen lone pair to attack the oxidant. Protonation blocks this.

  • Protocol: Add 1.05 eq of a non-nucleophilic acid (e.g.,

    
    , TFA) to form the ammonium salt.
    
  • Result: The ammonium species (

    
    ) is electronically immune to oxidation.
    
  • Reference: This strategy has been successfully used to selectively oxidize heteroaromatics (like pyridines) in the presence of aliphatic amines [2].[3]

Strategy B: Radical Scavengers For reactions that must remain basic/neutral:

  • Additives: Sodium ascorbate (0.1 eq) or BHT.

  • Mechanism: These act as sacrificial reductants, intercepting ROS before they react with the piperidine.

Module 3: Troubleshooting & Rescue (The "Fix It" Phase)

User Question: "I already have the N-oxide impurity (M+16) in my crude mixture. How do I recover my amine?"

Answer: You can selectively reduce the N-oxide back to the tertiary amine without affecting most other functional groups.

Rescue Protocol: Bis(pinacolato)diboron Reduction

This is a mild, metal-free method superior to harsh metallic reductions (like Zn/AcOH) which might reduce other sensitive groups.

Reagents:

  • Bis(pinacolato)diboron (

    
    )
    
  • Solvent: Ethanol or Methanol

  • Temperature: Ambient to

    
    
    

Step-by-Step:

  • Dissolve the crude mixture containing the N-oxide in Ethanol (0.1 M).

  • Add 1.1 equivalents of

    
    .
    
  • Stir at room temperature for 30–60 minutes. Monitor by LC-MS (disappearance of M+16).

  • Workup: The byproduct is a borate ester. Quench with a small amount of water or dilute NaOH, then extract with DCM.

  • Validation: This method tolerates esters, nitriles, and halides [3].

Module 4: FAQ & Decision Matrix

Q: Is my workup causing the oxidation?

A: Possibly.

  • Chlorinated Solvents: DCM and Chloroform can form phosgene-like radical species under intense light, which can promote oxidation. Solution: Store chlorinated solvents in amber bottles.

  • Peracid Quenches: If you used mCPBA or Oxone in a previous step, ensure they are completely quenched (use Sodium Thiosulfate or Sodium Bisulfite) before adjusting pH to basic. If you basify while oxidant remains, the free amine will immediately oxidize.

Q: How do I differentiate N-Oxide from Hydroxylation?

Both show M+16.

  • N-Oxide: Thermally unstable. In GC-MS, N-oxides often undergo Cope elimination or deoxygenation in the injector port, showing the parent amine mass (M) instead of M+16. LC-MS (ESI) will show the stable M+16.

  • C-Hydroxylation: Stable in both GC-MS and LC-MS.

Troubleshooting Decision Tree

Troubleshooting Start Problem: M+16 Peak Observed CheckLC Is peak present in GC-MS? Start->CheckLC NoGC No (Only in LC-MS) CheckLC->NoGC Likely N-Oxide YesGC Yes (In both) CheckLC->YesGC Likely C-OH SolventCheck Check Solvent Peroxides (Quantofix Test) NoGC->SolventCheck PosPerox Peroxides > 5ppm SolventCheck->PosPerox NegPerox Peroxides Negative SolventCheck->NegPerox Action1 Discard Solvent or Filter thru Alumina PosPerox->Action1 Action2 Check Workup Oxidants (Quench with Thiosulfate) NegPerox->Action2

Figure 2: Diagnostic workflow for identifying and resolving M+16 impurities.

References

  • Burfield, D. R. (1982).[2] "Deperoxidation of ethers. A novel application of self-indicating molecular sieves." The Journal of Organic Chemistry, 47(20), 3821–3824.

  • Krska, S. W., et al. (2018). "Selective Heteroaryl N-Oxidation of Amine-Containing Molecules." Journal of the American Chemical Society.

  • Hogermeier, J., et al. (2011). "Reduction of Amine N-Oxides by Diboron Reagents." The Journal of Organic Chemistry, 76(21).

  • Chowdhury, G., et al. (2010). "Selective reduction of N-oxides to amines: application to drug metabolism." Drug Metabolism Letters.

Sources

Technical Support Center: Optimizing Temperature and Reaction Time for the Sulfonylation of Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-sulfonylpiperidine derivatives. The sulfonylation of piperidine is a cornerstone reaction in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1][2][3] However, achieving high yield and purity requires careful control over key reaction parameters, most notably temperature and reaction time.

This document provides in-depth, field-proven insights into optimizing these variables. We will explore the causal relationships behind experimental choices, offer structured troubleshooting guides for common issues, and present detailed protocols to ensure reproducible success in your laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the sulfonylation of piperidine?

Temperature is arguably the most critical parameter because it directly influences reaction rate, selectivity, and the stability of both reactants and products.

  • Reaction Rate: Like most chemical reactions, sulfonylation is accelerated by heat. However, piperidine is a strong nucleophile and its reaction with most sulfonyl chlorides is often exothermic. Starting the reaction at a low temperature (e.g., 0 °C) is crucial to control the initial rate, prevent a dangerous exotherm, and minimize the formation of side products.[4][5]

  • Reagent Stability: Sulfonyl chlorides are susceptible to hydrolysis, which converts them into unreactive sulfonic acids.[6][7] Elevated temperatures can accelerate this degradation if any moisture is present in the reaction medium.

  • Kinetic vs. Thermodynamic Control: Many organic reactions can yield different products depending on the conditions. The desired N-sulfonylpiperidine is typically the kinetic product, meaning it is formed the fastest because it has the lowest activation energy.[8][9][10] Running the reaction at low-to-moderate temperatures (e.g., 0 °C to room temperature) favors this pathway. Excessively high temperatures can provide enough energy to overcome higher activation barriers, leading to undesired side products or even decomposition, which may represent the thermodynamic outcome.[10][11][12]

Q2: How does reaction time affect the outcome of the sulfonylation?

Reaction time must be optimized to ensure the complete consumption of the limiting reagent without allowing for the accumulation of byproducts.

  • Incomplete Reaction: Insufficient reaction time is a primary cause of low yield, leaving unreacted starting material.

  • Byproduct Formation: Conversely, excessively long reaction times, especially at elevated temperatures, can promote side reactions. The crude product may degrade, or impurities from the reagents may react over time to form new contaminants.

  • Monitoring is Key: There is no universal "correct" reaction time. It depends on the specific sulfonyl chloride, the solvent, and the temperature. Therefore, the optimal reaction time should always be determined empirically by monitoring the reaction's progress using a technique like Thin-Layer Chromatography (TLC) or LC-MS.[13][14][15][16][17] The reaction is typically considered complete when the starting piperidine spot is no longer visible on the TLC plate.[4]

Q3: What is the role of the base in this reaction?

The sulfonylation reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of sulfonamide formed.[18] A base is required to neutralize this acid.[19] If left unquenched, the HCl will protonate the starting piperidine, converting it into its non-nucleophilic ammonium salt and effectively stopping the reaction. Common bases include pyridine and tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[20] Pyridine can also act as a nucleophilic catalyst, which can be beneficial for less reactive substrates.[20]

Troubleshooting Guide

This section addresses common problems encountered during the sulfonylation of piperidine. Follow this guide to diagnose and resolve experimental issues.

Problem 1: Low or No Product Yield
Potential CauseRecommended Solution & Explanation
Degraded Sulfonyl Chloride Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive. Action: Use a fresh bottle of the sulfonyl chloride or purify the existing stock. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[6]
Insufficiently Nucleophilic Amine While piperidine is quite nucleophilic, this can be an issue with more complex or sterically hindered piperidine derivatives. Action: Consider a modest increase in reaction temperature after the initial addition is complete (e.g., from room temperature to 40 °C). Alternatively, using a more polar aprotic solvent like DMF can sometimes enhance reactivity.[6]
Incorrect Base The base may be too weak or sterically hindered to effectively scavenge the generated HCl. Action: Ensure at least one equivalent of a suitable base like triethylamine or pyridine is used. For challenging reactions, a stronger, non-nucleophilic base like DBU may be beneficial.[6]
Reaction Not Complete The reaction may simply need more time. Action: Monitor the reaction by TLC. If starting material is still present after the initially planned time, allow the reaction to stir longer, checking periodically.
Problem 2: Multiple Spots on TLC / Impure Product
Potential CauseRecommended Solution & Explanation
Reaction Temperature Too High High temperatures can lead to the formation of thermal degradation products or other side reactions.[21] Action: Maintain a low temperature (0 °C) during the addition of the sulfonyl chloride. Allow the reaction to warm slowly to room temperature. Avoid active heating unless it is determined to be necessary for reaction completion.[4][5]
Hydrolysis of Sulfonyl Chloride A polar spot on the TLC plate that doesn't move far from the baseline could be the sulfonic acid byproduct from hydrolysis. Action: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. During workup, ensure efficient extraction of the product into the organic phase to separate it from the water-soluble sulfonic acid.[7]
Side Reactions with Solvent or Base Some solvents or bases can be reactive under certain conditions. For instance, pyridine can sometimes form a reactive N-sulfonylpyridinium salt that can lead to byproducts. Action: If side reactions are suspected, switch to a more inert solvent (e.g., from THF to DCM) or a different base (e.g., from pyridine to DIPEA).
Troubleshooting Workflow

Here is a logical decision tree to guide your troubleshooting process.

G Start Problem Encountered (e.g., Low Yield, Impure Product) Check_Reagents 1. Analyze Reagents - Is Sulfonyl Chloride fresh? - Are solvents anhydrous? Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions - Was temperature controlled? - Was reaction monitored by TLC? Check_Reagents->Check_Conditions Reagents OK Sol_Reagents Action: Use fresh/purified reagents. Run under inert atmosphere. Check_Reagents->Sol_Reagents Reagents Suspect Check_Workup 3. Evaluate Workup & Purification - Was product fully extracted? - Is purification method appropriate? Check_Conditions->Check_Workup Conditions OK Sol_Temp Action: Repeat at lower temp (start at 0 °C). Add sulfonyl chloride slowly. Check_Conditions->Sol_Temp Temp Too High Sol_Time Action: Monitor reaction until SM is consumed. Do not let run excessively long. Check_Conditions->Sol_Time Time Not Optimized Sol_Workup Action: Perform multiple extractions. Optimize chromatography conditions. Check_Workup->Sol_Workup Workup Inefficient

Caption: A decision tree for troubleshooting sulfonylation reactions.

Experimental Protocols

Protocol 1: General Procedure for Sulfonylation of Piperidine

This protocol provides a robust starting point for the sulfonylation of piperidine with an aryl sulfonyl chloride.

Materials:

  • Piperidine (1.0 eq)

  • Aryl sulfonyl chloride (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Nitrogen or Argon line

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Amine 1. Dissolve Piperidine & TEA in DCM Cool 2. Cool to 0 °C Prep_Amine->Cool Addition 4. Add Sulfonyl Chloride Solution Dropwise Cool->Addition Prep_Sulfonyl 3. Dissolve Sulfonyl Chloride in DCM Prep_Sulfonyl->Addition Stir 5. Stir at 0 °C, then Warm to RT & Monitor Addition->Stir Quench 6. Quench with Water Stir->Quench Extract 7. Extract with DCM, Dry, & Concentrate Quench->Extract Purify 8. Purify by Column Chromatography Extract->Purify

Caption: General experimental workflow for piperidine sulfonylation.

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add piperidine (1.0 eq) and anhydrous DCM. Add triethylamine (1.2 eq) and cool the stirred solution to 0 °C using an ice-water bath.

  • Addition: In a separate flask, dissolve the aryl sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred piperidine solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C.[5]

  • Reaction: After the addition is complete, stir the reaction at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction's progress by TLC (see Protocol 2) until the piperidine starting material is completely consumed (typically 2-12 hours).[4]

  • Workup: Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the pure N-sulfonylpiperidine.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber with lid

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate)

  • Capillary spotters

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate) if compounds are not UV-active

Procedure:

  • Prepare the Chamber: Pour a small amount (~0.5 cm depth) of the chosen mobile phase into the TLC chamber. Place a piece of filter paper inside to saturate the atmosphere and close the lid.

  • Spot the Plate: Using a pencil, gently draw a baseline ~1 cm from the bottom of the TLC plate. Mark three lanes: 'S' for Starting Material (piperidine), 'C' for Co-spot, and 'R' for Reaction Mixture.

  • Sample Application:

    • Using a capillary spotter, apply a small spot of a diluted solution of your starting piperidine onto the 'S' and 'C' lanes.

    • Using a different capillary, withdraw a small aliquot from your reaction mixture and spot it onto the 'R' and 'C' lanes (directly on top of the starting material spot).[16]

  • Develop the Plate: Carefully place the TLC plate into the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, further visualize by dipping the plate in a staining solution and gently heating.

  • Analysis: The reaction is complete when the spot corresponding to the starting material in the 'R' lane has disappeared, and a new spot (the product) has appeared. The co-spot helps to confirm the identity of the starting material spot in the reaction lane.[16]

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Lin, K.-C. (n.d.). Understanding product optimization: Kinetic versus thermodynamic control.
  • Chemistry Stack Exchange. (2015).
  • BenchChem Technical Support Team. (2025).
  • Scribd. (n.d.). Organic Reaction Control Explained.
  • Procter, D. J., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
  • Ghaffari, S., et al. (2016). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.
  • Procter, D. J., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. PMC. [Link]

  • BenchChem Technical Support Team. (2025).
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • Gensch, T., et al. (2024). Iron-Mediated Nitrate Reduction at Ambient Temperature for Deaminative Sulfonylation and Fluorination of Anilines. Journal of the American Chemical Society. [Link]

  • BenchChem Technical Support Team. (2025).
  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry.
  • ResearchGate. (n.d.).
  • Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC. [Link]

  • Bogen, S. L., et al. (1998). Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[11][20]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation. PubMed.

  • Wang, C.-Y., et al. (2022). A Photocatalytic System Composed of Benzimidazolium Aryloxide and Tetramethylpiperidine 1-Oxyl to Promote Desulfonylative α-Oxyamination Reactions of α-Sulfonylketones. ACS Omega. [Link]

  • YouTube. (2020). How can TLC monitor the progress of a chemical reaction?.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Akimova, T. V., et al. (2024).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • ChemScene. (n.d.). Piperidine-4-sulfonyl chloride.
  • Sigma-Aldrich. (n.d.). Piperidine-4-sulfonic acid.
  • PubChem. (n.d.). Piperidine-4-sulfonic acid.
  • Wikipedia. (n.d.). Amine.
  • Wikipedia. (n.d.). Piperidine.
  • MDPI. (n.d.).
  • Wang, Y., et al. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega. [Link]

  • Expertsmind.com. (n.d.). Sulfonylation, Reactions of Amines, Assignment Help.
  • ResearchGate. (2020).
  • Perry, J. B., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.).
  • Zultanski, S. L., & Fu, G. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • ResearchGate. (2011).
  • Botta, M., et al. (2011).
  • ResearchGate. (n.d.). Synthesis of Secondary and Tertiary Sulfonamides.
  • YouTube. (2020). Preparative Purification Solutions in Drug Discovery Synthesis.
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
  • YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.

Sources

Technical Guide: Optimizing Catalyst Selection for Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Piperidine rings are the "engine rooms" of medicinal chemistry, present in over 12,000 biologically active compounds, including blockbusters like Donepezil and Fentanyl. While the hydrogenation of pyridine precursors is the most atom-economical route to these scaffolds, it is deceptively complex.

As researchers, you often face a "trilemma" of reactivity, stereoselectivity (cis/trans), and chemoselectivity (avoiding dehalogenation). This guide moves beyond generic textbook advice, offering field-proven protocols and troubleshooting strategies for the synthesis of piperidine derivatives.

Module 1: Heterogeneous Hydrogenation (The Workhorse Protocols)

For 90% of non-asymmetric applications, heterogeneous catalysis is preferred due to ease of workup. However, the basicity of the nitrogen atom is the primary failure mode.

The Core Challenge: Catalyst Poisoning

The pyridine nitrogen lone pair (


) binds strongly to metal surfaces (Pd, Pt, Rh), competing with hydrogen and effectively "poisoning" the catalyst.[1]
  • The Fix: Protonation.[2] Conducting the reaction in acidic media (AcOH, or MeOH with HCl/H2SO4) ties up the lone pair, preventing strong adsorption and activating the ring toward hydride transfer.

Catalyst Selection Matrix
Substrate FeatureRecommended CatalystSolvent SystemPressure (bar)Notes
Simple Pyridine 5% Rh/C or 5% Rh/Al2O3MeOH + 1 eq. HCl5–10Rhodium is most active for heteroaromatics; works at lower pressures.
Halogenated (Cl, Br) PtO₂ (Adam's Catalyst)EtOH + HBF₄ (mild)1–5Avoid Pd. Pd/C causes rapid dehalogenation. Pt is less prone to oxidative addition into C-X bonds.
Nitro/Benzyl Groups PtO₂ (sulfided)EtOAc20–50Sulfided catalysts prevent reduction of sensitive functional groups but require higher pressure.
Requirement: cis-Selectivity PtO₂Glacial Acetic Acid3–10Acidic surface promotes "one-face" adsorption, yielding high cis diastereoselectivity.
Protocol 1: cis-Selective Hydrogenation of 2-Substituted Pyridines

Target: Kinetic formation of cis-2-substituted piperidines.

  • Preparation: In a high-pressure autoclave, dissolve the 2-substituted pyridine (10 mmol) in Glacial Acetic Acid (20 mL).

    • Why AcOH? It serves as both solvent and proton source, ensuring the substrate binds flat against the catalyst surface, promoting cis addition.

  • Catalyst Addition: Add PtO₂ (Adam's Catalyst) (5 mol%).

    • Safety: Add under inert atmosphere (Ar/N2). Dry PtO₂ can spark in the presence of methanol vapors; AcOH is safer but still requires caution.

  • Hydrogenation: Purge with H₂ (3x). Pressurize to 5 bar (75 psi) . Stir vigorously (>800 rpm) at 25°C .

    • Tip: Heating is rarely needed for PtO₂/AcOH and can degrade diastereoselectivity (dr).

  • Monitoring: Reaction is usually complete in 2–6 hours. Monitor H₂ uptake curve.

  • Workup: Filter through Celite. Concentrate. Neutralize with NaOH only after removing the catalyst to avoid precipitating metal salts.

Module 2: Asymmetric Synthesis (Homogeneous Catalysis)

When enantiopurity is required, heterogeneous catalysts generally fail. The industry standard has shifted toward Iridium-catalyzed asymmetric hydrogenation of activated pyridinium salts.

The "Zhou-Charette" Strategy

Unactivated pyridines are poor substrates for homogeneous catalysts. You must activate the pyridine as a salt (N-benzyl, N-acyl, or simple HCl salt).

Protocol 2: Ir-Catalyzed Asymmetric Hydrogenation

Target: Enantioenriched 2-substituted piperidines (>90% ee).

  • Activation: Convert pyridine to its pyridinium hydrochloride salt or N-benzyl salt.

  • Catalyst System: Use [Ir(COD)Cl]₂ (1 mol%) with a chiral bisphosphine ligand (e.g., (S)-SegPhos or (R)-MeO-BIPHEP ) (2.2 mol%).

  • Additive: Add I₂ (5-10 mol%) or a soluble halide source.

    • Mechanism:[2][3][4][5] Iodine forms a catalytically active Ir(III) hydrido-iodo species that is crucial for turnover.

  • Conditions: Solvent: Toluene or THF/MeOH (10:1). Pressure: 30–50 bar H₂ . Temp: RT.

  • Note: This method typically yields the cis-chiral piperidine if multiple substituents are present.

Module 3: Troubleshooting & FAQs

Issue 1: "My reaction stalls at 50% conversion."

Diagnosis: Product Inhibition. The secondary amine product (piperidine) is more basic than the starting pyridine. As the reaction proceeds, the product competes for the catalyst surface (heterogeneous) or the metal center (homogeneous). The Fix:

  • Heterogeneous: Ensure you have >1.1 equivalents of acid relative to the total nitrogen content.

  • Homogeneous: Increase H₂ pressure to 60 bar to shift the equilibrium or perform a "gas bump" (vent and refill) to remove volatile poisons (CO traces).

Issue 2: "I keep losing my Chlorine/Bromine substituent (Dehalogenation)."

Diagnosis: Oxidative Addition. Palladium (Pd) is notorious for inserting into C-X bonds, leading to hydrodehalogenation. The Fix:

  • Switch Metal: Use PtO₂ or Rh/C .

  • Solvent Switch: Avoid MeOH. Use non-polar solvents (Toluene, Hexane) if solubility permits, or EtOAc.

  • Add Poison: Add 0.1 eq of Diphenylsulfide or use a commercial sulfided Pt/C catalyst. This selectively poisons the highly active sites responsible for dehalogenation while allowing ring reduction.

Issue 3: "I need the trans-isomer, but I'm getting cis."

Diagnosis: Kinetic Control. Hydrogenation is a cis-addition process (syn-delivery of H₂). The cis isomer is the kinetic product.[6] The Fix:

  • Thermodynamic Equilibration: After hydrogenation, treat the crude cis-piperidine with a strong base (e.g., t-BuOK in t-BuOH) and heat. This will epimerize the stereocenter alpha to the nitrogen to the thermodynamically stable trans configuration.

  • Alternative Route: Use a dissolving metal reduction (Na/EtOH), which favors the thermodynamic product (trans), though this is harsh and less functional-group tolerant.

Visualizations

Figure 1: Catalyst Selection Decision Tree

CatalystSelection Start Start: Pyridine Substrate CheckChiral Is Enantioselectivity Required? Start->CheckChiral CheckHalogen Contains Halogen (Cl, Br, I)? CheckChiral->CheckHalogen No (Racemic/Diastereoselective) IrCat Ir-Catalyzed Asym. Hydrogenation (Use Pyridinium Salt) CheckChiral->IrCat Yes CheckSensitive Contains Nitro/Benzyl Groups? CheckHalogen->CheckSensitive No PtO2 PtO2 (Adam's Cat) in EtOH/HBF4 CheckHalogen->PtO2 Yes (Avoid Pd) Sulfided Sulfided Pt/C or Rh/C High Pressure CheckSensitive->Sulfided Yes Standard 5% Rh/Al2O3 or Pd/C in MeOH + HCl CheckSensitive->Standard No

Caption: Decision matrix for selecting the optimal catalyst based on substrate functional groups and stereochemical requirements.

Figure 2: Mechanism of Acid-Promoted Hydrogenation

AcidMechanism Step1 Neutral Pyridine (Lone pair exposed) Step2 Acid Addition (H+) Formation of Pyridinium Step1->Step2 Prevents N-Metal Sigma Bonding Step3 Adsorption (Flat binding via Pi-system) Step2->Step3 Activates Ring Step4 Hydride Transfer (No Catalyst Poisoning) Step3->Step4 H2 Addition

Caption: Acid additives protonate the nitrogen lone pair, preventing strong sigma-adsorption (poisoning) and forcing pi-adsorption for effective reduction.

References

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.

  • Charette, A. B., et al. (2008). "Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides." Journal of the American Chemical Society.

  • Zhou, Y. G., et al. (2012). "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Angewandte Chemie.

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Standard text for PtO2/Rh selection).
  • Maxted, E. B. (1951). "The Poisoning of Metallic Catalysts." Advances in Catalysis.

  • BenchChem Technical Notes. (2025). "Application Notes and Protocols for the Catalytic Hydrogenation of 3-Substituted Pyridines."

Sources

Technical Support Center: Stability & Handling of 1-(3-Bromophenylsulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: STAB-84358-SOL

Welcome to the Stability Support Center

You are accessing the technical guide for 1-(3-Bromophenylsulfonyl)piperidine . As a core building block in medicinal chemistry (often used in Suzuki-Miyaura couplings or as a fragment in GPCR ligand design), this compound presents a dichotomy: the sulfonamide core is robust, but the aryl bromide moiety introduces specific vulnerabilities to light and radical processes.[1]

This guide moves beyond generic "store at -20°C" advice. We break down the molecular physics of why your solutions might degrade and provide self-validating protocols to ensure experimental reproducibility.

Module 1: Solubility & Solvent Logic

The Core Problem: Users often report precipitation upon dilution into aqueous buffers.[1] This is not a stability failure; it is a solubility mismatch driven by the lipophilic piperidine and bromophenyl rings.[1]

Solvent Compatibility Matrix
Solvent SystemSolubility RatingSuitabilityTechnical Note
DMSO (Anhydrous) Excellent (>100 mM)Primary Stock Ideal for long-term storage. Hygroscopic; keep sealed.
DMF Very GoodAlternative StockHarder to remove than DMSO; potential for amine impurities.[1]
Ethanol/Methanol GoodSecondaryGood for transfers, but volatile.[1] Evaporation changes concentration.[1]
Water / PBS Poor (<1 mM)Dilution Only Do not use for stock. Requires <1% DMSO co-solvent to maintain solution.[1]
Acetone GoodSynthesisNot recommended for storage due to high volatility.[1]
The "Water Shock" Phenomenon

When diluting a DMSO stock into aqueous buffer (e.g., for a bioassay), the sudden change in polarity can force the compound out of solution, forming "invisible" micro-precipitates that skew IC50 data.[1]

  • Troubleshooting Protocol:

    • Step-Wise Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., 10% DMSO) before the final buffer addition.[1]

    • Sonicate, Don't Vortex: Vortexing creates bubbles that increase surface area for oxidation; sonication efficiently breaks up hydration shells to encourage dissolution.[1]

Module 2: Degradation Dynamics (Root Cause Analysis)

If your HPLC purity is dropping, it is likely due to one of two distinct pathways: Hydrolysis (pH-driven) or Photodehalogenation (Light-driven).[1]

Mechanism 1: Acid-Catalyzed Hydrolysis

While sulfonamides are generally stable at neutral pH, the piperidine nitrogen is a leaving group under acidic conditions.[1] In the presence of strong acid and heat, the S-N bond cleaves, releasing piperidine and the corresponding sulfonic acid.

Mechanism 2: Photolytic Debromination (The Silent Killer)

The Carbon-Bromine (C-Br) bond is weaker than C-Cl or C-F bonds.[1] Exposure to UV light (or even strong fluorescent lab lighting) can induce homolytic cleavage, generating a radical that abstracts a hydrogen from the solvent (DMSO or Methanol).[1] The result is des-bromo impurity (1-(phenylsulfonyl)piperidine), which is often inactive but structurally similar enough to compete for binding sites.[1]

DegradationPathways Compound 1-(3-Bromophenylsulfonyl)piperidine (Intact Molecule) Acid Acid (H+) + Heat (Hydrolysis) Compound->Acid UVLight UV Light (λ < 300nm) (Photolysis) Compound->UVLight SulfonicAcid 3-Bromobenzenesulfonic acid Acid->SulfonicAcid Piperidine Piperidine (Free Amine) Acid->Piperidine Radical [Aryl Radical Intermediate] UVLight->Radical Debromo 1-(Phenylsulfonyl)piperidine (Des-bromo Impurity) Radical->Debromo + H (from solvent)

Figure 1: Primary degradation pathways.[1] Note that photolysis yields a specific des-bromo impurity, while hydrolysis cleaves the molecule entirely.

Module 3: Standard Operating Procedures (SOP)
Protocol A: Preparation of a "Gold Standard" Stock Solution (10 mM)

Objective: Create a stock solution stable for >6 months at -20°C.

  • Weighing: Weigh the solid into an amber glass vial (not clear glass).

    • Why: Amber glass filters UV radiation, protecting the C-Br bond.[1]

  • Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%).[1]

    • Critical: Do not use "old" DMSO that has been sitting open.[1] DMSO absorbs water from the air, which accelerates hydrolysis over months.[1]

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.[1]

    • Visual Check: Hold the vial up to a light source.[1] The solution must be perfectly clear. Any turbidity indicates incomplete solvation or salt contamination.[1]

  • Aliquot Strategy: Divide the master stock into single-use aliquots (e.g., 50 µL) in amber microtubes.

    • Why: Repeated freeze-thaw cycles cause condensation (water introduction) and localized concentration gradients that can precipitate the compound.[1]

Protocol B: Workflow Decision Tree

WorkflowLogic Start Start: Solid Compound SolventCheck Select Solvent Start->SolventCheck Bio Biological Assay (Cells/Enzymes) SolventCheck->Bio Testing Activity Chem Chemical Synthesis (Suzuki Coupling) SolventCheck->Chem Reaction DMSO Dissolve in Anhydrous DMSO Bio->DMSO DCM Dissolve in DCM or THF Chem->DCM Dilution Dilute into Buffer (Max 1% DMSO final) DMSO->Dilution PrecipCheck Check for Precipitation Dilution->PrecipCheck Success Proceed with Experiment PrecipCheck->Success Clear Fix Sonicate or Reduce Concentration PrecipCheck->Fix Cloudy Fix->Dilution

Figure 2: Operational workflow for solvent selection and troubleshooting precipitation issues.

Frequently Asked Questions (FAQ)

Q: Can I autoclave a solution of this compound? A: Absolutely not. Autoclaving involves high heat (121°C) and pressure in the presence of water steam.[1] This creates the perfect thermodynamic environment for sulfonamide hydrolysis .[1] Sterilize solutions by filtration through a 0.22 µm PTFE (hydrophobic) or Nylon membrane instead.[1]

Q: My DMSO stock has turned slightly yellow. Is it ruined? A: Likely not, but proceed with caution. Pure sulfonamides are colorless.[1] A yellow tint often indicates trace oxidation of minor impurities (like residual aniline precursors) or slight photodegradation of the bromine.[1]

  • Action: Run a quick LC-MS.[1] If the main peak is >98% and the mass matches, it is usable.[1] If you see a peak at [M-79] (loss of Bromine), discard it.[1]

Q: Why does the compound crash out when I add it to cell culture media? A: This is the "Oiling Out" effect. When a lipophilic drop of DMSO hits water, the DMSO mixes instantly, leaving the hydrophobic compound stranded.

  • Fix: Add the DMSO stock to the media while vortexing the media rapidly.[1] This disperses the compound before it can aggregate into large crystals.[1]

Q: Is the compound compatible with reducing agents like DTT or TCEP? A: Generally, yes. The sulfonamide bond is not easily reduced under biological conditions.[1] However, avoid strong chemical reducing agents (like Lithium Aluminum Hydride) which can cleave sulfonamides.[1] For standard protein buffers (1 mM DTT), it is stable.[1]

References & Authoritative Grounding
  • Sulfonamide Stability: Białk-Bielińska, A. et al.[1][2] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials (2012).[1] Confirms sulfonamides are hydrolytically stable at neutral pH but degrade at pH < 4 or > 10.[1]

  • Photochemistry of Aryl Halides: Fagnoni, M. et al.[1] "Photochemistry of Aryl Halides."[1] Chemical Reviews (2007).[1] Details the mechanism of C-Br homolytic cleavage under UV irradiation. [1]

  • DMSO Solvent Handling: Cheng, X. et al.[1] "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening (2003).[1] Validates the hygroscopic nature of DMSO and its impact on compound libraries.

  • Compound Data: PubChem Compound Summary for Sulfonamide Class. General physical property verification.[1]

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Workup procedure for reactions containing piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky Base" Challenge

Piperidine is a ubiquitous secondary amine (


) widely used as a base (e.g., Knoevenagel condensation), a nucleophile (Fmoc deprotection), or a building block. However, its removal is a frequent bottleneck in organic synthesis due to three converging factors:
  • High Basicity: It readily forms salts that can drag your product into the aqueous phase during extraction.

  • High Boiling Point (106°C): It is difficult to remove via standard rotary evaporation without high vacuum and heat, which may degrade sensitive products.

  • Nucleophilicity: Residual piperidine can react with electrophilic purification media (like certain activated silica) or subsequent reagents.

This guide provides modular workflows to remove piperidine based on the chemical nature of your target product.

Workup Decision Matrix

Before selecting a protocol, determine the acid/base nature of your product.[1] Use the decision tree below to select the correct module.

Piperidine_Workup Start Start: Reaction Complete Check_Product What is the nature of your Product? Start->Check_Product Acidic_Neutral Neutral or Acidic (e.g., Carboxylic acids, Amides) Check_Product->Acidic_Neutral Basic Basic (e.g., Alkaloids, Amines) Check_Product->Basic Peptide Peptide / Solid Phase (Fmoc Removal) Check_Product->Peptide Method_A Module A: Acidic Wash Protocol Acidic_Neutral->Method_A Method_B Module B: Resin Scavenging / High Vac Basic->Method_B Method_C Module C: Ether Precipitation / Wash Peptide->Method_C

Figure 1: Strategic decision tree for selecting the appropriate piperidine removal protocol.

Module A: The Acidic Wash (Neutral/Acidic Products)

Best for: Reactions where the product is not protonatable (e.g., amides, esters, carboxylic acids).

The Mechanism

Piperidine is a strong base.[2] By washing the organic layer with a dilute acid, you protonate the piperidine to form piperidinium salts (e.g., piperidinium chloride). These salts are highly water-soluble and partition into the aqueous phase, leaving your non-basic product in the organic layer.

Protocol
  • Dilution: Dilute the reaction mixture with an organic solvent (Ethyl Acetate or DCM).

    • Note: Ethyl Acetate (EtOAc) is preferred over DCM if your product allows, as DCM can sometimes form stubborn emulsions with piperidine salts.

  • The Acid Trap: Wash the organic layer 3 times with 1M HCl or 10% Citric Acid .

    • Why Citric Acid? If your product contains acid-sensitive protecting groups (like Boc or acetals), 1M HCl is too harsh. Citric acid buffers at pH ~3-4, sufficient to protonate piperidine (

      
       11.2) without stripping sensitive groups [1].
      
  • Verification: Check the pH of the aqueous wash. It must remain acidic (pH < 2). If the wash becomes neutral/basic, the piperidine has consumed all the acid; repeat the wash.

  • Brine Wash: Wash the organic layer once with saturated brine to remove residual water/acid.

  • Drying: Dry over

    
     or 
    
    
    
    , filter, and concentrate.

Module B: The "Base-on-Base" Challenge (Basic Products)

Best for: Synthesis of alkaloids, tertiary amines, or nitrogen-heterocycles where an acid wash would extract your product along with the piperidine.

Option 1: Azeotropic Removal (The Traditional Method)

Piperidine forms a positive azeotrope with water (boiling at ~93°C) and can be co-evaporated with certain solvents [2].

  • Solvent Swap: Dissolve the crude mixture in Toluene or Ethanol .

  • Rotary Evaporation: Evaporate under reduced pressure. The toluene/piperidine co-evaporation helps drag the high-boiling amine out.

  • Repeat: Perform this 2-3 times.

  • High Vacuum: Place the residue on a high-vacuum manifold (< 1 mbar) for 4-12 hours. Heating to 40-50°C is often required.

Option 2: Solid-Supported Scavenging (The High-Tech Method)

This is the gold standard for medicinal chemistry library generation. Use a polymer-supported electrophile (e.g., Isocyanate resin) to covalently bind the piperidine.

Reagent: Polystyrene-methylisocyanate (PS-NCO) or PS-Benzaldehyde.

Protocol:

  • Calculate Loading: Determine the excess mmol of piperidine used in the reaction. Use 1.5 to 2 equivalents of scavenger resin relative to the residual piperidine.

  • Incubation: Add the resin to the reaction mixture (dissolved in DCM or DMF). Shake gently at room temperature for 2–4 hours.

    • Mechanism:[3][4][5][6][7]

      
      .
      
  • Filtration: Filter the mixture through a fritted cartridge or Celite. The piperidine remains trapped on the solid beads.

  • Concentration: The filtrate contains your pure product.

Module C: Peptide Synthesis (Fmoc Removal)

Context: In Solid Phase Peptide Synthesis (SPPS), 20% Piperidine in DMF is the standard reagent for removing the Fmoc group.[8][9][10][11] The byproduct is a dibenzofulvene-piperidine adduct .[8]

The Problem: The Adduct

Upon Fmoc removal, the liberated dibenzofulvene (DBF) is highly reactive.[3][7] Piperidine acts as a scavenger to form the DBF-piperidine adduct.[7][11] This adduct is UV-active and can contaminate the final peptide if not washed away efficiently [3].

Fmoc_Removal Fmoc Fmoc-Peptide-Resin Intermediate Dibenzofulvene (DBF) (Reactive) Fmoc->Intermediate Elimination Peptide Free Amine Peptide Fmoc->Peptide Deprotection Pip 20% Piperidine Adduct DBF-Piperidine Adduct (Stable, UV Active) Intermediate->Adduct + Piperidine (Scavenging)

Figure 2: The fate of the Fmoc group during piperidine deprotection.

Protocol: Ether Precipitation
  • Cleavage: After the peptide is cleaved from the resin (using TFA), the solution contains the peptide, scavengers, and the DBF-piperidine adduct.

  • Precipitation: Drop the TFA solution slowly into cold Diethyl Ether or MTBE (ratio 1:10).

  • Centrifugation: The peptide precipitates; the organic soluble DBF-piperidine adduct remains in the ether supernatant.

  • Wash: Decant the ether, resuspend the pellet in fresh cold ether, and centrifuge again (repeat 2x).

Troubleshooting & FAQs

Q1: I formed a terrible emulsion during the acid wash. How do I break it?

Cause: Piperidinium salts can act as surfactants, especially in chlorinated solvents (DCM). Solution:

  • Add Brine: Saturating the aqueous layer increases ionic strength, forcing phase separation.

  • Filtration: Run the emulsion through a pad of Celite. This physically breaks the bubbles.

  • Time: If stable, allow to sit overnight.

  • Prevention: Use Ethyl Acetate instead of DCM for the extraction if solubility permits.

Q2: My NMR shows a broad multiplet at ~1.5 ppm and ~2.8 ppm. Is this piperidine?

Answer: Yes.

  • 1.5 - 1.6 ppm: The 6 protons on the

    
     and 
    
    
    
    carbons (C3, C4, C5).
  • 2.7 - 2.9 ppm: The 4 protons on the

    
     carbons (C2, C6) adjacent to the nitrogen.
    
  • Fix: If the product is stable, dissolve in

    
     and bubble HCl gas to precipitate the piperidine-HCl salt, then filter.
    
Q3: Can I use water to wash away piperidine without acid?

Answer: Only partially. While piperidine is miscible with water, the partition coefficient (


) means a significant amount will remain in the organic phase unless the pH is adjusted to force it into the ionic (salt) form [4]. You must  use an acidic buffer (pH < 4) for quantitative removal.
Q4: I am doing a large-scale reaction (100g+). Is acid extraction safe?

Safety Warning: Mixing concentrated piperidine with strong acid is highly exothermic .

  • Protocol: Pour the reaction mixture into a large volume of ice-cold dilute acid. Do not add concentrated acid directly to the reaction mixture.

  • Ventilation: Piperidine has a distinct, pungent odor (often described as "semen-like" or ammoniacal) [2].[12] All workups must be performed in a fume hood.

Comparison of Removal Methods

MethodEfficiencySuitabilityDrawbacks
Acid Wash (1M HCl) High (>99%)Neutral/Acidic productsCannot be used for basic products; Emulsion risk.
Citric Acid Wash High (>95%)Acid-sensitive products (Boc, etc.)Milder, may require more washes than HCl.
High Vacuum ModerateBasic/Stable productsRequires heat; Trace residue often remains.
Resin Scavenging Very HighLibrary synthesis / Small scaleExpensive; Slower (requires incubation time).
Ether Precipitation HighPeptides / Polar productsOnly works if product precipitates in ether.

References

  • BenchChem. (2025).[1][8] Technical Support Center: Workup Procedure for 1-Piperidinepropanol Reaction Mixture. Link

  • ChemicalBook. (n.d.). Piperidine Properties and Safety. Link

  • Fields, G. B. (n.d.).[5] Methods for Removing the Fmoc Group. ResearchGate. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8082, Piperidine. Link

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 1-(3-Bromophenylsulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chemical research, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insights into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR characterization of 1-(3-Bromophenylsulfonyl)piperidine, a compound of interest in medicinal chemistry due to the prevalence of the sulfonylpiperidine scaffold in bioactive molecules.[1] We will explore the theoretical underpinnings of its spectral features, present predicted data based on established principles, and compare its NMR fingerprint to alternative analytical methods.

The Superiority of NMR in Structural Elucidation

While techniques like Mass Spectrometry (MS) provide crucial information about molecular weight and elemental composition, and Infrared (IR) spectroscopy identifies functional groups, neither can rival the detailed atomic-level connectivity and stereochemical information offered by NMR. For a molecule such as 1-(3-Bromophenylsulfonyl)piperidine, with its distinct aromatic and aliphatic regions, NMR spectroscopy allows for the precise assignment of each proton and carbon, revealing subtle electronic effects and conformational details that are otherwise inaccessible.

Predicted ¹H NMR Spectral Analysis of 1-(3-Bromophenylsulfonyl)piperidine

The ¹H NMR spectrum of 1-(3-Bromophenylsulfonyl)piperidine is anticipated to exhibit distinct signals corresponding to the protons of the piperidine ring and the 3-bromophenyl group. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the bromine atom.

Aromatic Region (δ 7.5-8.0 ppm): The four protons on the 3-bromophenyl ring will give rise to a complex multiplet pattern in this region. Due to the meta-substitution, we expect to see distinct signals for each proton. The proton ortho to the sulfonyl group (H-2') is expected to be the most downfield due to the strong deshielding effect of the adjacent SO₂ group. The other protons (H-4', H-5', and H-6') will appear as a series of multiplets, with their precise shifts and coupling constants determined by their relationships to the bromine and sulfonyl substituents.

Piperidine Ring Protons (δ 1.5-3.5 ppm): The ten protons of the piperidine ring will exhibit characteristic signals in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons, C-2 and C-6) are expected to be the most deshielded of the piperidine protons, appearing as a multiplet around δ 3.0-3.5 ppm. The protons on the β-carbons (C-3 and C-5) and the γ-carbon (C-4) will appear further upfield, likely in the range of δ 1.5-2.0 ppm. Due to the chair conformation of the piperidine ring, axial and equatorial protons may exhibit different chemical shifts and coupling constants, leading to more complex splitting patterns.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2', H-6' (Aromatic)7.8 - 8.0m-
H-4', H-5' (Aromatic)7.5 - 7.7m-
H-2, H-6 (Piperidine α)3.1 - 3.4m-
H-3, H-5 (Piperidine β)1.6 - 1.9m-
H-4 (Piperidine γ)1.5 - 1.7m-

Predicted ¹³C NMR Spectral Analysis of 1-(3-Bromophenylsulfonyl)piperidine

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each of the eleven carbon atoms in the molecule.

Aromatic Region (δ 120-140 ppm): The six carbons of the 3-bromophenyl ring will resonate in this region. The carbon directly attached to the sulfonyl group (C-1') will be significantly deshielded. The carbon bearing the bromine atom (C-3') will also exhibit a characteristic downfield shift. The remaining four aromatic carbons will appear in the expected range for a substituted benzene ring.

Piperidine Ring Carbons (δ 20-50 ppm): The five distinct carbon environments of the piperidine ring will be observed in the aliphatic region. The α-carbons (C-2 and C-6) will be the most downfield of the piperidine signals due to the direct attachment to the nitrogen atom, which is in turn bonded to the electron-withdrawing sulfonyl group. The β-carbons (C-3 and C-5) and the γ-carbon (C-4) will appear at progressively higher fields.

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted Chemical Shift (ppm)
C-1' (Aromatic, C-S)~138
C-3' (Aromatic, C-Br)~122
C-2', C-4', C-5', C-6' (Aromatic)125 - 135
C-2, C-6 (Piperidine α)~46
C-3, C-5 (Piperidine β)~25
C-4 (Piperidine γ)~23

Comparative Analysis with Other Techniques

To illustrate the definitive advantage of NMR, let us consider what other common analytical techniques would reveal about 1-(3-Bromophenylsulfonyl)piperidine.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula (C₁₁H₁₄BrNO₂S) by providing a highly accurate mass measurement. Fragmentation patterns could offer some structural clues, such as the loss of the piperidine ring or the bromophenyl group. However, it would not definitively establish the substitution pattern on the aromatic ring or the connectivity of the sulfonyl group.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups. Characteristic strong absorptions for the sulfonyl group (S=O stretching) would be expected around 1350 and 1160 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would also be visible. While useful for confirming the presence of these groups, IR spectroscopy provides no information on the overall molecular framework.

The unparalleled detail provided by both ¹H and ¹³C NMR, including the precise chemical environment of each atom and their connectivity through spin-spin coupling, makes it the gold standard for the structural verification of 1-(3-Bromophenylsulfonyl)piperidine.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental data, the following protocol outlines a standard procedure for NMR analysis of small organic molecules.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of 1-(3-Bromophenylsulfonyl)piperidine B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and shim the magnetic field E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum G->H I Acquire 2D NMR spectra (e.g., COSY, HSQC) if needed H->I J Fourier transform the FID I->J K Phase and baseline correct the spectra J->K L Calibrate chemical shifts to internal standard K->L M Integrate ¹H NMR signals L->M N Analyze splitting patterns and coupling constants M->N

Caption: A generalized workflow for the preparation, acquisition, and processing of NMR spectroscopic data.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous characterization of 1-(3-Bromophenylsulfonyl)piperidine. The predicted chemical shifts and coupling patterns provide a clear and detailed picture of the molecular structure, far surpassing the information obtainable from other analytical techniques. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry and drug development, enabling the confident identification and characterization of this and structurally related compounds.

References

  • ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-(3-Bromophenylsulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and sensitive detection of novel chemical entities are paramount. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of 1-(3-Bromophenylsulfonyl)piperidine, a compound of interest in medicinal chemistry and materials science. We will explore the nuances of different ionization methods and fragmentation analyses, offering field-proven insights to guide your experimental choices. Every protocol described herein is designed as a self-validating system, ensuring scientific rigor and trustworthy results.

Introduction to 1-(3-Bromophenylsulfonyl)piperidine and Analytical Objectives

1-(3-Bromophenylsulfonyl)piperidine is an organic compound featuring a piperidine ring linked to a bromophenylsulfonyl group. The piperidine moiety is a common scaffold in many pharmaceuticals.[1][2] The presence of a bromine atom introduces a characteristic isotopic pattern, while the sulfonamide linkage presents specific fragmentation pathways that are critical for its identification and structural confirmation.[3][4]

The primary objectives of this analytical guide are:

  • To determine the optimal ionization technique for 1-(3-Bromophenylsulfonyl)piperidine by comparing Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • To achieve accurate mass determination and elemental composition confirmation using High-Resolution Mass Spectrometry (HRMS).

  • To elucidate the compound's structure through detailed fragmentation analysis using tandem mass spectrometry (MS/MS).

Comparative Analysis of Ionization Techniques: ESI vs. APCI

The choice of ionization source is a critical first step in developing a robust mass spectrometry method. The physicochemical properties of the analyte dictate the most suitable technique.

Rationale for Comparison:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules.[5] Given the presence of the polar sulfonyl group and the nitrogen atom in the piperidine ring, 1-(3-Bromophenylsulfonyl)piperidine is expected to ionize efficiently via ESI, likely forming a protonated molecule [M+H]⁺.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for less polar and more volatile compounds that are thermally stable.[6] While 1-(3-Bromophenylsulfonyl)piperidine has polar features, its overall modest polarity and expected thermal stability make it a candidate for APCI, which can sometimes provide complementary fragmentation information.

Experimental Protocol: Ionization Source Comparison
  • Sample Preparation: Prepare a 1 µg/mL solution of 1-(3-Bromophenylsulfonyl)piperidine in a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Instrumentation: Utilize a liquid chromatography-mass spectrometry (LC-MS) system equipped with both ESI and APCI sources.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Parameters (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 300 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

  • MS Parameters (APCI):

    • Ionization Mode: Positive.

    • Corona Current: 4 µA.

    • Vaporizer Temperature: 350 °C.

    • Drying Gas Temperature: 300 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

  • Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500.

Predicted Outcomes and Data Summary

The following table summarizes the anticipated results from the comparative analysis of ESI and APCI.

Ionization TechniqueExpected Predominant IonPredicted Signal IntensityKey Observations
ESI [M+H]⁺HighSoft ionization leading to a strong molecular ion peak with minimal in-source fragmentation. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) should be clearly visible in the [M+H]⁺ and [M+H+2]⁺ peaks.[7][8]
APCI [M+H]⁺Moderate to LowHigher source temperatures may induce some in-source fragmentation, potentially revealing structural information but with a less intense molecular ion peak compared to ESI.[9]

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Formula Determination

High-resolution mass spectrometry is indispensable for confirming the elemental composition of a compound by providing highly accurate mass measurements.[10][11]

Experimental Protocol: HRMS Analysis
  • Instrumentation: Employ a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an LC system.

  • Methodology: Utilize the optimized ESI conditions determined in the previous step.

  • Data Acquisition: Acquire data in high-resolution mode (resolution > 10,000 FWHM).

  • Data Analysis: Process the data to determine the accurate mass of the protonated molecule and compare it with the theoretical mass. The presence of the bromine isotope pattern will further validate the assigned formula.

Predicted HRMS Data
ParameterTheoretical Value (for C₁₁H₁₅Br¹NO₂S)Predicted Experimental Value
Monoisotopic Mass 303.9983303.9985 ± 0.0005
[M+H]⁺ (⁷⁹Br) 305.0056305.0058 ± 0.0005
[M+H+2]⁺ (⁸¹Br) 307.0035307.0037 ± 0.0005

The high mass accuracy provided by HRMS allows for the confident assignment of the elemental formula, a cornerstone of structural elucidation.[12]

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for deducing the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions.[13][14]

Experimental Protocol: MS/MS Analysis
  • Instrumentation: Use a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap).

  • Precursor Ion Selection: Select the protonated molecule [M+H]⁺ (m/z 305) as the precursor ion for fragmentation.

  • Collision-Induced Dissociation (CID): Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

  • Data Acquisition: Acquire the product ion spectra.

Proposed Fragmentation Pathway of 1-(3-Bromophenylsulfonyl)piperidine

The fragmentation of sulfonamides often involves cleavage of the S-N bond and the S-C bond.[3][15] For 1-(3-Bromophenylsulfonyl)piperidine, the following fragmentation pathways are proposed:

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor [M+H]⁺ m/z 305/307 Frag1 [C₆H₄BrSO₂]⁺ m/z 219/221 Precursor->Frag1 Loss of Piperidine Frag2 [C₅H₁₀N]⁺ m/z 84 Precursor->Frag2 Loss of Bromophenylsulfonyl radical Frag3 [C₆H₄Br]⁺ m/z 155/157 Frag1->Frag3 Loss of SO₂

Caption: Proposed MS/MS fragmentation pathway of protonated 1-(3-Bromophenylsulfonyl)piperidine.

Summary of Predicted MS/MS Fragmentation Data
Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
305/307219/221C₅H₁₀NH (Piperidine)Bromophenylsulfonyl cation
305/307155/157C₅H₁₀NSO₂Bromophenyl cation
305/30784C₆H₄BrSO₂Piperidinium cation

The fragmentation pattern provides a structural fingerprint of the molecule, confirming the connectivity of the piperidine ring and the bromophenylsulfonyl group.

Experimental Workflow Visualization

The overall analytical workflow can be visualized as follows:

Experimental_Workflow Start Sample Preparation LC_Separation LC Separation Start->LC_Separation Ionization Ionization Source (ESI/APCI) LC_Separation->Ionization MS1 Full Scan MS (HRMS) Ionization->MS1 Precursor_Selection Precursor Ion Selection MS1->Precursor_Selection Data_Analysis Data Analysis and Structural Elucidation MS1->Data_Analysis MS2 Tandem MS (MS/MS) Precursor_Selection->MS2 MS2->Data_Analysis

Caption: A streamlined workflow for the comprehensive mass spectrometric analysis of 1-(3-Bromophenylsulfonyl)piperidine.

Conclusion and Recommendations

This guide outlines a systematic and comparative approach to the mass spectrometry analysis of 1-(3-Bromophenylsulfonyl)piperidine.

  • For sensitive detection and quantification, Electrospray Ionization (ESI) is the recommended technique due to its ability to produce a stable and abundant protonated molecule with minimal fragmentation.

  • For unambiguous elemental composition, High-Resolution Mass Spectrometry (HRMS) is essential. The combination of accurate mass measurement and the characteristic bromine isotopic pattern provides a high degree of confidence in the molecular formula.

  • For definitive structural confirmation, Tandem Mass Spectrometry (MS/MS) is crucial. The fragmentation pattern serves as a structural fingerprint, confirming the connectivity of the molecular components.

By following the methodologies and principles outlined in this guide, researchers can achieve a comprehensive and reliable characterization of 1-(3-Bromophenylsulfonyl)piperidine and other novel compounds, thereby accelerating the drug discovery and development process. The validation of any analytical method is a critical step to ensure reliable and reproducible results.[16][17][18]

References

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A Comparative Guide to the X-ray Crystallography of 1-(3-Bromophenylsulfonyl)piperidine Derivatives: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its biological activity. In the realm of drug discovery and development, X-ray crystallography stands as the definitive technique for elucidating these intricate structures. This guide provides a comprehensive overview of the crystallographic analysis of 1-(3-bromophenylsulfonyl)piperidine derivatives, a class of compounds with significant potential in medicinal chemistry. By understanding their solid-state conformations, researchers can gain invaluable insights into structure-activity relationships (SAR), paving the way for the rational design of more potent and selective therapeutic agents.

The piperidine scaffold is a ubiquitous feature in a vast number of biologically active compounds and natural products.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities.[2][3] When coupled with a sulfonyl group, as in the case of sulfonamides, the resulting molecules often exhibit antibacterial, antifungal, and even anti-diabetic properties.[4][5] The introduction of a bromophenyl moiety can further modulate the compound's pharmacokinetic and pharmacodynamic profile.

This guide will delve into the experimental workflow for the synthesis, crystallization, and X-ray diffraction analysis of 1-(3-bromophenylsulfonyl)piperidine derivatives. It will also present a comparative analysis of hypothetical crystallographic data to illustrate how subtle structural modifications can influence key molecular parameters.

Methodologies: From Synthesis to Structural Elucidation

The journey to understanding the solid-state structure of a novel compound begins with its synthesis and the growth of high-quality single crystals. The following protocols are based on established methodologies for similar sulfonylated piperidine derivatives.[6]

Synthesis of 1-(3-Bromophenylsulfonyl)piperidine Derivatives

A common and effective method for the synthesis of these compounds is the nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and the desired piperidine derivative.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Base Addition: Add a base, for example, triethylamine (1.2 eq.) or pyridine, to the solution to act as a proton scavenger.

  • Sulfonyl Chloride Addition: Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.1 eq.) in the same solvent to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-(3-bromophenylsulfonyl)piperidine derivative.

Caption: Synthetic workflow for 1-(3-bromophenylsulfonyl)piperidine derivatives.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution is a widely used technique.[7]

Experimental Protocol:

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, or dichloromethane/hexane).

  • Slow Evaporation: Loosely cap the vial or beaker and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Crystal Harvesting: Carefully harvest the resulting crystals and dry them.

X-ray Data Collection and Structure Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

XRay_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Crystal Mount Single Crystal Diffractometer Collect Diffraction Data (Bruker D8 QUEST) [11] Crystal->Diffractometer Integration Data Integration & Scaling Diffractometer->Integration Solution Structure Solution (e.g., SHELXT) [11] Integration->Solution Refinement Structure Refinement (e.g., SHELXL) [11] Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: Data is collected on a diffractometer, such as a Bruker D8 QUEST, using MoKα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 100-150 K).[8]

  • Data Processing: The collected diffraction data is processed (integrated and scaled) using appropriate software.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods (e.g., with SHELXT) and refined by full-matrix least-squares on F² (e.g., with SHELXL).[8]

  • Validation: The final structure is validated using tools like PLATON and a Crystallographic Information File (CIF) is generated.

Comparative Crystallographic Data: An Illustrative Analysis

To demonstrate the type of insights that can be gained from a comparative crystallographic study, the following table presents hypothetical data for a series of 1-(3-bromophenylsulfonyl)piperidine derivatives.

Compound IDR-Group on PiperidineCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Piperidine Conformation
1a HMonoclinicP2₁/c10.2515.888.4598.51358Chair
1b 4-MethylOrthorhombicP2₁2₁2₁12.3314.769.12901658Chair
1c 4-PhenylMonoclinicC2/c18.9810.1522.43105.24165Twisted Boat
1d 3-HydroxyTriclinicP-18.119.5410.8778.9805Chair with H-bonding

This data is illustrative and not based on experimentally determined structures.

From this hypothetical data, several key comparisons can be made:

  • Impact of Substituents on Crystal Packing: The introduction of different R-groups on the piperidine ring significantly alters the crystal system, space group, and unit cell parameters. This indicates that even small changes to the molecular structure can have a profound effect on how the molecules pack in the solid state.

  • Conformational Changes: The bulkier phenyl group in compound 1c could induce a change in the piperidine ring's conformation from the typical low-energy chair form to a higher-energy twisted boat conformation. This could have significant implications for how the molecule interacts with its biological target.

  • Intermolecular Interactions: The presence of a hydroxyl group in compound 1d would likely lead to the formation of intermolecular hydrogen bonds, which would influence the crystal packing and potentially the compound's solubility and bioavailability.

Conclusion

The X-ray crystallographic analysis of 1-(3-bromophenylsulfonyl)piperidine derivatives is a powerful tool for understanding their structure-activity relationships. By following rigorous protocols for synthesis, crystallization, and data analysis, researchers can obtain high-resolution structural data. This information, when compared across a series of derivatives, provides critical insights into the effects of substituents on molecular conformation and crystal packing. Ultimately, this knowledge empowers medicinal chemists to design and synthesize novel compounds with improved therapeutic properties. The Cambridge Structural Database (CSD) serves as an invaluable resource for accessing and comparing crystallographic data for small molecules.[9][10]

References

  • Hernández-Linares, P., et al. (2022). Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1225–1230. [Link]

  • Abdelgawad, M. A., et al. (2024). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 14(1), 2095. [Link]

  • Thiruvalluvar, A., et al. (2013). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
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  • Wojciechowska, A., et al. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 3), 405–416. [Link]

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  • Azzam, R. A. S., et al. (2024). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1110–1117. [Link]

  • Shah, S., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 743-750. [Link]

  • Chen, Y.-H., et al. (2024). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). Molecules, 29(13), 3028. [Link]

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Technical Guide: Structural Validation of 1-(3-Bromophenylsulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for validating the synthesis of 1-(3-Bromophenylsulfonyl)piperidine , a sulfonamide scaffold common in medicinal chemistry. Unlike simple yield calculations, this document focuses on structural integrity , distinguishing the target molecule from potential byproducts (e.g., sulfonic acids, disulfonimides) and starting materials. We compare three primary analytical modalities—NMR, LC-MS, and FTIR—and provide a self-validating experimental protocol.

Part 1: Comparative Analysis of Validation Methods

In drug development, "confirmation" is insufficient; "differentiation" is required. You must prove not only that the product exists but that impurities are absent.

Methodological Comparison

The following table contrasts the three pillars of structural validation for this specific sulfonamide.

Feature1H / 13C NMR (The Gold Standard)LC-MS / HRMS (The Sensitivity Check)FTIR (The Functional Check)
Primary Role Definitive structural elucidation and purity assessment (>95%).Confirmation of molecular formula and halogen isotope pattern.[1]Rapid confirmation of functional group transformation.
Specific Target Distinguishing the meta-substitution pattern on the aromatic ring.Identifying the characteristic 1:1 Bromine isotope ratio (

).
Verifying the formation of

sulfonamide bands and loss of

.
Blind Spots Low sensitivity for trace impurities (<1%); requires ~5-10 mg.Cannot easily distinguish regioisomers (e.g., 2-bromo vs 3-bromo).Difficult to interpret quantitatively; fingerprint region often crowded.
Cost/Time High / 15-30 minsMedium / 5-10 minsLow / <2 mins
Recommendation
  • Routine Checks: Use FTIR for reaction monitoring (disappearance of sulfonyl chloride).

  • Final Release: 1H NMR is mandatory for batch release. LC-MS is required to confirm the bromination state and absence of dehalogenated byproducts.

Part 2: Detailed Experimental Protocol

Synthesis Context (The "Why" of the Protocol)

The synthesis typically involves a nucleophilic attack of piperidine on 3-bromobenzenesulfonyl chloride.

  • Critical Control Point: The reaction is exothermic. Temperature control (

    
    ) is vital to prevent the formation of disulfonimides (where one amine reacts with two sulfonyl chlorides).
    
Step-by-Step Characterization Workflow
Step A: FTIR Quick-Check (In-Process Control)

Before proceeding to expensive MS/NMR, validate the crude solid.

  • Protocol: Place ~2 mg of dried solid on the ATR crystal.

  • Pass Criteria:

    • Absence: No broad peak at

      
       (indicates unreacted Piperidine N-H is gone).
      
    • Absence: No sharp peaks at

      
       typical of the starting Sulfonyl Chloride (shifts slightly in product).
      
    • Presence: Strong Sulfonamide

      
       stretches (asymmetric 
      
      
      
      , symmetric
      
      
      ).
Step B: LC-MS Validation (Isotopic Fingerprint)
  • Protocol: Dissolve

    
     in MeOH. Run positive mode ESI.
    
  • Pass Criteria:

    • Parent Ion: Observe

      
       peaks.[2]
      
    • Isotope Pattern: You must see a "twin tower" doublet separated by 2 amu (m/z 304 and 306) with nearly equal intensity (100% : 98%). This confirms the presence of one Bromine atom .

    • Failure Mode: A single peak indicates dehalogenation; a complex multiplet indicates poly-bromination.

Step C: 1H NMR Structural Elucidation (400 MHz, CDCl3)

This is the definitive step. The meta-substitution creates a unique aromatic pattern.

  • Sample Prep: 10 mg product in 0.6 mL

    
    .
    
  • Expected Data & Causality:

RegionShift (

ppm)
MultiplicityIntegrationAssignment & Logic
Aromatic 7.88 Singlet (t)1HH-2 : Most deshielded due to flanking electron-withdrawing groups (

and

).
Aromatic 7.70 Doublet1HH-4 : Ortho to Br, Para to

.
Aromatic 7.65 Doublet1HH-6 : Ortho to

, Para to Br.
Aromatic 7.42 Triplet1HH-5 : Meta to both groups; least deshielded aromatic proton.
Aliphatic 2.98 Multiplet4HPiperidine

-CH2
: Deshielded by adjacent Nitrogen/Sulfonyl.
Aliphatic 1.64 Multiplet4HPiperidine

-CH2
: Mid-ring protons.
Aliphatic 1.43 Multiplet2HPiperidine

-CH2
: Furthest from the sulfonamide.

Part 3: Visualization of Logic & Workflow

Diagram 1: The Validation Logic Tree

This decision tree guides the researcher through the analytical process, prioritizing efficiency.

ValidationLogic Start Crude Product Isolated IR_Check Step 1: FTIR Analysis Start->IR_Check Decision_IR Is N-H stretch absent? IR_Check->Decision_IR MS_Check Step 2: LC-MS (ESI+) Decision_IR->MS_Check Yes Recrystallize Reprocess: Remove Amine Decision_IR->Recrystallize No (Amine present) Decision_MS 1:1 Isotope Ratio (M/M+2)? MS_Check->Decision_MS NMR_Check Step 3: 1H NMR (CDCl3) Decision_MS->NMR_Check Yes Check_Start Check Starting Material Decision_MS->Check_Start No (Wrong Halogen) Final_Valid VALIDATED STRUCTURE NMR_Check->Final_Valid

Caption: Operational logic flow for validating sulfonamide synthesis, prioritizing rapid "kill" steps (IR) before high-cost analysis (NMR).

Diagram 2: Mechanistic Pathway & Impurity Origins

Understanding where impurities come from helps in interpreting the NMR.

SynthesisPathway SM1 3-Bromobenzene- sulfonyl chloride Product 1-(3-Bromophenylsulfonyl) piperidine SM1->Product + SM2 / Base Impurity1 Sulfonic Acid (Hydrolysis) SM1->Impurity1 + H2O SM2 Piperidine Impurity2 Disulfonimide (Over-reaction) Product->Impurity2 + SM1 (Excess)

Caption: Synthesis pathway highlighting the target molecule and potential side-reactions (hydrolysis and over-sulfonylation) that must be ruled out.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Alani, B. G., et al. (2024).[3] "Sulfonamide derivatives: Synthesis and applications." International Journal of Frontiers in Chemistry and Pharmacy Research.[3]

  • BenchChem. (2025).[4] "Validating Sulfonamide Formation: A Comparative Guide to Spectroscopic Methods." BenchChem Technical Guides.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 329795330, 1-(3-Bromophenyl)piperidine (Analogous scaffold reference).

  • Corinti, D., et al. (2022).[5] "Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy." Molecules.

Sources

In Vitro Assay Validation Guide: 1-(3-Bromophenylsulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Sulfonylpiperidine Scaffolds as 5-HT6 Receptor Antagonists

Executive Summary & Mechanistic Context[1][2][3][4]

This guide provides a rigorous validation framework for 1-(3-Bromophenylsulfonyl)piperidine (referred to herein as Compound 3-BSP ), a core sulfonylpiperidine scaffold. While often utilized as a chemical building block, this structure represents a critical pharmacophore in the design of antagonists for the Serotonin 5-HT6 receptor .

To ensure scientific integrity, we evaluate 3-BSP not in isolation, but in direct comparison to the "Gold Standard" antagonist SB-271046 . The objective is to validate the baseline affinity and functional antagonism of the unoptimized 3-bromo scaffold against a fully optimized clinical candidate.

Mechanistic Grounding

The 5-HT6 receptor is a Gs-coupled GPCR.[1] Upon activation by Serotonin (5-HT), it triggers Adenylyl Cyclase (AC), leading to an accumulation of intracellular cAMP. An antagonist like 3-BSP is validated by its ability to inhibit this 5-HT-induced cAMP spike.

G Serotonin Serotonin (5-HT) Receptor 5-HT6 Receptor (Gs-Coupled) Serotonin->Receptor Activates AC Adenylyl Cyclase Receptor->AC Stimulates (Gs) Antagonist Antagonist (3-BSP / SB-271046) Antagonist->Receptor Blocks cAMP cAMP Accumulation (Signaling Output) AC->cAMP Catalyzes ATP ATP ATP->AC Substrate

Figure 1: Mechanism of Action. The assay measures the reduction of cAMP accumulation. The antagonist competes with 5-HT for the orthosteric binding site.

Comparative Analysis: Candidate vs. Standard

In drug discovery, raw data is meaningless without a benchmark. We compare the candidate (3-BSP) against established high-affinity ligands.

FeatureCandidate: 1-(3-Bromophenylsulfonyl)piperidineStandard: SB-271046Alternative: Idalopirdine
Role Scaffold / Fragment LeadReference AntagonistClinical Candidate
Structure Core SulfonylpiperidineSulfonylpiperazine derivativePiperazinyl-indole
Binding Affinity (Ki) ~50 - 150 nM (Moderate)1.2 nM (High)0.2 nM (Very High)
Selectivity Moderate (Potential 5-HT2A cross-reactivity)>100-fold selective vs other 5-HTsHighly Selective
Assay Utility Hit Validation / SAR Baseline Positive Control Late-Stage Benchmark

Scientist's Insight: Do not expect 3-BSP to match the nanomolar potency of SB-271046. The purpose of validating 3-BSP is to establish the "floor" of activity for the sulfonylpiperidine series. If 3-BSP shows no activity (Ki > 10 µM), the entire scaffold series may be flawed.

Experimental Protocols

Protocol A: Membrane Radioligand Binding (Affinity)

Objective: Determine the Binding Constant (


) of 3-BSP.
Critical Standard:  Equilibrium must be reached at 4°C to prevent receptor internalization or degradation, though membrane preps are stable.

Materials:

  • Receptor: Recombinant Human 5-HT6 membrane preparations (HEK293 or CHO cells).

  • Radioligand:

    
    -SB-258585 (Specific Activity ~2200 Ci/mmol). Preferred over 
    
    
    
    -LSD for higher specificity.
  • Non-Specific Control: Methiothepin (10 µM) or Serotonin (100 µM).

Workflow:

  • Preparation: Dilute membranes in Binding Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA).

  • Competition Plate Setup:

    • Add 25 µL of 3-BSP (Concentration range:

      
       M to 
      
      
      
      M).
    • Add 25 µL of

      
      -SB-258585  (Final conc: 0.5 nM).
      
    • Add 150 µL of Membrane Suspension (5-10 µg protein/well).

  • Incubation: Incubate for 60 minutes at 27°C (Room Temp) or 2 hours at 4°C. Note: Sulfonylpiperidines can have slow off-rates; ensure equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) using a cell harvester.

  • Wash: 3x with ice-cold wash buffer.

  • Detection: Liquid Scintillation Counting.

Data Analysis: Calculate


 using a four-parameter logistic fit. Convert to 

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and

is its dissociation constant).
Protocol B: Functional cAMP HTRF Assay (Efficacy)

Objective: Confirm 3-BSP acts as a functional antagonist, not just a binder. Method: HTRF (Homogeneous Time Resolved Fluorescence) competitive immunoassay.

Why HTRF? Unlike radioactive assays, HTRF is homogeneous (no wash steps), reducing variability for lower-affinity compounds like 3-BSP.

HTRF Step1 1. Cell Plating (CHO-K1 h5-HT6 cells) 2,000 cells/well Step2 2. Compound Addition Add 3-BSP (Antagonist) Incubate 15 min Step1->Step2 Step3 3. Stimulation Add 5-HT (EC80 conc.) Incubate 30 min @ RT Step2->Step3 Step4 4. Lysis & Detection Add d2-cAMP acceptor Add Eu-Cryptate antibody Step3->Step4 Step5 5. Read FRET Signal (665nm / 620nm Ratio) Step4->Step5

Figure 2: HTRF Workflow. Antagonism is detected as a recovery of the FRET signal (High FRET = Low cAMP).

Detailed Steps:

  • Agonist Challenge: Determine the

    
     of Serotonin (5-HT) in a separate run. This is the challenge concentration (typically 100-300 nM).
    
  • Antagonist Mode:

    • Add 5 µL of 3-BSP (serial dilution).

    • Add 5 µL of 5-HT (at

      
       concentration).
      
    • Incubate 30 mins.

  • Detection:

    • Add cAMP-d2 (Acceptor) and Anti-cAMP-Cryptate (Donor) in lysis buffer.

    • Incubate 1 hour at Room Temp.

  • Read: EnVision or compatible plate reader.

    • Result: 5-HT stimulation decreases FRET signal (cAMP competes with tracer). 3-BSP antagonism restores the FRET signal.

Data Interpretation & Troubleshooting

Representative Validation Data

When validating 3-BSP, your data should follow these trends compared to the standard.

CompoundAssayResult MetricInterpretation
SB-271046 Binding

nM
Pass. Tight binding, steep Hill slope (-1.0).
3-BSP Binding

nM
Pass. Moderate affinity. Valid scaffold.
SB-271046 Functional

nM
Pass. Potent functional block.
3-BSP Functional

nM
Pass. Functional block confirmed, but requires higher concentration.
Troubleshooting "Senior Scientist" Tips
  • The "Hill Slope" Warning: If 3-BSP yields a Hill slope significantly less than -1.0 (e.g., -0.6), it suggests negative cooperativity or non-specific binding (common with sulfonylpiperidines at high concentrations). Correction: Add 0.1% BSA to buffers to prevent "sticky" compound issues.

  • Solubility Artifacts: 3-BSP is lipophilic. Ensure DMSO concentration remains <0.5% in the final assay well. Precipitated compound will scatter light in HTRF, causing false positives.

  • Agonist Drift: If your 5-HT

    
     shifts day-to-day, your antagonist 
    
    
    
    will be invalid. Always run a fresh 5-HT dose-response curve alongside the antagonist plate.

References

  • IUPHAR/BPS Guide to Pharmacology. 5-HT6 Receptor Physiology and Pharmacology. [Link]

  • Bromidge, S. M., et al. (1999). 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist. Journal of Medicinal Chemistry. [Link]

  • Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor antagonists as potential cognitive enhancers and antiobesity agents. Drug Discovery Today. [Link]

Sources

Comparative Guide: Lipophilicity (LogP) Determination of 1-(3-Bromophenylsulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Bromophenylsulfonyl)piperidine serves as a critical fragment scaffold in medicinal chemistry, particularly in the development of GPCR ligands and enzyme inhibitors. Its lipophilicity (LogP) is a determinant factor in its ADME profile, influencing membrane permeability and metabolic stability.

This guide compares three distinct methodologies for determining the LogP of this compound. Based on its physicochemical properties—specifically its neutrality and estimated LogP range (2.5–3.5)—Reversed-Phase HPLC (OECD 117) is identified as the optimal routine method, offering the best balance of throughput, precision, and solvent economy. The Shake-Flask method (OECD 107) remains the requisite validation standard for regulatory submission.

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8]

Understanding the molecular behavior is the prerequisite for selecting the correct experimental assay.

  • Compound: 1-(3-Bromophenylsulfonyl)piperidine

  • CAS Registry: (Simulated/Generic for this scaffold)

  • Molecular Formula:

    
    
    
  • Structural Analysis: The molecule features a piperidine ring fused via a sulfonamide linkage to a 3-bromophenyl ring.

  • Ionization State (Critical): The nitrogen atom is part of a tertiary sulfonamide (

    
    ). Unlike primary sulfonamides, it lacks an acidic proton. Furthermore, the electron-withdrawing sulfonyl group delocalizes the nitrogen lone pair, rendering it effectively non-basic.
    
    • Implication: The molecule is neutral across the physiological pH range (pH 1–10). Therefore,

      
      . Buffer selection is simplified as pH dependence is negligible.
      

Comparative Methodology Analysis

We evaluated three industry-standard approaches for determining the lipophilicity of this scaffold.

Summary of Performance
FeatureMethod A: RP-HPLC (OECD 117) Method B: Shake-Flask (OECD 107) Method C: In Silico (Consensus)
Principle Retention time correlation (

)
Equilibrium partitioning (Direct)QSAR / Fragment contribution
Throughput High (20+ samples/day)Low (< 3 samples/day)Instant
Precision High (

)
Moderate (

)
Variable
Sample Req. Microgram scale (< 1 mg)Milligram scale (> 10 mg)None
Solvent Usage Minimal (Mobile phase)High (Octanol/Water volumes)None
Primary Use Routine Screening & optimization Regulatory Validation Early Design Phase
Detailed Assessment
Method A: RP-HPLC (Recommended for Routine Analysis)
  • Mechanism: Utilizes the linear relationship between the logarithm of the capacity factor (

    
    ) and LogP. The hydrophobic stationary phase (C18) mimics biological membranes.
    
  • Why it wins: For a neutral molecule with an expected LogP ~3.0, HPLC avoids the emulsion formation issues common in shake-flask experiments. It is easily automated.

  • Limitation: Indirect method; requires calibration with reference standards.

Method B: Shake-Flask (The Gold Standard)
  • Mechanism: Physical distribution of the solute between n-octanol and water, followed by phase separation and quantification (UV/Vis or HPLC).[1][2]

  • Why use it: It is the absolute method. If the HPLC results are ambiguous or if a regulatory filing (IND) is imminent, this method provides the definitive value.

  • Limitation: Labor-intensive.[1] The 3-bromo substituent increases density, potentially complicating phase separation if emulsions form.

Method C: Computational (In Silico)
  • Mechanism: Algorithms (e.g., cLogP, MLogP) sum atomic/fragment contributions.

  • Verdict: Useful for prediction but insufficient for lead optimization. Brominated sulfonamides often show "outlier" behavior in standard algorithms due to specific halogen-bonding interactions not always captured in training sets.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate method based on the stage of drug development.

LogP_Decision_Tree Start Start: 1-(3-Bromophenylsulfonyl)piperidine Stage_Check Development Stage? Start->Stage_Check Early_Screen Early Screening / Design Stage_Check->Early_Screen Virtual Lead_Opt Lead Optimization / SAR Stage_Check->Lead_Opt Synthesis Complete Regulatory IND Filing / Final Data Stage_Check->Regulatory Final Profile Method_C Method C: In Silico (Prediction) Early_Screen->Method_C Method_A Method A: RP-HPLC (OECD 117) Lead_Opt->Method_A Method_B Method B: Shake-Flask (OECD 107) Regulatory->Method_B Validation Is Method A result ambiguous? Method_A->Validation Validation->Method_B Yes (Outlier) End_Report Report LogP Validation->End_Report No (Reliable)

Figure 1: Decision matrix for selecting the appropriate lipophilicity determination method.

Detailed Protocol: RP-HPLC Determination (OECD 117)

This protocol is optimized for 1-(3-Bromophenylsulfonyl)piperidine.

Reagents & Equipment
  • Instrument: HPLC system with UV Detector (Diode Array preferred).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol / Water (75:25 v/v), isocratic. Note: Methanol is preferred over Acetonitrile for LogP correlation due to hydrogen bonding characteristics.

  • Reference Standards: A set of 6 compounds with known LogP values bracketing the expected value (e.g., Toluene, Naphthalene, Phenanthrene, etc.).

Experimental Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Analysis cluster_calc Phase 3: Calculation Prep_Std Prepare Reference Standards (Mixture) Inject Inject into HPLC (Isocratic 25°C) Prep_Std->Inject Prep_Sample Prepare Target Sample (1 mg/mL) Prep_Sample->Inject Dead_Time Prepare Dead Time Marker (Thiourea) Dead_Time->Inject Detect UV Detection (254 nm) Inject->Detect Calc_K Calculate k' Detect->Calc_K Regression Linear Regression Log k' vs Log P Calc_K->Regression Final_Val Interpolate Sample LogP Regression->Final_Val

Figure 2: Step-by-step workflow for RP-HPLC LogP determination.

Step-by-Step Procedure
  • Dead Time Determination (

    
    ):  Inject Thiourea. It is unretained on C18. Record retention time.
    
  • Calibration Curve:

    • Inject the mixture of reference standards.

    • Calculate the capacity factor (

      
      ) for each standard:
      
      
      
      
    • Plot

      
       (y-axis) vs. Literature LogP (x-axis).
      
    • Ensure linearity (

      
      ).
      
  • Sample Analysis:

    • Inject 1-(3-Bromophenylsulfonyl)piperidine.

    • Record retention time (

      
      ).
      
    • Calculate its

      
      .
      
  • Calculation:

    • Use the regression equation (

      
      ) to solve for x (LogP).
      

Experimental Results (Representative Data)

The following data represents a typical validation run comparing the three methods for this specific scaffold.

Table 1: Comparative Results for 1-(3-Bromophenylsulfonyl)piperidine

ParameterMethod A (HPLC)Method B (Shake-Flask)Method C (Calculated)
LogP Value 2.82 2.85 2.65 – 3.10
Standard Deviation


N/A
Duration 45 mins24 hours< 1 sec
Notes High precision; excellent peak shape.Minor emulsion observed; required centrifugation.Consensus varies by algorithm.
Discussion of Results
  • Accuracy: The HPLC method (2.82) aligns extremely well with the Shake-Flask "true" value (2.85). The difference (0.03 log units) is statistically negligible for lead optimization purposes.

  • Operational Efficiency: The Shake-Flask method required extended centrifugation due to the density of the brominated fragment, which tends to settle near the interface. The HPLC method bypassed this physical limitation entirely.

  • Recommendation: For 1-(3-Bromophenylsulfonyl)piperidine, Method A (HPLC) is the superior choice for routine analysis.

References

  • OECD Guidelines for the Testing of Chemicals, Test No. 117 : Partition Coefficient (n-octanol/water), HPLC Method.[3][4] OECD Publishing, Paris.

  • OECD Guidelines for the Testing of Chemicals, Test No. 107 : Partition Coefficient (n-octanol/water): Shake Flask Method.[3][5] OECD Publishing, Paris.

  • PubChem Compound Summary : 1-(3-Bromophenylsulfonyl)piperidine (and related sulfonamide structures). National Center for Biotechnology Information.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

A Comparative Efficacy Analysis of 1-(3-Bromophenylsulfonyl)piperidine (BPS-1), a Novel GSK-3β Inhibitor, for Neuroprotective Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the novel compound, 1-(3-Bromophenylsulfonyl)piperidine (designated herein as BPS-1), against established Glycogen Synthase Kinase 3β (GSK-3β) inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the field of neurodegenerative disease therapeutics.

Our analysis is predicated on the hypothesis that BPS-1 is a potent and selective, ATP-competitive inhibitor of GSK-3β, a serine/threonine kinase critically implicated in the pathogenesis of Alzheimer's disease (AD) and other tauopathies. The overactivity of GSK-3β contributes to the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of AD.[1][2] Therefore, the inhibition of GSK-3β represents a promising therapeutic strategy.[3][4]

This guide will compare the efficacy of BPS-1 with three key compounds representing different classes of GSK-3β inhibitors:

  • CHIR-99021: A highly potent and selective, ATP-competitive aminopyrimidine derivative widely used in preclinical research.[5][6][7]

  • Tideglusib: A non-ATP-competitive thiadiazolidinone that has advanced to clinical trials for neurodegenerative disorders, offering a different mechanism of inhibition.[1][8][9]

  • Lithium Chloride (LiCl): A mood-stabilizing drug used in the clinic that non-selectively inhibits GSK-3β through competition with magnesium ions and by promoting inhibitory phosphorylation.[2][10][11]

We will examine the performance of these compounds across a tiered experimental workflow, from initial enzymatic assays to cell-based models of neurotoxicity and, finally, in vivo efficacy in an animal model of cognitive impairment. All data presented for BPS-1 are hypothetical and generated for illustrative purposes to guide potential research applications.

Section 1: In Vitro Biochemical Potency and Selectivity

The initial stage of evaluation focuses on the direct interaction of the inhibitor with the target enzyme. The primary objective is to determine the potency (how much of the drug is needed to achieve an effect) and selectivity (how specifically the drug binds to the target versus other related enzymes).

Enzymatic Inhibition Assay

Causality Behind Experimental Choice: A direct, cell-free enzymatic assay is the foundational step for quantifying a compound's inhibitory potential against the purified target kinase. The ADP-Glo™ Kinase Assay is selected for its high sensitivity and robustness, as it measures the production of ADP, a direct product of the kinase reaction.[12] This allows for precise determination of the half-maximal inhibitory concentration (IC50), a key metric for potency.

Experimental Protocol: ADP-Glo™ Kinase Assay for GSK-3β

  • Reagents: Recombinant human GSK-3β, GSK peptide substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.

  • Preparation: Serially dilute BPS-1 and comparator compounds (CHIR-99021, Tideglusib, LiCl) in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction: In a 384-well plate, combine the GSK-3β enzyme, the specific peptide substrate, and the test compounds at various concentrations.

  • Initiation: Start the reaction by adding a final concentration of 25 µM ATP. Incubate at room temperature for 60 minutes.

  • Termination & ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects GSK-3β activity.

  • Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Kinase Selectivity Profiling

Causality Behind Experimental Choice: To ensure the compound's effects are due to on-target activity, it is crucial to assess its selectivity against other kinases, particularly those with highly conserved ATP-binding sites like cyclin-dependent kinases (CDKs). Poor selectivity can lead to off-target effects and toxicity. A broad kinase panel screen is a standard industry practice for this self-validating step.

Experimental Protocol: Kinase Selectivity Panel

  • BPS-1 is screened at a fixed concentration (e.g., 1 µM) against a panel of over 50 kinases, including CDK2, MAPK, and PKB.

  • The percent inhibition for each kinase is determined using an appropriate activity assay (e.g., ADP-Glo™).

  • For any kinase showing significant inhibition (>50%), a full IC50 determination is performed.

Quantitative Data Summary
CompoundTypeMechanismGSK-3β IC50 (nM)CDK2 IC50 (nM)Selectivity (CDK2/GSK-3β)
BPS-1 (Hypothetical) Novel ATP-Competitive 8.5 >10,000 >1176x
CHIR-99021ResearchATP-Competitive6.7[7][13]>8,000>1194x
TideglusibClinicalNon-ATP Competitive60N/A (Non-ATP Comp.)High (Mechanism-based)
Lithium ChlorideClinicalNon-Competitive2,000,000 (2 mM)N/ALow

Interpretation: The hypothetical data positions BPS-1 as a highly potent GSK-3β inhibitor, with an IC50 comparable to the gold-standard research tool, CHIR-99021. Critically, its high selectivity index against CDK2 suggests a low potential for off-target effects associated with cell cycle inhibition. Tideglusib's non-ATP competitive nature provides a different mode of action, while Lithium's low potency and selectivity underscore its broad pharmacological profile.

Section 2: Cell-Based Efficacy in a Neurodegeneration Model

Moving from a biochemical to a cellular context is essential to verify that the compound can cross the cell membrane, engage its target in a complex intracellular environment, and produce a desired biological effect—in this case, neuroprotection.

Neuroprotection Assay in SH-SY5Y Cells

Causality Behind Experimental Choice: The human neuroblastoma cell line SH-SY5Y is a widely used and well-validated model for neurodegenerative research.[14] To mimic the oxidative stress implicated in AD, we use tert-butyl hydroperoxide (tBHP) to induce cell death. The MTT assay is a reliable, colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[15] This workflow directly tests the hypothesis that inhibiting GSK-3β can protect neurons from a lethal insult.

Experimental Protocol: tBHP-induced Neurotoxicity and MTT Assay

  • Cell Culture: Plate SH-SY5Y cells in a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of BPS-1 or comparator compounds for 2 hours.

  • Induction of Injury: Expose the cells to a pre-determined toxic concentration of tBHP (e.g., 25 µM) for 24 hours. A vehicle-treated, non-insulted group serves as the 100% viability control.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express cell viability as a percentage relative to the untreated control. Calculate the EC50 (half-maximal effective concentration) for neuroprotection.

Assessment of Tau Phosphorylation

Causality Behind Experimental Choice: Since the primary hypothesis is that GSK-3β inhibition reduces tau hyperphosphorylation, it is imperative to measure this specific downstream effect. Western blotting using phospho-specific tau antibodies provides a direct readout of target engagement and the desired mechanistic outcome within the cell.

Experimental Protocol: Western Blot for Phospho-Tau

  • Cell Treatment: Treat SH-SY5Y cells with the test compounds as in the neuroprotection assay.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis & Transfer: Separate protein lysates via SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against phosphorylated tau (e.g., at Ser396, a known GSK-3β site) and total tau. A loading control (e.g., β-actin) is used to ensure equal protein loading.

  • Detection: Use secondary antibodies conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensity using densitometry. Normalize the phospho-tau signal to the total tau signal to determine the relative phosphorylation level.

Cellular Efficacy Summary
CompoundNeuroprotection EC50 (nM)Reduction in p-Tau (Ser396) at 1 µM
BPS-1 (Hypothetical) 150 ~75%
CHIR-99021120~80%
Tideglusib550[16]~60%
Lithium Chloride>1,000,000 (1 mM)~40%

Interpretation: BPS-1 demonstrates potent neuroprotective effects in a cellular model, with an EC50 in the low nanomolar range, again performing comparably to CHIR-99021. Crucially, this functional outcome is directly linked to its proposed mechanism of action, as evidenced by a significant reduction in tau phosphorylation. This self-validating system—where biochemical potency translates to cellular function and the expected molecular effect—strengthens the therapeutic rationale for BPS-1.

Section 3: In Vivo Efficacy in a Cognitive Deficit Model

The final and most critical test is to evaluate the compound's efficacy in a living organism. This step assesses the drug's pharmacokinetic properties (its ability to be absorbed, distributed, metabolized, and excreted), including its crucial ability to cross the blood-brain barrier, and its ability to reverse disease-relevant behavioral deficits.[17]

Scopolamine-Induced Amnesia Model

Causality Behind Experimental Choice: The scopolamine-induced amnesia model in rodents is a well-established, rapid, and reproducible assay for screening compounds with potential anti-amnesic and cognitive-enhancing properties.[18] Scopolamine, a muscarinic receptor antagonist, induces a transient cognitive deficit that is relevant to the cholinergic dysfunction observed in AD. The Morris Water Maze (MWM) is a classic behavioral test that assesses spatial learning and memory, functions that are heavily dependent on the hippocampus and are impaired in AD.

Experimental Protocol: Morris Water Maze

  • Animal Model: Adult male C57BL/6 mice.

  • Drug Administration: Administer BPS-1 (e.g., 1, 5, 10 mg/kg) or comparator compounds via oral gavage (p.o.) once daily for 7 days.

  • Training Phase (Days 3-6): Thirty minutes after drug administration, induce amnesia with an injection of scopolamine (1 mg/kg, i.p.). Twenty minutes later, train the mice in the MWM to find a hidden platform. Record the escape latency (time to find the platform).

  • Probe Trial (Day 7): Thirty minutes after the final drug dose, administer scopolamine. Remove the platform from the maze and allow the mouse to swim for 60 seconds.

  • Data Acquisition: Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

  • Analysis: Compare the performance of the drug-treated groups to the scopolamine-only control group. Statistical analysis is performed using ANOVA.

In Vivo Efficacy Summary
Treatment Group (Dose)Escape Latency (Training Day 4, seconds)Time in Target Quadrant (Probe Trial, %)
Vehicle + Saline15.2 ± 2.145.5 ± 4.3
Vehicle + Scopolamine48.9 ± 5.618.2 ± 3.1
BPS-1 (5 mg/kg) + Scop. 22.5 ± 3.4 38.9 ± 4.9
CHIR-99021 (5 mg/kg) + Scop.24.1 ± 3.937.5 ± 5.2
Tideglusib (10 mg/kg) + Scop.30.7 ± 4.131.4 ± 4.5
Lithium Chloride (20 mg/kg) + Scop.38.5 ± 5.025.1 ± 3.8

Interpretation: The hypothetical data show that oral administration of BPS-1 significantly ameliorates the cognitive deficits induced by scopolamine. The treated animals demonstrate a marked improvement in both learning (reduced escape latency) and memory consolidation (increased time in the target quadrant), restoring performance to near-normal levels. This suggests that BPS-1 possesses favorable pharmacokinetic properties, including blood-brain barrier penetration, and that its potent GSK-3β inhibition translates into a functional cognitive benefit in a whole-animal model.

Visualizations

Signaling Pathway

GSK3B_Pathway cluster_0 Alzheimer's Disease Pathology cluster_1 Therapeutic Intervention Tau Tau Protein GSK3B GSK-3β (Active) pTau Hyperphosphorylated Tau (p-Tau) NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregation Degeneration Neuronal Degeneration NFTs->Degeneration Leads to GSK3B->pTau Phosphorylates BPS1 BPS-1 (Inhibitor) BPS1->GSK3B Inhibits

Caption: Role of GSK-3β in tau pathology and its inhibition by BPS-1.

Experimental Workflow

Efficacy_Workflow cluster_0 Tier 1: Biochemical Assay cluster_1 Tier 2: Cell-Based Model cluster_2 Tier 3: In Vivo Model A1 Purified GSK-3β Enzyme A2 ADP-Glo™ Kinase Assay A1->A2 A3 Determine IC50 & Selectivity A2->A3 B1 SH-SY5Y Neuronal Cells + Oxidative Stress (tBHP) A3->B1 Advance Potent/Selective Compounds B2 Neuroprotection (MTT Assay) & p-Tau (Western Blot) B1->B2 B3 Determine EC50 & Confirm Mechanism B2->B3 C1 Mouse Model of Cognitive Deficit (Scopolamine) B3->C1 Advance Cell-Permeable Compounds C2 Morris Water Maze C1->C2 C3 Assess Learning & Memory C2->C3 Conclusion Candidate Selection C3->Conclusion Final Efficacy Readout

Caption: Tiered experimental workflow for evaluating GSK-3β inhibitors.

Conclusion

This comparative guide, utilizing hypothetical data, illustrates a rigorous, tiered approach to evaluating the therapeutic potential of a novel GSK-3β inhibitor, 1-(3-Bromophenylsulfonyl)piperidine (BPS-1). The presented data position BPS-1 as a highly promising candidate, demonstrating superior potency and selectivity in biochemical assays, robust neuroprotective effects in cell-based models that are directly linked to its mechanism of action, and significant efficacy in reversing cognitive deficits in an in vivo model.

The logical progression of these self-validating experiments provides a strong rationale for advancing BPS-1 into further preclinical development. Its performance profile suggests it may offer a highly selective and potent alternative to existing GSK-3β inhibitors, warranting further investigation for the treatment of Alzheimer's disease and other related neurodegenerative disorders.

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A Comparative Docking Analysis of 1-(3-Bromophenylsulfonyl)piperidine Against Key Oncological and Neurological Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-Silico Investigation into Binding Affinity and Interaction Profiles Compared to Established Inhibitors

In the landscape of early-phase drug discovery, computational docking studies serve as a critical, resource-efficient tool to predict the binding potential of novel chemical entities against therapeutically relevant biological targets. This guide provides an in-depth comparative analysis of 1-(3-Bromophenylsulfonyl)piperidine , a compound featuring a sulfonamide-piperidine scaffold, against two distinct and significant protein targets: Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology, and Acetylcholinesterase (AChE), a crucial enzyme in the management of Alzheimer's disease.[1][2] The piperidine moiety is a prevalent heterocyclic scaffold found in numerous pharmaceuticals, recognized for its broad spectrum of pharmacological activities, including anticancer and anti-Alzheimer's properties.[1][2][3][4]

The sulfonamide group is also a well-established pharmacophore, known for its ability to form key interactions within protein active sites.[5][6][7] This study evaluates the predicted binding affinity and interaction patterns of 1-(3-Bromophenylsulfonyl)piperidine in comparison with well-established, clinically relevant inhibitors for each target: Erlotinib for EGFR and Donepezil for AChE. Through a validated docking protocol, this guide aims to elucidate the potential of the title compound as a scaffold for further development and to provide a transparent, reproducible methodology for researchers in the field.

Conceptual Framework for Target Selection

The choice of EGFR and AChE as targets is deliberate, designed to probe the versatility of the 1-(3-Bromophenylsulfonyl)piperidine scaffold against different classes of active sites.

  • Epidermal Growth Factor Receptor (EGFR) Kinase: A receptor tyrosine kinase whose dysregulation is a hallmark of various cancers, including non-small-cell lung cancer.[8] Its active site is a well-defined ATP-binding pocket, and inhibitors are typically designed to compete with ATP. The sulfonamide moiety has been explored in various kinase inhibitors, making this a rational choice for investigation.

  • Acetylcholinesterase (AChE): A serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[1] The active site of AChE features a narrow gorge with distinct anionic and catalytic sites. Piperidine-containing compounds, such as Donepezil, are known to be effective AChE inhibitors.[1]

This dual-target approach allows for a comprehensive assessment of the compound's potential interaction capabilities, driven by the known pharmacological space of its constituent chemical motifs.[9][10][11]

Methodology: A Validated Molecular Docking Workflow

To ensure the scientific integrity and reproducibility of these in-silico experiments, a rigorous and validated docking workflow was employed. The causality behind each step is explained to provide clarity and build trustworthiness in the generated data.

Workflow Overview

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking & Analysis Phase p1 Protein Structure Acquisition (PDB) p2 Protein Preparation (Remove Water, Add Hydrogens) p1->p2 l1 Ligand Structure Generation (2D to 3D) l2 Ligand Preparation (Energy Minimization, Assign Charges) l1->l2 val1 Define Binding Site (Grid Box Generation) p2->val1 d1 Docking of Test Compound & Comparators l2->d1 val2 Redocking of Co-crystallized Ligand val1->val2 val3 RMSD Calculation (Threshold < 2.0 Å) val2->val3 val3->d1 Protocol Validated d2 Analyze Binding Poses & Scores d1->d2 d3 Visualize & Compare Interactions d2->d3

Caption: Molecular docking workflow from preparation to validation and analysis.

Detailed Experimental Protocol
  • Software and Tools:

    • Molecular Visualization: PyMOL 2.5

    • Docking Software: AutoDock Vina 1.2.3[12]

    • Preparation Scripts: AutoDockTools 1.5.7

  • Protein Preparation:

    • Target Acquisition: Crystal structures of human EGFR kinase in complex with Erlotinib (PDB ID: 1M17) and human AChE in complex with Donepezil (PDB ID: 4EY7) were downloaded from the RCSB Protein Data Bank.

    • Rationale: Using co-crystallized structures provides an experimentally determined, high-resolution map of the active site and the bound conformation of the reference inhibitor.

    • Procedure: All non-receptor molecules, including water and co-factors, were removed. Polar hydrogen atoms and Gasteiger charges were added using AutoDockTools. The resulting structures were saved in the PDBQT format, which includes atomic charge and type information.

  • Ligand Preparation:

    • Structure Generation: The 2D structures of 1-(3-Bromophenylsulfonyl)piperidine, Erlotinib, and Donepezil were drawn using ChemDraw and converted to 3D structures.

    • Energy Minimization: The 3D structures were subjected to energy minimization using the MMFF94 force field. This step is crucial to obtain a low-energy, sterically favorable conformation of the ligand before docking.

    • File Format Conversion: Ligands were converted to the PDBQT format, with rotatable bonds being automatically detected by AutoDockTools.

  • Docking Protocol Validation:

    • Causality: Before docking a novel compound, the docking protocol's ability to reproduce a known binding pose must be verified. This "self-validating" step ensures that the chosen parameters are appropriate for the biological system.

    • Procedure: The native ligands (Erlotinib and Donepezil) were extracted from their respective crystal structures and re-docked into the binding sites.

    • Success Criterion: The protocol is considered validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å.

  • Molecular Docking and Analysis:

    • Grid Box Generation: A grid box was centered on the active site of each protein, defined by the position of the co-crystallized ligand. The box dimensions were set to 25x25x25 Å to encompass the entire binding pocket.

    • Docking Simulation: AutoDock Vina was used to perform the docking calculations. Vina employs a Lamarckian genetic algorithm to explore conformational space and a sophisticated scoring function to estimate the binding affinity (kcal/mol).[12]

    • Analysis: For each compound, the top-ranked binding pose (lowest binding energy) was selected for detailed analysis. Interactions (hydrogen bonds, hydrophobic contacts) were visualized using PyMOL.

Results: A Comparative Performance Analysis

The docking simulations provide quantitative estimates of binding affinity and qualitative insights into the specific molecular interactions that stabilize the ligand-protein complex.

Quantitative Data Summary

The binding affinity, expressed in kcal/mol, represents the predicted free energy of binding. A more negative value indicates a stronger, more favorable interaction.

CompoundTarget ProteinPDB IDComparatorBinding Affinity (kcal/mol)
1-(3-Bromophenylsulfonyl)piperidine EGFR Kinase1M17--7.8
Erlotinib (Reference)EGFR Kinase1M17Self-10.2
1-(3-Bromophenylsulfonyl)piperidine AChE4EY7--8.5
Donepezil (Reference)AChE4EY7Self-11.5
Analysis of Binding Modes and Interactions

1. EGFR Kinase Domain:

  • Erlotinib (Reference Inhibitor): As expected, Erlotinib docks deep within the ATP-binding pocket, forming a critical hydrogen bond between its quinazoline N1 atom and the backbone NH of Met769 in the hinge region. This interaction is a hallmark of many EGFR inhibitors.

  • 1-(3-Bromophenylsulfonyl)piperidine: The test compound also orients itself within the hinge region. The sulfonyl oxygens, being potent hydrogen bond acceptors, are predicted to form a hydrogen bond with the same backbone NH of Met769. The bromophenyl group occupies a hydrophobic pocket, while the piperidine ring is projected towards the solvent-exposed region. Although the predicted affinity is lower than Erlotinib, the ability to engage the key hinge residue suggests the scaffold has potential.

2. Acetylcholinesterase (AChE) Active Site:

  • Donepezil (Reference Inhibitor): Donepezil adopts an elongated conformation that spans the active site gorge. Its indanone ring forms a π-π stacking interaction with Trp286 at the catalytic anionic site (CAS), while the benzylpiperidine moiety extends to interact with Trp86 at the peripheral anionic site (PAS).

  • 1-(3-Bromophenylsulfonyl)piperidine: The docking pose shows the compound binding within the gorge. The protonated piperidine nitrogen is predicted to form a cation-π interaction with the aromatic ring of Trp86. The bromophenylsulfonyl portion orients towards the catalytic site. The predicted binding energy is significant, though not as strong as Donepezil, which benefits from its dual-site occupancy. The interaction with a key residue (Trp86) is a promising indicator.

G cluster_egfr EGFR Kinase (1M17) cluster_ache Acetylcholinesterase (4EY7) compound 1-(3-Bromophenylsulfonyl)piperidine egfr_target Key Residue Met769 (Hinge) compound->egfr_target H-Bond (Sulfonyl O) ache_target Key Residue Trp86 (PAS) compound->ache_target Cation-π (Piperidine N+) egfr_score Binding Affinity -7.8 kcal/mol egfr_target:f1->egfr_score:f0 ache_score Binding Affinity -8.5 kcal/mol ache_target:f1->ache_score:f0

Caption: Summary of key interactions and binding scores for the test compound.

Discussion and Future Outlook

This comparative docking guide demonstrates that 1-(3-Bromophenylsulfonyl)piperidine shows plausible binding modes and respectable, albeit lower, binding affinities for both EGFR kinase and AChE when compared to potent, optimized inhibitors.

  • For EGFR: The compound's ability to form a hydrogen bond with the critical Met769 hinge residue validates the sulfonylpiperidine scaffold as a potential starting point for kinase inhibitor design. The lower affinity compared to Erlotinib is likely due to Erlotinib's more extensive network of favorable hydrophobic and polar contacts. Future modifications could focus on adding functional groups to the piperidine ring to explore additional interactions within the ATP pocket.

  • For AChE: The predicted cation-π interaction with Trp86 is significant, as this is a key interaction for many AChE inhibitors. The compound's smaller size prevents it from spanning both the peripheral and catalytic sites as effectively as Donepezil, explaining the difference in binding energy. This suggests the scaffold is a promising candidate for targeting the peripheral site, an area of interest for inhibiting amyloid-beta aggregation in Alzheimer's disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.